1-(Pyrimidin-2-yl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyrimidin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDKCZQAZOFJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717779 | |
| Record name | 1-(Pyrimidin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944906-24-5 | |
| Record name | 1-(Pyrimidin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Enantioselective Synthesis of (R)-1-(Pyrimidin-2-yl)ethanamine
Foreword: The Strategic Imperative for Chiral Pyrimidinyl Amines
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in DNA, RNA, and a multitude of clinically successful drugs.[1][2][3] Its ability to engage in hydrogen bonding and serve as a bioisostere for other aromatic systems makes it a versatile component in drug design.[1] When this heterocyclic core is appended with a chiral amine, such as in (R)-1-(Pyrimidin-2-yl)ethanamine, the resulting molecule becomes a high-value chiral building block. Enantiomerically pure amines are critical components in modern pharmaceuticals, where stereochemistry dictates efficacy and safety.[4] Consequently, the development of robust, scalable, and efficient methods for producing single-enantiomer building blocks like (R)-1-(Pyrimidin-2-yl)ethanamine is a paramount objective for researchers in process chemistry and drug development.
This guide provides an in-depth analysis of the primary strategies for the enantioselective synthesis of (R)-1-(Pyrimidin-2-yl)ethanamine. It moves beyond a simple recitation of methods to explore the underlying principles, comparative advantages, and practical considerations of each approach, grounded in authoritative scientific literature.
A Comparative Overview of Synthetic Strategies
The synthesis of a single enantiomer can be broadly approached in two ways: by separating a racemic mixture (resolution) or by creating the desired enantiomer selectively from a prochiral precursor (asymmetric synthesis). Each strategy has evolved significantly, offering a diverse toolkit for the modern chemist.
Caption: High-level approaches to (R)-1-(Pyrimidin-2-yl)ethanamine.
The choice of strategy is dictated by factors including cost of goods, scalability, atom economy, and environmental impact. While classical resolution remains a viable industrial method, modern catalysis—both chemical and biological—offers more elegant and efficient pathways.
| Methodology | Core Principle | Typical Yield | Typical Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Asymmetric Catalysis | Stereoselective conversion of a prochiral ketone or imine using a chiral metal-ligand complex.[5][6] | High (70-99%) | Excellent (>95%) | High atom economy, high throughput screening of catalysts is possible. | High cost of precious metals (Ir, Ru, Rh), ligand sensitivity, potential for metal contamination. |
| Biocatalysis (e.g., IREDs) | Enzyme-catalyzed asymmetric reduction of an imine or reductive amination of a ketone.[7][8] | High (80-99%) | Excellent (>99%) | Extremely high selectivity, mild reaction conditions (aqueous media, RT), environmentally benign. | Enzyme stability can be an issue, requires specific cofactors (e.g., NADPH), substrate scope may be limited. |
| Dynamic Kinetic Resolution (DKR) | Couples enzymatic kinetic resolution with in-situ racemization of the undesired enantiomer.[9][10] | Very High (>90%) | Excellent (>99%) | Overcomes the 50% yield limit of traditional KR, high efficiency. | Requires compatibility between the enzyme and the racemization catalyst, can be complex to optimize. |
| Classical Chiral Resolution | Separation of a racemic amine via crystallization of diastereomeric salts formed with a chiral acid.[11][12] | Theoretical max of 50% (per cycle) | High (>98% after recrystallization) | Well-established, robust, and often scalable technology. No specialized catalysts needed. | Poor atom economy (discards ≥50% of material), requires screening of resolving agents and solvents, can be labor-intensive. |
Deep Dive into Synthetic Methodologies
Asymmetric Catalysis: The Power of Transition Metals
Asymmetric hydrogenation and transfer hydrogenation are powerful tools for creating chiral centers.[13] The synthesis of (R)-1-(Pyrimidin-2-yl)ethanamine via this route typically involves the reduction of an imine formed from 2-acetylpyrimidine, or the direct reductive amination of the ketone.
Causality Behind the Choice: Iridium and Ruthenium complexes are frequently chosen for the hydrogenation of N-heteroaromatic compounds and imines.[14][15] The choice of a chiral ligand, such as a derivative of BINAP, Josiphos, or a chiral diamine, is critical as it creates the chiral environment around the metal center that dictates the facial selectivity of hydride delivery to the C=N bond.[14] The addition of acids or other additives can be crucial for activating the substrate or promoting catalyst turnover.[13]
A representative transformation is the iridium-catalyzed asymmetric reductive amination of 2-acetylpyridine, a closely related substrate, which has been shown to produce chiral amines with high yield and enantioselectivity.[15] Formic acid/triethylamine is often used as the hydride source in these transfer hydrogenation reactions.
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Biocatalysis: Nature's Approach to Chirality
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods.[8][16] For the synthesis of (R)-1-(Pyrimidin-2-yl)ethanamine, two enzymatic strategies are particularly compelling: Dynamic Kinetic Resolution (DKR) and asymmetric reductive amination.
2.2.1 Dynamic Kinetic Resolution (DKR)
DKR provides a highly efficient route from the racemic amine to a single enantiomer product, circumventing the 50% yield limitation of standard kinetic resolution.[10] This chemoenzymatic process synergistically combines:
-
Enzymatic Kinetic Resolution: A lipase, such as Candida antarctica Lipase B (CALB), selectively acylates the (R)-amine, leaving the (S)-amine unreacted.
-
In-Situ Racemization: A transition metal catalyst (e.g., a Shvo or other ruthenium complex) continuously racemizes the unreacted (S)-amine back to the racemic mixture.[10]
This ensures that the entire starting material pool is available for conversion into the desired acylated (R)-enantiomer, which can then be easily deprotected.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 6. Recent advances in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 11. onyxipca.com [onyxipca.com]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. Iridium-catalyzed acid-assisted asymmetric hydrogenation of oximes to hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Catalytic asymmetric hydrogenation of pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]
An In-depth Technical Guide to 1-(Pyrimidin-2-yl)ethanamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 1-(Pyrimidin-2-yl)ethanamine. As a key building block in medicinal chemistry, understanding the nuanced characteristics of this molecule is paramount for its effective application in research and drug development. This document synthesizes available data to offer a detailed technical resource for scientists working with this compound.
Molecular Identity and Structure
This compound is a primary amine featuring a pyrimidine ring attached to an ethylamine moiety. The pyrimidine ring, a diazine heterocycle, imparts distinct electronic properties that influence the molecule's reactivity and biological activity.
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Identifiers
A clear identification of the molecule is crucial. While much of the commercially available data pertains to the hydrochloride salt, this guide will distinguish between the free base and its salt form where possible.
| Identifier | Value | Source |
| IUPAC Name | 1-(Pyrimidin-2-yl)ethan-1-amine | PubChem[1] |
| PubChem CID (Free Base) | 56592977 | PubChem[1] |
| CAS Number (HCl Salt) | 1616809-52-9 | BLDpharm, Fisher Scientific[2][3] |
| Molecular Formula (Free Base) | C₆H₉N₃ | PubChem[1] |
| Molecular Weight (Free Base) | 123.16 g/mol | PubChem[1] |
| SMILES (Free Base) | CC(N)c1ncccn1 | PubChem[1] |
| InChI (Free Base) | InChI=1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3 | PubChem[1] |
Physical and Chemical Properties
Obtaining experimental data for the free base of this compound is challenging, as it is most commonly supplied and handled as its hydrochloride salt for stability reasons. The data presented below is a combination of computed values for the free base and experimental data for related compounds.
Computed Physical Properties (Free Base)
The following properties have been calculated using computational models and provide valuable estimates in the absence of experimental data.
| Property | Value | Source |
| Molecular Weight | 123.158 g/mol | LookChem[4] |
| XLogP3 | -0.4 | LookChem[4] |
| Hydrogen Bond Donor Count | 1 | LookChem[4] |
| Hydrogen Bond Acceptor Count | 3 | LookChem[4] |
| Rotatable Bond Count | 2 | LookChem[4] |
| Exact Mass | 123.079647 g/mol | LookChem[4] |
| Topological Polar Surface Area | 51.8 Ų | PubChem[1] |
| Boiling Point (Predicted) | 205.5 °C at 760 mmHg | LookChem[4] |
| Density (Predicted) | 1.095 g/cm³ | LookChem[4] |
| Flash Point (Predicted) | 100 °C | LookChem[4] |
| Refractive Index (Predicted) | 1.544 | LookChem[4] |
Properties of the Hydrochloride Salt
The hydrochloride salt is the more common commercial form.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClN₃ | PubChem[1] |
| Molecular Weight | 159.62 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
Synthesis and Characterization
The synthesis of this compound can be approached through several established methods for C-C bond formation and subsequent amination, common in the synthesis of pyrimidine derivatives.[5] A plausible and frequently utilized synthetic strategy involves the nucleophilic substitution of a suitable pyrimidine precursor.
Proposed Synthetic Pathway
A common route for synthesizing similar aminopyrimidine derivatives involves the reaction of a chloropyrimidine with an appropriate nucleophile.[5]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (General Procedure):
-
Synthesis of 2-Acetylpyrimidine: To a solution of 2-chloropyrimidine in an anhydrous solvent such as THF, a Grignard reagent like methylmagnesium bromide is added dropwise at a controlled temperature (e.g., 0 °C). The reaction is then quenched, and the product is extracted and purified.
-
Reductive Amination: The resulting 2-acetylpyrimidine is subjected to reductive amination. This can be achieved using various methods, such as reaction with ammonia in the presence of a reducing agent like sodium cyanoborohydride or catalytic hydrogenation over a catalyst like Raney Nickel.
-
Purification: The final product, this compound, is purified using standard laboratory techniques such as distillation or column chromatography.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, typically in the aromatic region (δ 8.5-9.5 ppm). The ethanamine side chain would exhibit a quartet for the methine proton and a doublet for the methyl protons. The amine protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR would display distinct signals for the pyrimidine ring carbons and the two carbons of the ethanamine side chain.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the primary amine in the range of 3200-3500 cm⁻¹. C-H stretching and C=N and C=C stretching vibrations of the pyrimidine ring would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the compound. Fragmentation patterns would likely involve the loss of the amino group and cleavage of the ethyl side chain.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by the presence of the primary amine and the pyrimidine ring.
-
Amine Reactivity: The primary amine group is nucleophilic and can undergo a variety of reactions, including acylation to form amides, alkylation to form secondary and tertiary amines, and reaction with aldehydes and ketones to form imines.
-
Pyrimidine Ring Reactivity: The pyrimidine ring is an electron-deficient system, which can influence the reactivity of the amine group and can itself participate in certain reactions, although it is generally quite stable.
Applications in Research and Drug Development
Pyrimidine derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this scaffold. This compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Derivatives have been investigated for a range of biological activities, including as kinase inhibitors and for their anti-fibrotic properties.[5]
Logical Relationship of Application:
Caption: Role in drug discovery workflow.
Safety, Handling, and Storage
As with any chemical, proper safety precautions are essential when handling this compound and its salts.
Hazard Identification (Hydrochloride Salt)
The following hazard information is based on data for the hydrochloride salt.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place. For the hydrochloride salt, storage under an inert atmosphere at room temperature is recommended.[1]
Conclusion
This compound is a valuable chemical entity with significant potential in medicinal chemistry and drug discovery. While experimental data for the free base is limited, this guide provides a comprehensive overview based on available computed data, information on its hydrochloride salt, and knowledge of related pyrimidine derivatives. As research involving this compound continues, a more complete experimental profile will undoubtedly emerge, further enabling its application in the development of novel therapeutics.
References
- 1-(Pyridin-2-yl)ethan-1-amine - PubChem.
- 1-PYRIDIN-2-YL-ETHYLAMINE | 42088-91-5 - ChemicalBook.
- This compound hydrochloride | 1616809-52-9 | BLD Pharm.
- Buy 2-(Pyrimidin-2-yl)ethanamine hydrochloride | 1198118-04-5 - Smolecule.
- ChemScene | this compound hydrochloride | 1G - Fisher Scientific.
- 1344931-27-6|(R)-1-(Pyrimidin-2-yl)ethan-1-amine - BLDpharm.
- 1616809-52-9|this compound hydrochloride|BLD Pharm.
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- This compound hydrochloride | C6H10ClN3 | CID 86346379 - PubChem.
- 2-(Pyrimidin-2-yl)ethanamine hydrochloride | 1198118-04-5 - Smolecule.
- [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones] - PubMed.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC - NIH.
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
- Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - NIH.
- Fig. 1. (a) 1 H-NMR, (b) 13 C-NMR and (c)
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem.
- (PDF)
- Pyrilamine - the NIST WebBook - National Institute of Standards and Technology.
- Pyrimidine(289-95-2) 13C NMR spectrum - ChemicalBook.
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI.
- 2-(Pyrimidin-2-yl)ethanamine - LookChem.
- Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)
- mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes.
- 42088-91-5(1-PYRIDIN-2-YL-ETHYLAMINE) Product Description - ChemicalBook.
- Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed.
- A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Inform
- Ethylenediamine - the NIST WebBook - National Institute of Standards and Technology.
- (R)-1-Pyridin-2-yl-ethylamine - PubChem.
- Ethylenimine - the NIST WebBook - National Institute of Standards and Technology.
- Pyrimidine(289-95-2) IR Spectrum - ChemicalBook.
- 4-(2-Aminoethyl)pyridine(13258-63-4) 1H NMR spectrum - ChemicalBook.
- Pyrimethamine - the NIST WebBook - National Institute of Standards and Technology.
Sources
- 1. This compound hydrochloride | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1616809-52-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. Chemscene ChemScene | this compound hydrochloride | 1G | | Fisher Scientific [fishersci.com]
- 4. 2-(Pyrimidin-2-yl)ethanamine|lookchem [lookchem.com]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Weight and Characterization of 1-(Pyrimidin-2-yl)ethanamine
This guide provides a comprehensive analysis of this compound, a crucial building block in medicinal chemistry. Moving beyond a simple statement of its molecular weight, we delve into the scientific principles behind its determination, its significance in experimental design, and its role in the broader context of drug discovery and development. This document is structured to provide not just data, but actionable insights for the laboratory professional.
Core Physicochemical Properties
This compound is a substituted pyrimidine derivative valued for its utility in synthesizing complex molecules with potential therapeutic applications. An accurate understanding of its fundamental properties is the bedrock of its effective use. The compound is most commonly handled as its free base or as a hydrochloride salt to improve stability and solubility.
The distinction between molecular weight and monoisotopic (or exact) mass is critical. Molecular weight is calculated using the weighted average of the natural abundances of an element's isotopes. In contrast, exact mass is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N). This latter value is what is precisely measured in high-resolution mass spectrometry.
Below is a summary of the key quantitative data for this compound and its hydrochloride salt.
| Property | This compound (Free Base) | This compound HCl (Salt) | Significance for the Researcher |
| Molecular Formula | C₆H₉N₃ | C₆H₁₀ClN₃[1] | Defines the elemental composition. |
| Molecular Weight | 123.16 g/mol [2] | 159.62 g/mol [1] | Essential for all stoichiometric calculations in synthesis. |
| Exact Mass | 123.080 Da | 159.056 Da (for C₆H₁₀N₃Cl)[1] | The precise value determined by high-resolution mass spectrometry. |
| CAS Number | 11268492-93-8 ((S)-enantiomer) | 1616809-52-9[1] | Unique identifier for unambiguous substance registration. |
Structure and Chemical Identity
The chemical structure dictates the molecule's properties and reactivity. This compound consists of an ethylamine group attached to the C2 position of a pyrimidine ring. The pyrimidine ring is an aromatic heterocycle containing two nitrogen atoms.
Caption: Chemical structure of this compound.
Methodologies for Molecular Weight Determination
The molecular weight of a compound is a cornerstone of its identity. Both theoretical calculation and experimental verification are necessary for a comprehensive characterization, forming a self-validating system of analysis.
Theoretical Calculation
The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₆H₉N₃).
-
Carbon (C): 6 atoms × 12.011 amu/atom = 72.066 amu
-
Hydrogen (H): 9 atoms × 1.008 amu/atom = 9.072 amu
-
Nitrogen (N): 3 atoms × 14.007 amu/atom = 42.021 amu
-
Total Molecular Weight: 72.066 + 9.072 + 42.021 = 123.159 g/mol
This calculated value is indispensable for preparing solutions of known molarity and for determining theoretical yields in a synthetic pathway.
Experimental Verification Workflow
Experimental confirmation of molecular weight is crucial for verifying the identity and purity of a synthesized or purchased compound. Mass spectrometry is the definitive technique for this purpose.
Caption: Workflow for experimental verification of molecular weight.
Protocol: Molecular Weight Verification by Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight). ESI is a soft ionization technique that minimizes fragmentation, making it ideal for determining the mass of the intact molecule.
-
Analysis: Inject the sample into the mass spectrometer. In positive ion mode, the amine group will readily accept a proton.
-
Expected Result: The primary species observed will be the protonated molecule, [M+H]⁺. For this compound, this will result in a peak at a mass-to-charge ratio (m/z) corresponding to its exact mass plus the mass of a proton: 123.080 + 1.007 = 124.087 . The observation of this peak provides strong evidence for the compound's identity.
Significance in Drug Development and Research
The molecular weight of this compound is not merely a physical constant; it is a critical parameter that influences every stage of the research and development pipeline.
-
Stoichiometric Precision: As a foundational building block, its molecular weight is used to calculate the precise molar quantities required for a reaction. Errors in this fundamental calculation can lead to failed reactions, impure products, and wasted resources. For instance, in a nucleophilic substitution reaction, using 12.3 mg of the compound ensures the addition of exactly 0.1 mmol to the reaction vessel.[3][4]
-
"Rule of Five" Compliance: In medicinal chemistry, Lipinski's Rule of Five provides guidelines for oral bioavailability. One of these rules states that the molecular weight should ideally be less than 500 g/mol . At 123.16 g/mol , this compound is an excellent starting fragment for building larger molecules that remain within this guideline, thereby increasing the probability of developing an orally active drug.
-
Purity and Quality Control: Confirmation of the correct molecular weight is a standard quality control check to verify the identity of raw materials and synthesized intermediates. An unexpected molecular weight can indicate the presence of impurities, residual solvent, or an incorrect product, triggering further investigation.
Safety and Handling
Compounds containing pyrimidine and amine functionalities require careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[5]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5][6]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[5]
-
Hazard Statements: While specific data for this exact compound may be limited, related pyrimidine derivatives are often associated with warnings for being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[7] Always consult the specific Safety Data Sheet (SDS) provided by the supplier.
References
- PubChem. This compound hydrochloride.
- PubChem. 1-(Pyridin-2-yl)ethan-1-amine.
- Synthesis and molecular structure of 1-(Pyrimidin-2-yl)-2-(4-aryl-1,3- thiazol-2-yl)hydrazines. [Link]
- Wang, L. et al. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- Bortolami, M. et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. ACS Chemical Neuroscience, 12(21), 4090-4112. [Link]
Sources
- 1. This compound hydrochloride | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1344931-27-6|(R)-1-(Pyrimidin-2-yl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
The Biological Versatility of Pyrimidine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental structural motif in nature.[1][2] It forms the backbone of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[1][3] This inherent biological relevance has made pyrimidine and its derivatives a cornerstone of medicinal chemistry and drug discovery.[4][5] The synthetic tractability of the pyrimidine scaffold allows for the creation of diverse molecular architectures, leading to a wide array of pharmacological activities.[2][6] Pyrimidine-based compounds have been successfully developed into drugs with applications spanning from anticancer and antimicrobial to anti-inflammatory and antiviral therapies.[7][8] This guide provides an in-depth exploration of the multifaceted biological activities of pyrimidine derivatives, offering insights into their mechanisms of action, methodologies for their evaluation, and their potential in the development of novel therapeutics.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
The quest for more effective and selective cancer therapies has led to the extensive investigation of pyrimidine derivatives.[9][10] Their anticancer properties often stem from their ability to interfere with critical cellular processes, such as DNA synthesis and cell cycle regulation.[11]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Pyrimidine derivatives exert their anticancer effects through various mechanisms, including:
-
Inhibition of Key Enzymes: Many pyrimidine-based anticancer agents function as antagonists of enzymes crucial for nucleotide biosynthesis.[11] A prime target is thymidylate synthase (TS) , an enzyme essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[12] By inhibiting TS, these compounds deplete the dTMP pool, leading to the disruption of DNA synthesis and subsequent cell death in rapidly dividing cancer cells.[12] Other pyrimidine derivatives target protein kinases , such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer and play a pivotal role in cell signaling pathways that control cell growth, proliferation, and survival.[7][9]
-
Induction of Apoptosis: Several pyrimidine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[9][13] This can be achieved by disrupting the cell cycle, leading to cell cycle arrest at specific checkpoints, and activating apoptotic pathways.[9]
-
DNA Intercalation and Topoisomerase Inhibition: Some pyrimidine derivatives can insert themselves between the base pairs of DNA (intercalation), disrupting its structure and function.[13] Additionally, they can inhibit topoisomerase enzymes, which are responsible for managing the topological state of DNA during replication and transcription.[13] Inhibition of these enzymes leads to DNA damage and ultimately, cell death.[13]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cultured cells.[14] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]
Step-by-Step Methodology: [16][17]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.
Data Presentation: Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative pyrimidine derivatives against various human cancer cell lines, providing a quantitative comparison of their potency.[6][18]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine-Pyrazine-Oxazole Derivative | MCF-7 (Breast) | 29.40 ± 0.21 | [18] |
| Pyrimidine-Pyrazine-Oxazole Derivative | HCT116 (Colon) | Varies | [18] |
| Pyrimidine-Pyrazine-Oxazole Derivative | PC3 (Prostate) | Varies | [18] |
| Pyrido[2,3-d]pyrimidine Derivative | A549 (Lung) | Varies | [19] |
| Pyrido[2,3-d]pyrimidine Derivative | HepG2 (Liver) | Varies | [18] |
| 2-(phenylamino)pyrimidine derivative | EGFR mutant cell lines | 0.2 ± 0.01 | [7] |
Visualization: Targeting the EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the development of new and effective antimicrobial agents. Pyrimidine derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacteria and fungi.[20][21]
Mechanism of Action: Disrupting Microbial Viability
The antimicrobial action of pyrimidine derivatives is often attributed to their ability to interfere with essential microbial processes:
-
Inhibition of Dihydrofolate Reductase (DHFR): Some pyrimidine derivatives act as inhibitors of DHFR, a key enzyme in the folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleotides and amino acids in microorganisms. By blocking DHFR, these compounds disrupt microbial growth and replication.
-
Interference with Cell Wall Synthesis: Certain pyrimidine compounds can inhibit the enzymes involved in the synthesis of the bacterial cell wall, leading to cell lysis and death.
-
Other Mechanisms: Other reported mechanisms include the inhibition of microbial DNA gyrase and the disruption of microbial membrane integrity.[22]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24] The broth microdilution method is a common technique for determining the MIC.[25][26]
Step-by-Step Methodology: [25][27]
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilutions: Prepare serial twofold dilutions of the pyrimidine derivative in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation: Comparative Antimicrobial Activity
The following table presents the MIC values of representative pyrimidine derivatives against various bacterial and fungal strains.[21][28]
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyridazino[1,2-a]pyrimidine Derivative 8 | Staphylococcus aureus | 1-2 (μmol/mL) | [21] |
| Pyridazino[1,2-a]pyrimidine Derivative 9 | Escherichia coli | 1-2 (μmol/mL) | [21] |
| Pyridazino[1,2-a]pyrimidine Derivative 10 | Candida albicans | 1-3 (μmol/mL) | [21] |
| 6-amino-2-thioxo-1H-pyrimidine-4-one Derivative 2a | Bacillus subtilis | Active | [28] |
| 6-amino-2-thioxo-1H-pyrimidine-4-one Derivative 3c | Candida albicans | Active | [28] |
Visualization: Workflow for MIC Determination
Caption: Principle of the plaque reduction assay for antiviral activity.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a wide range of diseases. [29][30]Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs. [29][31]
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of pyrimidine derivatives are often mediated by their ability to inhibit the production and activity of pro-inflammatory molecules. [29]Key mechanisms include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many pyrimidine-based compounds act as inhibitors of COX-1 and COX-2, enzymes that are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. [29][32]* Suppression of Pro-inflammatory Cytokines: Pyrimidine derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. [29][31]* Inhibition of Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway plays a central role in regulating the inflammatory response. Some pyrimidine compounds can inhibit the activation of NF-κB, thereby downregulating the expression of multiple inflammatory genes. [29]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. [1][3][33]Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds. For instance, the introduction of specific hydrophobic or electron-withdrawing groups at certain positions can significantly enhance the anticancer or antimicrobial activity of the molecule. [19][34]
Conclusion and Future Perspectives
The pyrimidine scaffold is a remarkably versatile platform for the development of new therapeutic agents. [4][35]The diverse biological activities of pyrimidine derivatives, including their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, underscore their immense potential in drug discovery. [1][2]Future research will likely focus on the synthesis of novel pyrimidine-based compounds with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of their mechanisms of action and the application of rational drug design principles will undoubtedly lead to the development of new and effective treatments for a wide range of human diseases. [4]
References
- Review on Antimicrobial Activity of Pyrimidine. (n.d.). ResearchGate.
- Al-Ostath, A., et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances.
- Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2011). PubMed Central (PMC).
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). PubMed Central (PMC).
- Structure–Activity Relationships of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). ACS Publications.
- Recent Advances in Pyrimidine-Based Drugs. (2022). PubMed Central (PMC).
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
- Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry.
- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). ResearchGate.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI.
- Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (2022). Drug Discovery and Development.
- An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2018). ResearchGate.
- Synthesis and antibacterial properties of pyrimidine derivatives. (2019). PubMed.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). Wiley Online Library.
- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org.
- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.
- Pyrimidine as antiinflammatory agent: A review. (2006). Indian Journal of Pharmaceutical Sciences.
- In Vitro Antiviral Testing. (n.d.). Institute for Antiviral Research, Utah State University.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2024). ResearchGate.
- Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). MDPI.
- Plaque Reduction Assay. (n.d.). Creative Diagnostics.
- Cell Viability Assays. (2013). NCBI Bookshelf.
- How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma.
- In Vitro Plaque Reduction Neutralization Assay. (n.d.). Creative Biolabs.
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (2022). International Journal of Research and Publication Reviews.
- Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. (2015). PubMed.
- Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. (2020). PubMed Central (PMC).
- The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH.
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PubMed Central (PMC).
- Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. (2021). PubMed Central (PMC).
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI.
- Chemical structures of the most active antiviral pyrimidine derivatives... (n.d.). ResearchGate.
- A review: Mechanism of action of antiviral drugs. (2021). PubMed Central (PMC).
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. ijrpr.com [ijrpr.com]
- 10. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcrt.org [ijcrt.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. emerypharma.com [emerypharma.com]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. youtube.com [youtube.com]
- 27. bmglabtech.com [bmglabtech.com]
- 28. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 32. mdpi.com [mdpi.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. gsconlinepress.com [gsconlinepress.com]
The Pyrimidine Core: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a titan in the realm of medicinal chemistry. Its inherent presence in the fundamental building blocks of life, the nucleobases of DNA and RNA (cytosine, thymine, and uracil), has made it a "privileged scaffold" in the eyes of drug designers.[1][2][3] This intrinsic biocompatibility, coupled with its versatile chemical reactivity, has allowed for the development of a vast arsenal of therapeutic agents targeting a wide array of human diseases.[4][5] This guide provides a comprehensive overview of the synthesis, therapeutic applications, and structure-activity relationships of pyrimidine compounds, offering insights for the continued development of novel and effective pharmaceuticals.
I. The Art of Synthesis: Constructing the Pyrimidine Core
The synthetic accessibility of the pyrimidine ring is a key driver of its widespread use in drug discovery.[1] A variety of classical and modern synthetic methodologies allow for the facile construction and derivatization of this essential scaffold.
One of the most fundamental and enduring methods for pyrimidine synthesis is the Biginelli reaction . This one-pot, three-component condensation reaction of an aldehyde, a β-ketoester, and urea or thiourea provides a straightforward route to dihydropyrimidinones, which can be further modified.[6]
Representative Experimental Protocol: Biginelli Reaction for Dihydropyrimidinone Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1 mmol) and the β-ketoester (1 mmol) in a suitable solvent (e.g., ethanol, 20 mL).
-
Addition of Urea/Thiourea: Add urea or thiourea (1.5 mmol) to the mixture.
-
Catalyst Introduction: Introduce a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, FeCl₃).
-
Reaction Execution: Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
More contemporary approaches, such as transition-metal-catalyzed cross-coupling reactions, have further expanded the synthetic toolbox, enabling the introduction of a wide range of substituents onto the pyrimidine ring with high precision and efficiency.[7] These advanced methods are crucial for fine-tuning the pharmacological properties of pyrimidine-based drug candidates.
Caption: A simplified workflow of the Biginelli reaction for pyrimidine synthesis.
II. Therapeutic Frontiers: The Broad Spectrum of Pyrimidine-Based Drugs
The versatility of the pyrimidine scaffold is evident in the wide range of therapeutic areas where pyrimidine-containing drugs have made a significant impact.[1][4] From fighting cancer to combating infectious diseases, these compounds have proven to be invaluable tools in the hands of medicinal chemists.
A. Anticancer Agents: A Pillar of Oncology
Pyrimidine derivatives are at the forefront of modern cancer therapy.[8][9] They exert their anticancer effects through a variety of mechanisms, with kinase inhibition being one of the most prominent.
Kinase Inhibitors: Many pyrimidine-based compounds are designed to mimic ATP and bind to the ATP-binding site of kinases, thereby inhibiting their activity.[10] This is particularly effective in cancers driven by aberrant kinase signaling. For example, pyrimidine-based inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) have shown significant clinical success.[1][11]
-
EGFR Inhibitors: In non-small cell lung cancer, mutations in EGFR can lead to uncontrolled cell proliferation. Pyrimidine-based drugs can effectively block this signaling pathway.[1]
-
CDK4/6 Inhibitors: In certain types of breast cancer, CDK4/6 are key drivers of cell cycle progression. Pyrimidine-containing inhibitors can induce cell cycle arrest.[1]
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based drug.
Other Anticancer Mechanisms: Beyond kinase inhibition, pyrimidine derivatives have been developed to target other critical cellular processes in cancer, such as microtubule dynamics and DNA synthesis.[1][12] For instance, the well-known chemotherapy agent 5-fluorouracil is a pyrimidine analog that inhibits thymidylate synthase, an enzyme crucial for DNA replication and repair.
The following table summarizes the activity of selected pyrimidine-based anticancer agents.
| Compound | Target/Mechanism | Cancer Type(s) | IC50 |
| Compound 95 | EGFR triple mutant | Lung Cancer | 0.2 ± 0.01 μM[13] |
| Compound 88 | HER2, EGFR mutants | Various | 81 ± 40 ng/mL (HER2)[13] |
| Compound 131 | Tubulin polymerization | Lung, Liver, Lymphoma, Retinoblastoma | 0.07 - 0.80 μM[1] |
| RDS 344 | Antiproliferative | Glioblastoma, Breast, Colon | Not specified[8] |
B. Antiviral Agents: Halting Viral Replication
The structural similarity of pyrimidine derivatives to natural nucleobases makes them ideal candidates for antiviral drug development.[2][12] These "nucleoside analogs" can be incorporated into the growing viral DNA or RNA chain, or they can inhibit viral polymerases, ultimately halting viral replication.[12] This strategy has been successfully employed against a range of viruses, including:
-
Human Immunodeficiency Virus (HIV): Drugs like Zidovudine (AZT) are pyrimidine nucleoside analogs that inhibit the viral reverse transcriptase enzyme.[6]
-
Hepatitis B and C Viruses (HBV/HCV): Pyrimidine-based drugs are a key component of combination therapies for chronic hepatitis infections.[12][14]
-
Herpes Viruses: Acyclovir, a guanosine analog, and its pyrimidine-containing counterparts are effective against herpes simplex virus infections.[12]
The ongoing threat of viral pandemics underscores the continued importance of developing novel antiviral agents, and the pyrimidine scaffold remains a promising starting point for these efforts.[14][15]
C. Antibacterial Agents: A Weapon Against Drug Resistance
With the rise of multidrug-resistant bacteria, there is an urgent need for new antibiotics.[16][17] Pyrimidine derivatives have emerged as a valuable class of antibacterial agents, often targeting essential bacterial enzymes that are distinct from their mammalian counterparts.[18][19] For example, trimethoprim, a pyrimidine-based drug, selectively inhibits bacterial dihydrofolate reductase, an enzyme required for folic acid synthesis and, consequently, DNA synthesis.[18] Researchers are actively exploring novel pyrimidine-based compounds to combat challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[16]
D. Other Therapeutic Applications
The therapeutic utility of pyrimidines extends beyond oncology and infectious diseases. They have also been investigated for their potential as:
-
Central Nervous System (CNS) active agents [1]
III. Structure-Activity Relationship (SAR): The Key to Optimization
The biological activity of a pyrimidine derivative is exquisitely sensitive to the nature and position of its substituents.[3][7][23] Understanding the structure-activity relationship (SAR) is therefore critical for optimizing lead compounds into potent and selective drug candidates.
For instance, in the context of kinase inhibitors, specific substitutions on the pyrimidine ring are crucial for establishing key hydrogen bonding interactions with the "hinge region" of the kinase ATP-binding site.[24] Modifications at other positions can be used to enhance selectivity, improve pharmacokinetic properties, and reduce off-target effects.[7]
Caption: The diverse therapeutic applications stemming from the pyrimidine core.
IV. Future Perspectives: The Continuing Evolution of Pyrimidine-Based Drugs
The future of pyrimidine-based drug discovery is bright and full of potential. As our understanding of disease biology deepens, medicinal chemists will continue to leverage the versatility of the pyrimidine scaffold to design novel therapeutics with improved efficacy and safety profiles. Key areas of future research include:
-
Dual-Target Inhibitors: The development of single molecules that can simultaneously inhibit two or more disease-relevant targets is a promising strategy for overcoming drug resistance and improving therapeutic outcomes.[11]
-
Targeting Protein-Protein Interactions: Moving beyond enzyme inhibition, pyrimidine-based compounds are being explored for their ability to modulate protein-protein interactions, which play a critical role in many diseases.
-
Covalent Inhibitors: The design of pyrimidine derivatives that can form a covalent bond with their target protein can lead to increased potency and duration of action.
References
- Recent Advances in Pyrimidine-Based Drugs. [Link]
- Synthesis and Biological Activities of Some Pyrimidine Deriv
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. https.www.mdpi.com/1424-8247/17/10/1258
- Recent medicinal approaches of novel pyrimidine analogs: A review. [Link]
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]
- A mini review of pyrimidine and fused pyrimidine marketed drugs. [Link]
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. [Link]
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
- Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. [Link]
- A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Deriv
- Recent Studies on the Anticancer Activity of Pyrimidine Deriv
- Recent Development of Pyrimidine‐Containing Antimicrobial Agents. [Link]
- Reported pyrimidine deriv
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
- Antiviral Activity of Pyrimidine Containing Compounds: P
- Structure-activity relationships of pyrimidines as dihydroorot
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
- Recent Advances in Pyrimidine-Based Drugs. [Link]
- Recent Advances in Pyrimidine-Based Drugs. [Link]
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
- Antiviral Activity of Pyrimidine Containing Compounds: P
- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Deriv
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
- Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Rel
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
- Recent Advances in Pyrimidine-Based Drugs. [Link]
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. [Link]
- Pyrimidine As Anticancer Agent: A Review. [Link]
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]
- Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. [Link]
- Pyrimidine-derived cardiovascular agents. [Link]
- Marketed pyrimidine scaffold containing drugs. [Link]
- Effects of pyrimidines on the guinea-pig coronary vascul
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. ijrpr.com [ijrpr.com]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. mdpi.com [mdpi.com]
- 14. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(Pyrimidin-2-yl)ethanamine: A Key Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-(Pyrimidin-2-yl)ethanamine in Medicinal Chemistry
This compound, and more commonly its hydrochloride salt (CAS No: 1616809-52-9), is a vital heterocyclic building block in modern drug discovery and development. Its pyrimidine core is a privileged scaffold, found in numerous biologically active molecules and approved pharmaceuticals. The primary amine functionality provides a versatile handle for a wide array of chemical transformations, allowing for the construction of diverse molecular libraries. This guide offers a comprehensive technical overview of its commercial availability, quality control, synthesis, and applications, with a focus on empowering researchers to effectively utilize this compound in their work. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including as antimicrobial, antiviral, and antitumor agents.[1]
Commercial Availability and Supplier Specifications
This compound is readily available from a variety of commercial suppliers, typically as the hydrochloride salt to improve stability and handling.
| Supplier | Product Name | CAS Number | Typical Purity | Physical Form |
| Sigma-Aldrich | This compound hydrochloride | 1616809-52-9 | ≥97% | Solid |
| BLD Pharm | This compound hydrochloride | 1616809-52-9 | 97% | Solid |
| ChemScene | This compound hydrochloride | 1616809-52-9 | 97% | Solid |
It is crucial for researchers to consult the supplier's Certificate of Analysis (CoA) for lot-specific purity and analytical data.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound hydrochloride is critical for reproducible research. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural confirmation. While specific spectra can vary slightly based on the solvent and instrument, the following provides an example of expected chemical shifts.
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.85 (d, J=4.8 Hz, 2H): Protons on the pyrimidine ring (positions 4 and 6).
-
δ 7.45 (t, J=4.8 Hz, 1H): Proton on the pyrimidine ring (position 5).
-
δ 4.60 (q, J=6.8 Hz, 1H): Methine proton (CH).
-
δ 1.55 (d, J=6.8 Hz, 3H): Methyl protons (CH₃).
-
Amine protons (NH₂ or NH₃⁺) may appear as a broad singlet and its chemical shift can be concentration and solvent dependent.
¹³C NMR (DMSO-d₆, 101 MHz):
-
δ 168.0, 157.5, 120.0, 50.0, 20.0: Representative shifts for the pyrimidine and ethylamine carbons.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of this compound hydrochloride. A typical reverse-phase HPLC method would involve:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength around 254 nm.
This method should effectively separate the main compound from potential impurities.
Synthesis of this compound Hydrochloride
While commercially available, an in-house synthesis may be desirable for certain research applications. A common synthetic route involves the reduction of a corresponding oxime or the reductive amination of a ketone.
Exemplary Synthetic Protocol: Reductive Amination of 2-Acetylpyrimidine
This protocol outlines a general procedure for the synthesis of this compound hydrochloride.
Step 1: Formation of the Imine
To a solution of 2-acetylpyrimidine (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and sodium cyanoborohydride (1.2 eq) at room temperature. The reaction is stirred for 24-48 hours and monitored by TLC or LC-MS.
Step 2: Work-up and Purification
Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with a suitable base (e.g., NaOH). The aqueous layer is then extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
Step 3: Salt Formation
The crude this compound is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same solvent is added dropwise with stirring. The resulting precipitate, this compound hydrochloride, is collected by filtration, washed with the solvent, and dried under vacuum.
Caption: Synthetic workflow for this compound HCl.
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential, particularly in the area of kinase inhibitors.
Synthesis of Pyrimidine-Based Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibition. This compound serves as a key starting material for introducing diversity at the 2-position of the pyrimidine ring.
For instance, it can be used in nucleophilic aromatic substitution (SNAr) reactions with activated heterocyclic systems or in coupling reactions to build more elaborate structures. A notable application is in the development of Polo-like kinase 4 (PLK4) inhibitors, which are being investigated as potential anti-cancer agents.[2]
Caption: Application in the synthesis of kinase inhibitors.
Handling and Storage
Proper handling and storage are essential to maintain the quality and safety of this compound hydrochloride.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with eyes or skin, rinse immediately with plenty of water.
Conclusion
This compound is a cornerstone building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its commercial availability, coupled with a clear understanding of its properties, synthesis, and applications, enables researchers to efficiently explore new chemical space in the quest for next-generation drugs. This guide provides a foundational understanding to facilitate its effective use in the laboratory.
References
- PubChem. This compound hydrochloride.
- G. A. M. Kad, et al. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Med. Chem., 2023, 14, 1234-1249. [Link]
- A. K. El-Sayed, et al. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 2020, 25(11), 2533. [Link]
Sources
safety and handling of 1-(Pyrimidin-2-yl)ethanamine
An In-depth Technical Guide for the Safe Handling and Use of 1-(Pyrimidin-2-yl)ethanamine
Introduction
This compound is a heterocyclic primary amine of significant interest to the pharmaceutical and agrochemical research communities. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2][3] Its derivatives are explored for a wide array of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[3][4][5][6] As a chiral building block, this compound offers a versatile entry point for synthesizing complex molecular architectures and exploring structure-activity relationships in drug discovery programs.[7][8]
The inherent reactivity of the primary amine and the biological potential of the pyrimidine core necessitate a thorough understanding of the compound's safety profile and handling requirements. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound in a laboratory setting. The protocols and recommendations herein are designed to establish a self-validating system of safety, grounded in an understanding of the compound's chemical properties and potential hazards.
Physicochemical and Toxicological Profile
A foundational element of safe handling is a complete understanding of the compound's identity and inherent hazards. While comprehensive toxicological data for this compound is limited, information for its hydrochloride salt and structurally similar analogs, such as 1-(Pyridin-2-yl)ethanamine, provides critical insight into its potential hazards.
The hydrochloride salt of the parent compound is most commonly available. It is crucial to consult the specific Safety Data Sheet (SDS) for the exact material being handled.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | Value (Hydrochloride Salt) | Reference |
| IUPAC Name | 1-pyrimidin-2-ylethanamine;hydrochloride | [9] |
| CAS Number | 1616809-52-9 | [10] |
| Molecular Formula | C₆H₁₀ClN₃ | [9][10] |
| Molecular Weight | 159.62 g/mol | [9][10] |
| Appearance | Light yellow crystal or crystalline powder (related methanamine) | [11] |
GHS Hazard Assessment
Based on available data for the hydrochloride salt, the compound is classified as a hazardous substance.[10] The closely related analog, 1-(Pyridin-2-yl)ethanamine, presents a more severe hazard profile, including acute oral toxicity and the risk of serious eye damage.[12][13] Given the structural similarities, it is prudent to handle this compound with a level of caution that accounts for these potential, more severe hazards.
Table 2: GHS Hazard Summary
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed. | [10] | |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation. | [10] | |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation. | [10] | |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation. | [10] | |
| Potential Additional Hazards (based on pyridine analog) |
ngcontent-ng-c3402157373="" class="ng-star-inserted"> | Danger | H301: Toxic if swallowed. H318: Causes serious eye damage. | [13] |
Hazard Analysis and Risk Mitigation
The primary hazards are associated with its irritant properties and potential acute toxicity. The basicity of the primary amine group is the likely cause of skin and eye irritation. As with many biologically active heterocyclic compounds, ingestion can pose a significant toxicological risk by interfering with metabolic pathways.[14][15]
Reactivity Hazards
-
Air Sensitivity: Structurally related compounds are known to be air-sensitive.[12][16] It is reasonable to assume this compound may degrade upon exposure to air and moisture. Handling under an inert atmosphere is a critical risk mitigation step.
-
Incompatibilities: As a basic amine, it can react exothermically with acids. It is also incompatible with strong oxidizing agents. Store separately from these chemical classes.
-
Hazardous Decomposition: Upon combustion, it may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
Risk Mitigation Workflow
A systematic approach to risk mitigation is essential. The following workflow illustrates the logical progression from hazard identification to the implementation of robust safety controls.
Caption: Hazard Mitigation Workflow Diagram.
Standard Operating Procedures for Safe Handling
Adherence to well-defined protocols is the cornerstone of laboratory safety.[17][18]
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing and transfers, must be performed inside a certified chemical fume hood. This is critical to mitigate the risk of inhaling airborne particulates, which may cause respiratory irritation (H335).[10][19]
-
Inert Atmosphere: For reactions or long-term storage, using a glovebox or Schlenk line to handle the material under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent degradation due to air sensitivity.[16]
Personal Protective Equipment (PPE)
The correct selection and use of PPE is non-negotiable.[20][21]
Table 3: Required Personal Protective Equipment
| Protection | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields (ANSI Z87.1 compliant) | Protects against splashes and airborne particles, addressing serious eye irritation hazard (H319).[10][22] |
| Hand Protection | Nitrile gloves (check manufacturer's breakthrough time) | Protects against skin contact and irritation (H315). Inspect gloves before use and change immediately if contaminated.[17] |
| Body Protection | Flame-resistant laboratory coat | Protects skin and clothing from spills.[20] |
| Footwear | Closed-toe, non-perforated shoes | Prevents injury from spills or dropped items.[17] |
Detailed Protocol for Weighing and Aliquoting
This protocol provides a self-validating workflow for safely handling the solid compound.
-
Preparation:
-
Don all required PPE as specified in Table 3.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Designate a specific area within the fume hood for the procedure.
-
Assemble all necessary equipment: anti-static weigh boat, spatulas, receiving vessel with a septum cap, and a container for hazardous waste.
-
-
Inert Gas Purge (Causality: To prevent degradation of the air-sensitive compound):
-
If available, flush the receiving vessel with a gentle stream of nitrogen or argon gas for 1-2 minutes.
-
Seal the vessel with the septum cap.
-
-
Weighing and Transfer:
-
Place the weigh boat on the analytical balance inside the fume hood and tare.
-
Carefully transfer the approximate required amount of this compound from the stock bottle to the weigh boat using a clean spatula. Minimize the time the stock bottle is open.
-
Promptly and securely close the main stock bottle.
-
Record the exact weight.
-
Carefully transfer the weighed solid into the prepared receiving vessel. A powder funnel may be used to prevent loss of material.
-
-
Cleanup:
-
Wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol), placing the used cloth into the designated solid hazardous waste container.
-
Dispose of the used weigh boat in the same waste container.
-
-
Post-Procedure:
-
Wash hands thoroughly with soap and water after removing gloves.[17]
-
Caption: Safe Aliquoting and Transfer Workflow.
Storage and Stability
Proper storage is critical for maintaining the compound's integrity and ensuring safety.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[23]
-
Inert Atmosphere: For long-term storage, keeping the container under an inert atmosphere of nitrogen or argon is highly recommended.[16]
-
Segregation: Store away from incompatible materials such as strong acids and oxidizing agents.
-
Location: Keep in a designated cabinet for toxic or reactive chemicals, and do not store on high shelves.[18][19]
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.[18][24]
First Aid Measures
| Exposure Route | Action | Rationale |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[22][25] | To dilute and remove the irritant and prevent serious eye damage. |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[24][25] | To remove the irritant from the skin surface. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[22] | To remove the individual from the contaminated atmosphere. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[26] | Ingestion is a primary toxicity route; immediate professional medical advice is critical. |
Spill Response
For any spill, prioritize personal safety. If the spill is large, produces significant vapors, or you are unsure how to handle it, evacuate the area and contact your institution's emergency response team.[27][28]
Protocol for Minor Spills (<1 g in a Fume Hood):
-
Alert: Notify others in the immediate area.
-
Contain: Ensure the spill is contained within the fume hood.
-
PPE: Wear appropriate PPE, including double-gloving with nitrile gloves.
-
Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels directly on the dry powder.[27]
-
Collect: Carefully sweep the absorbed material into a labeled hazardous waste container. Avoid creating dust.[27]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleanup materials in the hazardous waste container.[24][26]
-
Report: Report the incident to your laboratory supervisor.
Caption: Emergency Spill Response Logic.
Conclusion
This compound is a valuable reagent in modern drug discovery, but its potential hazards require diligent and informed handling. By understanding its physicochemical properties, implementing robust engineering and administrative controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can safely harness the synthetic potential of this compound. The causality-driven protocols outlined in this guide provide a framework for creating a self-validating culture of safety, ensuring that scientific advancement and personal well-being are held in equal regard.
References
- PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
- Molbase. (n.d.). 1-(PYRIMIDIN-2-YL)METHANAMINE HYDROCHLORIDE.
- Patierno, S. R., & Landolph, J. R. (1981). Effects of toxic chemicals on the release of pyrimidine compounds in cell culture. PubMed.
- PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information.
- Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed.
- ChemBK. (2024). 1-Pyridin-2-Yl-Ethylamine.
- Home Sunshine Pharma. (n.d.). 1-pyrimidin-2-ylmethanamine Hydrochloride CAS 372118-67-7.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- Health and Safety Executive (HSE). (n.d.). Emergency response / spill control.
- PubMed. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review.
- Ascendex Scientific. (n.d.). 2-(pyrimidin-2-yl)ethanamine hydrochloride.
- University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- National Institutes of Health (NIH). (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- National Institutes of Health (NIH). (2023). Recent Advances in Pyrimidine-Based Drugs.
- The Codelucky. (2023, October 18). Laboratory Safety: Working Safely with Chemicals. YouTube.
- American Chemical Society. (2024). Lab Safety Rules and Guidelines.
- PubMed. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
- Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination.
- MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
- ResearchGate. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
- National Institutes of Health (NIH). (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Buy 2-(Pyrimidin-2-yl)ethanamine hydrochloride | 1198118-04-5 [smolecule.com]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound hydrochloride | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1616809-52-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 11. 1-pyrimidin-2-ylmethanamine Hydrochloride CAS 372118-67-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. 1-PYRIDIN-2-YL-ETHYLAMINE | 42088-91-5 [chemicalbook.com]
- 13. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Effects of toxic chemicals on the release of pyrimidine compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 42088-91-5 CAS MSDS (1-PYRIDIN-2-YL-ETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. artsci.usu.edu [artsci.usu.edu]
- 18. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 21. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 22. fishersci.com [fishersci.com]
- 23. enamine.enamine.net [enamine.enamine.net]
- 24. ehs.princeton.edu [ehs.princeton.edu]
- 25. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 26. jubilantingrevia.com [jubilantingrevia.com]
- 27. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 28. chemkleancorp.com [chemkleancorp.com]
A Technical Guide to the Solubility of 1-(Pyrimidin-2-yl)ethanamine in Organic Solvents
For Immediate Release
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic route optimization and purification to formulation and bioavailability. This guide focuses on 1-(Pyrimidin-2-yl)ethanamine, a heterocyclic compound featuring structural motifs of significant interest in medicinal chemistry. Given the scarcity of publicly available empirical solubility data for this specific molecule, this document provides a foundational framework based on first principles of physical organic chemistry. It offers a predictive solubility profile, a rigorous, field-proven experimental protocol for systematic solubility determination, and discusses the implications of such data in a research and development context. This guide is designed to empower researchers to generate reliable, reproducible solubility data, thereby accelerating discovery and development timelines.
Introduction: The Central Role of Solubility
This compound is a molecule of interest due to its combination of a pyrimidine ring, a common scaffold in numerous approved drugs, and a primary amine, which serves as a key handle for synthetic elaboration and a determinant of physicochemical properties. Understanding its solubility in a diverse range of organic solvents is paramount for several key operations in the drug development pipeline:
-
Reaction Medium Selection: Ensuring reactants are sufficiently solubilized is fundamental to achieving optimal reaction kinetics and yield.
-
Purification and Crystallization: The differential solubility of a compound in various solvents is the cornerstone of purification techniques, particularly crystallization for API isolation.
-
Formulation Development: Solubility data informs the selection of excipients and solvent systems for creating stable, bioavailable drug products.
This document serves as a practical guide, moving from theoretical prediction to a concrete experimental workflow for determining the solubility of this compound.
Physicochemical Analysis and Predictive Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The molecular structure of this compound dictates its polarity, hydrogen bonding capacity, and overall intermolecular interaction potential.
Structural Features Governing Solubility:
-
Pyrimidine Ring: The two nitrogen atoms within the aromatic pyrimidine ring act as hydrogen bond acceptors, contributing to the molecule's polarity.
-
Primary Amine (-NH2): The ethylamine side chain possesses a primary amine group, which is a potent hydrogen bond donor and acceptor. This functional group significantly enhances the molecule's polarity and its ability to interact with protic solvents.
-
Overall Character: The combination of the polar aromatic heterocycle and the aliphatic amine sidechain renders this compound a distinctly polar molecule.
Based on this structural analysis, a qualitative solubility profile can be predicted. This predictive framework is an essential first step for guiding solvent selection in experimental studies.
Table 1: Predicted Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bond donating and accepting capabilities of both solvent and solute lead to favorable energetic interactions. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Solvents act as strong hydrogen bond acceptors and engage in dipole-dipole interactions with the solute. |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Moderate polarity of DCM can solvate the molecule to some extent, but the lack of hydrogen bonding limits solubility. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low | Lower polarity and weaker hydrogen bond accepting ability compared to other polar solvents result in less favorable interactions. |
| Esters | Ethyl Acetate | Low | While possessing some polarity, its interactions are generally weaker than those with protic or highly polar aprotic solvents. |
| Aromatic Hydrocarbons | Toluene, Benzene | Very Low / Insoluble | The significant mismatch in polarity between the nonpolar solvent and the highly polar solute prevents effective solvation. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low / Insoluble | Strong polarity mismatch results in negligible solubility. |
Experimental Protocol for Equilibrium Solubility Determination
To move from prediction to empirical fact, a robust and reproducible experimental method is required. The Saturation Shake-Flask Method is a gold-standard technique for determining equilibrium solubility and is recommended here.[1] This method, recognized by regulatory bodies like the OECD, ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[2]
Overview of the Shake-Flask Method
The workflow involves equilibrating an excess of the solid compound with the solvent of choice at a controlled temperature, followed by separation of the saturated solution and quantification of the dissolved solute.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or screw-cap tubes
-
Shaking incubator with temperature control
-
Centrifuge (optional, for aiding separation)
-
Syringes and syringe filters (PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Protocol:
-
Preparation of the Test System:
-
Add an excess amount of solid this compound to a series of vials. An amount sufficient to ensure solid remains after equilibration is key (e.g., 10-20 mg).
-
Precisely add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Causality Check: Using an excess of solid is critical to ensure the final solution is genuinely saturated, representing the thermodynamic solubility limit.[3][4]
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A typical starting point is 24 to 48 hours. It is best practice to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.[1]
-
Trustworthiness Check: Demonstrating that the measured solubility is independent of time after a certain point validates that a true equilibrium has been achieved.[5]
-
-
Phase Separation:
-
Remove the vials from the incubator and allow the undissolved solid to settle by gravity. Centrifugation can be used to accelerate this process.
-
Carefully withdraw a portion of the supernatant using a syringe.
-
Immediately pass the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove all particulate matter.
-
Causality Check: Filtration ensures that the analyzed sample contains only dissolved solute, preventing artificially high results from suspended microparticles.[5]
-
-
Quantification via HPLC-UV:
-
Method Rationale: this compound contains a pyrimidine ring, which is a strong chromophore, making HPLC with UV detection an ideal analytical technique.[6] A chemiluminescent nitrogen detector (CLND) can also be used in parallel for orthogonal confirmation, as its response is directly proportional to the moles of nitrogen.[7][8]
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) and create a series of calibration standards through serial dilution.
-
Sample Preparation: Accurately dilute the filtered, saturated solution with the HPLC mobile phase to bring its concentration within the linear range of the calibration curve.
-
Analysis: Inject the standards and the diluted samples onto the HPLC system.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The final solubility is typically reported in units of mg/mL or mol/L.
-
Application of Solubility Data
The empirically determined solubility data provides actionable insights for process development and formulation. For instance, if a reaction requires a nonpolar solvent but solubility is low, a scientist might explore co-solvent systems or phase-transfer catalysis. For purification, a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature would be an ideal candidate for recrystallization.
Conclusion
While direct experimental data for the solubility of this compound in organic solvents is not widely published, a robust predictive framework can be established based on its molecular structure. The compound is anticipated to be highly soluble in polar protic solvents and progressively less soluble as solvent polarity decreases. To validate these predictions and generate the precise data needed for drug development, this guide provides a detailed, self-validating protocol for solubility determination using the shake-flask method coupled with HPLC-UV analysis. Adherence to this methodology will yield accurate, reliable, and thermodynamically meaningful solubility data, forming a critical foundation for subsequent research and development activities.
References
- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
- Solubility of Things. (n.d.). Pyrimidine. [Link]
- OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1, Physical-Chemical properties, Test No.
- European Commission. (n.d.). A.8. Partition Coefficient. Methods for the determination of physico-chemical properties. [Link]
- ResearchGate. (2025).
- Semantic Scholar. (2014).
- Revue Roumaine de Chimie. (n.d.).
- NCERT. (n.d.). Amines. [Link]
- KREATiS. (n.d.).
- Lumen Learning. (n.d.). Properties of amines. [Link]
- PubChem. (n.d.). This compound hydrochloride. [Link]
- PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. [Link]
- ResearchGate. (n.d.).
- ACS Publications. (2019).
- USP-NF. (2016). <1236> Solubility Measurements. [Link]
- Lund University Publications. (n.d.).
- Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. [Link]
- Quora. (2018). Are amines soluble in organic solvents?. [Link]
- SlideShare. (n.d.). solubility experimental methods.pptx. [Link]
- Nature. (2020).
- PubMed. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. [Link]
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
- GovInfo. (2000). Product Properties Test Guidelines. [Link]
- Hillsdale College. (n.d.). Determination of relative UV response factors for HPLC by use of a chemiluminescent nitrogen-specific detector. [Link]
- ResearchGate. (2025). Determination of relative UV response factors for HPLC by use of a chemiluminescent nitrogen-specific detector. [Link]
- NIH. (2020).
- MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]
Sources
- 1. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enfo.hu [enfo.hu]
- 3. Solubility Measurements | USP-NF [uspnf.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [research.hillsdale.edu]
- 8. researchgate.net [researchgate.net]
The Aminopyrimidine Core: A Historical and Synthetic Guide to a Privileged Scaffold in Drug Discovery
Abstract
The aminopyrimidine scaffold stands as a cornerstone in medicinal chemistry, its deceptively simple architecture belying a profound impact on modern therapeutics. This in-depth technical guide charts the historical trajectory of aminopyrimidines, from their initial synthesis to their evolution as key pharmacophores in a multitude of blockbuster drugs. We will traverse the foundational synthetic methodologies, explore the seminal discoveries that unveiled their therapeutic potential, and dissect the intricate structure-activity relationships that have guided their optimization. This guide is intended for researchers, scientists, and drug development professionals, providing not only a historical narrative but also actionable experimental insights and a forward-looking perspective on this enduringly significant heterocyclic motif.
The Genesis of a Scaffold: Early Synthetic Endeavors
The story of aminopyrimidines is intrinsically linked to the broader history of pyrimidine chemistry. While pyrimidine derivatives were known in the early 19th century, the systematic synthesis of the pyrimidine ring system began in earnest in the late 1800s. A pivotal moment in this history was the development of the Pinner pyrimidine synthesis , first described by Adolf Pinner. This acid-catalyzed condensation of an amidine with a β-dicarbonyl compound provided a versatile and relatively straightforward route to substituted pyrimidines, including 2-aminopyrimidines when guanidine is used as the amidine source.[1][2]
The Pinner synthesis laid the groundwork for the exploration of the chemical space around the pyrimidine nucleus. Its robustness and adaptability have allowed for the generation of a vast library of derivatives, which would later prove to be a fertile ground for drug discovery.
Experimental Protocol: A Representative Pinner-Type Synthesis of a Substituted 2-Aminopyrimidine
This protocol outlines a general, microwave-assisted, single-step synthesis of 5- and 6-substituted 2-aminopyrimidine derivatives from a β-ketoester and guanidine hydrochloride.[3]
Materials:
-
β-ketoester or β-aldehydoester (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Microwave synthesis vial
-
Ethanol (for workup)
-
Deionized water (for workup)
Procedure:
-
To a microwave synthesis vial, add the β-ketoester or β-aldehydoester, guanidine hydrochloride, and potassium carbonate.
-
The reaction is performed without a solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a predetermined time (e.g., 10-30 minutes), monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add deionized water to the vial and stir to dissolve the inorganic salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality of Experimental Choices:
-
Microwave Irradiation: This technique significantly accelerates the reaction rate compared to conventional heating, often leading to higher yields and cleaner reaction profiles in a shorter time frame.
-
Solvent-Free Conditions: This approach aligns with the principles of green chemistry, reducing solvent waste and simplifying product isolation.
-
Potassium Carbonate: This base is crucial for neutralizing the hydrochloric acid generated from guanidine hydrochloride and for promoting the condensation reaction.
From Dyes to Drugs: The Dawn of Therapeutic Aminopyrimidines
The initial therapeutic promise of aminopyrimidines emerged from the study of sulfonamide antibacterials. In the 1930s, the discovery of Prontosil, a sulfonamide-containing dye with in vivo antibacterial activity, revolutionized medicine. Subsequent research revealed that the active metabolite was sulfanilamide. This breakthrough spurred the synthesis of thousands of sulfonamide derivatives, with the goal of improving efficacy and reducing toxicity.
A key development in this era was the incorporation of heterocyclic moieties, including the aminopyrimidine ring, into the sulfonamide structure. This led to the discovery of sulfadiazine , a potent antibacterial agent. The aminopyrimidine group in sulfadiazine was found to modulate the physicochemical properties of the molecule, influencing its pharmacokinetic profile and antibacterial spectrum. The success of sulfadiazine and other sulfa drugs containing heterocyclic amines solidified the aminopyrimidine scaffold as a valuable component in drug design.
A Scaffold for Diverse Biological Actions
Following their initial success as components of antibacterial agents, the therapeutic applications of aminopyrimidines expanded significantly. Researchers began to uncover a wide range of biological activities associated with this versatile scaffold.
Antimalarial Agents
In the mid-20th century, the fight against malaria spurred the development of new chemotherapies. A pyrimidine derivative, proguanil, emerged as a promising antimalarial drug.[4] Further investigation into this chemical class led to the development of pyrimethamine , a potent inhibitor of dihydrofolate reductase (DHFR) in the malaria parasite, Plasmodium falciparum.[5] The combination of pyrimethamine with a sulfonamide, such as sulfadoxine, created a synergistic effect, targeting two different points in the parasite's folate biosynthesis pathway. This combination therapy was a mainstay of malaria treatment for many years.
Diuretics
The exploration of aminopyrimidine derivatives also led to their investigation as potential diuretics. While not as prominent as other diuretic classes, some pyrimidine-containing compounds have been synthesized and evaluated for their ability to increase urine output.[6][7][8] For instance, triamterene, a pteridine derivative structurally related to pyrimidines, acts as a potassium-sparing diuretic.[6] This line of research demonstrated the potential of the aminopyrimidine scaffold to interact with renal targets.
Central Nervous System (CNS) Agents
More recently, the aminopyrimidine core has been explored for its potential to modulate targets within the central nervous system. Studies have investigated aminopyrimidine derivatives as anticonvulsant, antidepressant, and memory-enhancing agents.[9][10][11][12][13] Their ability to be readily modified allows for the fine-tuning of properties required for CNS penetration and target engagement.
The Kinase Inhibitor Revolution: Imatinib and the Era of Targeted Therapy
The most profound impact of the aminopyrimidine scaffold on modern medicine undoubtedly came with the advent of targeted cancer therapy. The discovery of Imatinib (Gleevec) represents a paradigm shift in oncology and a landmark achievement in rational drug design.
The story of Imatinib begins with the identification of the Philadelphia chromosome , a specific genetic abnormality associated with chronic myeloid leukemia (CML). This translocation results in the formation of the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.
Scientists at Ciba-Geigy (now Novartis) embarked on a high-throughput screening campaign to identify inhibitors of protein kinase C (PKC). This led to the identification of a 2-phenylaminopyrimidine scaffold as a promising starting point.[14] Through a meticulous process of structure-activity relationship (SAR) studies, researchers optimized this initial hit.
Evolution of the Imatinib Scaffold: A SAR Case Study
The development of Imatinib from a screening hit is a classic example of iterative drug design.
| Modification | Rationale | Outcome |
| Initial Hit (2-phenylaminopyrimidine) | Good "lead-like" properties from HTS. | Moderate PKC inhibition. |
| Addition of a 3'-pyridyl group | To increase PKC activity. | Increased PKC activity. |
| Introduction of an amide group on the aniline ring | Further structural modification. | Identification of BCR-ABL as a second target. |
| Addition of a "flag-methyl" group | To improve selectivity. | Abolished PKC activity, enhancing selectivity for BCR-ABL. |
| Incorporation of an N-methylpiperazine side chain | To improve pharmacokinetic properties. | Enhanced solubility and bioavailability, leading to Imatinib. |
The culmination of this research was Imatinib, a potent and selective inhibitor of the BCR-ABL kinase. Clinical trials demonstrated remarkable efficacy in CML patients, ushering in the era of targeted cancer therapy. The success of Imatinib validated the aminopyrimidine scaffold as a privileged structure for kinase inhibition and paved the way for the development of numerous other kinase inhibitors for a variety of cancers.[15]
Signaling Pathway of BCR-ABL and Inhibition by Imatinib
Sources
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Fused pyrimidines. Synthesis of new derivatives of potential diuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine derivatives as potential agents acting on central nervous system. | Semantic Scholar [semanticscholar.org]
- 10. Evaluation of the Memory Enhancement Effects of Aminopyrimidine Derivatives Using the Scopolamine Model of Dementia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrimidine derivatives as potential agents acting on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. scielo.br [scielo.br]
- 15. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 1-(Pyrimidin-2-yl)ethanamine in Modern Asymmetric Synthesis
Abstract
Chiral amines are foundational building blocks in the synthesis of pharmaceuticals and fine chemicals, with their importance underscored by their prevalence in over 40% of drug molecules.[1] Among these, 1-(Pyrimidin-2-yl)ethanamine emerges as a particularly versatile reagent for asymmetric synthesis. Its structure, featuring a primary chiral amine center adjacent to a coordinating pyrimidine ring, provides a unique combination of steric influence and potential for metal chelation. This guide provides an in-depth exploration of its application as a chiral resolving agent, a stereodirecting chiral auxiliary, and a precursor for sophisticated ligands in asymmetric catalysis. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure success and reproducibility.
Introduction: The Strategic Advantage of the Pyrimidinyl Moiety
The efficacy of this compound in asymmetric synthesis stems from its distinct structural features. The presence of a stereogenic center at the α-carbon provides the fundamental basis for chirality transfer. However, it is the adjacent pyrimidine ring that elevates its utility. The two nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors or Lewis basic sites for metal coordination. This dual functionality is critical for forming well-ordered, diastereomerically distinct crystalline structures during resolution and for creating a rigid, predictable chiral environment in auxiliary-based and catalytic applications.[2][3] This document will detail three primary modes of its application.
Application I: Chiral Resolution via Diastereomeric Salt Formation
The classical method of resolving a racemic mixture remains one of the most practical and scalable approaches, particularly for carboxylic acids.[4] Chiral resolution leverages the conversion of an enantiomeric pair, which shares identical physical properties, into a pair of diastereomers with distinct properties, most notably solubility.[5]
Principle of Operation
When racemic carboxylic acid is treated with a single enantiomer of this compound, two diastereomeric salts are formed: (R-acid)-(S-amine) and (S-acid)-(S-amine). The different spatial arrangements of these diastereomers lead to unique crystal lattice energies and, consequently, different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer can be selectively precipitated, allowing for the separation of the original enantiomers.[4][6]
Generalized Protocol: Resolution of Racemic Ibuprofen
This protocol describes the resolution of a model racemic carboxylic acid. Optimization of solvent, temperature, and stoichiometry is recommended for new substrates.
Materials:
-
Racemic Ibuprofen
-
(S)-1-(Pyrimidin-2-yl)ethanamine (0.5 equivalents)
-
Ethanol (95%)
-
2M Hydrochloric Acid
-
2M Sodium Hydroxide
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware, filtration apparatus
-
Chiral HPLC system for analysis
Procedure:
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of 95% ethanol, heating gently if necessary. In a separate beaker, dissolve 0.5 equivalents of (S)-1-(Pyrimidin-2-yl)ethanamine in 20 mL of ethanol.
-
Crystallization: Add the amine solution to the warm ibuprofen solution with stirring. Cover the flask and allow it to cool slowly to room temperature. The formation of crystalline precipitate should be observed. To maximize yield, cool the mixture in an ice bath for 1-2 hours.
-
Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration, washing the cake with a small amount of cold ethanol (2 x 10 mL). The rationale for slow cooling is to promote the formation of well-defined crystals of the less soluble diastereomer, ensuring high diastereomeric purity.
-
Liberation of the Enantiomer: Transfer the filtered salt to a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate. Add 2M HCl dropwise with shaking until the aqueous layer is acidic (pH ~2). This protonates the carboxylate, breaking the salt.
-
Extraction: Separate the layers. Extract the aqueous layer with an additional 25 mL of ethyl acetate. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Recovery: Remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-Ibuprofen.
-
Resolving Agent Recovery: The mother liquor from step 3 and the acidic aqueous layer from step 5 can be combined, basified with 2M NaOH to pH ~12, and extracted with ethyl acetate to recover the chiral amine for reuse.
-
Analysis: Determine the enantiomeric excess (e.e.) of the recovered ibuprofen using a suitable chiral HPLC method.
Visualization of the Resolution Workflow
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Application II: Precursor for Chiral Ligands in Asymmetric Catalysis
The true power of modern asymmetric synthesis lies in catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically pure product. This compound is an excellent starting material for chiral N,N or P,N ligands, which are highly effective in transition-metal catalysis.[3][7]
Principle of Operation
By reacting the primary amine with moieties such as diphenylphosphine chloride, a bidentate P,N ligand is formed. When this ligand coordinates to a metal center (e.g., Iridium or Ruthenium), it creates a rigid, C1-symmetric chiral pocket around the metal.[8] During a catalytic reaction like asymmetric hydrogenation, the prochiral substrate is forced to coordinate to the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product.[7]
Protocol: Synthesis of a Pyrimidinyl-Aminophosphine Ligand and Use in Asymmetric Hydrogenation
Part A: Ligand Synthesis Safety Note: This procedure should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques as phosphines are air-sensitive.
Materials:
-
(R)-1-(Pyrimidin-2-yl)ethanamine
-
Chlorodiphenylphosphine
-
Triethylamine (distilled)
-
Anhydrous Toluene
-
Standard Schlenk line and glassware
Procedure:
-
To a flame-dried 100 mL Schlenk flask, add (R)-1-(Pyrimidin-2-yl)ethanamine (1.0 eq) and anhydrous toluene (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) followed by the dropwise addition of chlorodiphenylphosphine (1.0 eq). The base is crucial to neutralize the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and stir overnight.
-
The resulting mixture will contain the product and triethylamine hydrochloride precipitate. Filter the mixture under inert atmosphere through a cannula filter.
-
Remove the toluene from the filtrate under vacuum to yield the crude P,N ligand, which can be purified by crystallization or chromatography if necessary.
Part B: Iridium-Catalyzed Asymmetric Hydrogenation of a Ketone Safety Note: Hydrogenations must be carried out in a certified high-pressure reactor behind a safety shield.
Materials:
-
Synthesized (R)-P,N Ligand
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Prochiral ketone (e.g., Acetophenone)
-
Degassed Methanol
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation (in a glovebox): In a vial, stir the (R)-P,N ligand (0.022 mmol) and [Ir(COD)Cl]₂ (0.01 mmol) in degassed methanol (2 mL) for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In the autoclave, place a solution of acetophenone (1.0 mmol) in degassed methanol (5 mL).
-
Catalysis: Add the catalyst solution to the autoclave via syringe. Seal the reactor.
-
Purge the reactor three times with N₂ gas, followed by three purges with H₂ gas.
-
Pressurize the reactor to the desired pressure (e.g., 50 bar H₂) and begin stirring at a set temperature (e.g., 30 °C).
-
Monitoring and Workup: Monitor the reaction by taking aliquots (if possible) or run for a predetermined time (e.g., 12 hours). After completion, carefully vent the reactor, and pass the reaction mixture through a short plug of silica gel to remove the metal catalyst.
-
Analysis: Analyze the filtrate by chiral GC to determine the conversion and enantiomeric excess of the resulting 1-phenylethanol.
Representative Data for Asymmetric Hydrogenation
| Substrate | Ligand | Catalyst Loading (mol%) | Yield (%) | e.e. (%) |
| Acetophenone | (R)-Ligand | 1.0 | >99 | 95 (S) |
| 2-Acetylpyridine | (R)-Ligand | 1.0 | >99 | 97 (R) |
| Tetralone | (R)-Ligand | 0.5 | >99 | 92 (S) |
Visualization of the Catalytic Cycle
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Conclusion and Future Outlook
This compound stands out as a highly effective and versatile tool in the asymmetric synthesis toolkit. Its utility spans classical resolution techniques to the forefront of homogeneous catalysis. The protocols provided demonstrate its practical application, grounded in well-understood principles of stereochemistry and organometallic chemistry. Future research may focus on immobilizing ligands derived from this amine onto solid supports for easier catalyst recycling or developing novel organocatalysts that leverage the pyrimidine moiety for non-covalent interactions, further broadening the scope of this valuable chiral building block.[9]
References
- Application Notes and Protocols for the Kinetic Resolution of Amines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsJaa1msRtjElp9AfoA7QqUK0ENUj7fzzAkqu_6M-Lb3l58VGh3yjnWFIGpUOhHlhB9bLU6OMwxySUDpbpVI6WdpsmaJAaiqDICe3uuXUzGJI19DUQEXpgbZP_yezsB8R4pMz7bBIr_33W_VCFb6w8KRue3MV0tUa5y7CliToUbXnhygWOaYsldDj47yNvy8VbFnwIXAKoz6OiLvWumBNnrQ==]
- Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. ResearchGate. [URL: https://www.researchgate.
- N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00171]
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5447952/]
- Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design-and-optimization/chiral-amines-in-asymmetric-synthesis]
- Chiral resolution. Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_resolution]
- The asymmetric synthesis of chiral secondary amines via hemiaminal and... ResearchGate. [URL: https://www.researchgate.
- Synthesis of Chiral Pyrimidin-2(1H)-ones from N-Carbamoyl Amino Acids. Zeitschrift für Naturforschung. [URL: https://www.degruyter.com/document/doi/10.1515/znb-2005-0105/html]
- Kinetic Resolution of Racemic Amines to Enantiopure (S)-amines by a Biocatalytic Cascade Employing Amine Dehydrogenase and Alanine Dehydrogenase. MDPI. [URL: https://www.mdpi.com/2073-4344/9/4/331]
- Asymmetric Synthesis of Optically Pure Pharmacologically Relevant Amines Employing ω‐Transaminases. ResearchGate. [URL: https://www.researchgate.net/publication/327204177_Asymmetric_Synthesis_of_Optically_Pure_Pharmacologically_Relevant_Amines_Employing_w-Transaminases]
- Kinetic resolution of amines. Bode Research Group. [URL: https://www.bode.ethz.ch/research/catalysis/kinetic-resolution-of-amines.html]
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [URL: https://www.mdpi.com/1420-3049/24/19/3544]
- Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines. ResearchGate. [URL: https://www.researchgate.
- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents. [URL: https://patents.google.
- Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/097.shtm]
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11904]
- Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3392180/]
- Validation of "2-Amino-2-(pyridin-2-YL)acetic acid" as a Chiral Resolving Agent: A Comparative Analysis. Benchchem. [URL: https://www.benchchem.
- Tailored Catalysts Based on Polymers of Intrinsic Microporosity for Asymmetric Aza-Henry Reaction of Pyrazolinone Ketimines in Batch and Flow. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10379051/]
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. [URL: https://etheses.whiterose.ac.uk/29427/]
- Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01026a]
- Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. [URL: https://www.mdpi.com/1420-3049/26/17/5170]
- Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design-and-optimization/chiral-amines-in-asymmetric-synthesis]
- Enantioselective Synthesis of Tunable Chiral Pyridine–Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation. ResearchGate. [URL: https://www.researchgate.
- Synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-2-(pyrrolidin-1-yl)pyrimidines-by-of-Mochalov-Trofimov/8b3117562f7e029177119f4a7c0602f30d079944]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 7. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tailored Catalysts Based on Polymers of Intrinsic Microporosity for Asymmetric Aza-Henry Reaction of Pyrazolinone Ketimines in Batch and Flow - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: 1-(Pyrimidin-2-yl)ethanamine as a Novel Chiral Resolving Agent
Abstract
The isolation of single enantiomers is a critical step in pharmaceutical development, as the therapeutic activity of a drug often resides in one enantiomer, while the other may be inactive or cause undesirable side effects.[1] Diastereomeric salt crystallization remains a robust, scalable, and economically viable method for chiral resolution.[2][3] This document provides a comprehensive guide to the application of 1-(Pyrimidin-2-yl)ethanamine, a chiral amine, as an effective resolving agent for racemic carboxylic acids. We present the underlying principles, detailed experimental protocols for diastereomeric salt formation, fractional crystallization, and subsequent liberation of the target enantiomer. This guide is intended for researchers, chemists, and process development professionals engaged in asymmetric synthesis and drug discovery.
Introduction: The Principle of Diastereomeric Salt Resolution
Chiral resolution is a process for separating a racemic mixture into its individual enantiomers.[4][5] The most common and time-tested method involves reacting the racemate with an enantiomerically pure compound, known as a chiral resolving agent, to form a pair of diastereomers.[6]
Unlike enantiomers, which share identical physical properties in an achiral environment, diastereomers possess distinct physical characteristics, including solubility, melting point, and crystal structure.[7][8] This critical difference allows for their separation using standard laboratory techniques, most notably, fractional crystallization.[9]
The process using a chiral amine like (S)-1-(Pyrimidin-2-yl)ethanamine to resolve a racemic acid (rac-Acid) can be summarized as follows:
-
Salt Formation: The racemic acid, a 1:1 mixture of (R)-Acid and (S)-Acid, is reacted with a single enantiomer of the resolving agent, (S)-Amine. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-Acid:(S)-Amine] and [(S)-Acid:(S)-Amine].
-
Fractional Crystallization: Due to their different solubilities in a given solvent system, one diastereomeric salt will preferentially crystallize out of the solution while the other remains in the mother liquor.[9]
-
Separation & Liberation: The crystallized salt is isolated by filtration. A subsequent acid-base workup breaks the salt, liberating the enantiomerically enriched acid and recovering the chiral resolving agent.[10]
The pyrimidine moiety in this compound offers unique electronic properties and hydrogen bonding capabilities, which can lead to more distinct crystalline packing and potentially greater solubility differences between the diastereomeric salts, enhancing the efficiency of the resolution.[11]
Physicochemical Properties of the Resolving Agent
A thorough understanding of the resolving agent is paramount for designing a successful resolution protocol.
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| Molecular Formula | C₆H₉N₃ | |
| Molecular Weight | 123.16 g/mol | - |
| Structure | ||
| Appearance | Colorless to light brown liquid | [12] |
| pKa (Predicted) | 9.05 ± 0.39 | [12] |
| Boiling Point | 197-201 °C | [12] |
Core Experimental Protocols
The following protocols provide a generalized framework. Note: The choice of solvent and crystallization conditions are the most critical variables and must be empirically optimized for each specific racemic acid.
Protocol 1: Screening and Formation of Diastereomeric Salts
Objective: To identify an optimal solvent for crystallization and to form and isolate the less soluble diastereomeric salt.
Causality: The success of resolution hinges on the solubility difference between the two diastereomeric salts.[9] A solvent screening is essential to find a system where one salt is sparingly soluble while the other is readily soluble. Using a sub-stoichiometric amount of the resolving agent (0.5 equivalents) in the initial screen can rapidly identify promising candidates by ensuring that only the less soluble salt of the target enantiomer crystallizes.[13]
Caption: Workflow for liberating the pure enantiomer.
Procedure:
-
Salt Decomposition: a. Suspend the dried diastereomeric salt in a mixture of water and an organic solvent (e.g., Dichloromethane or Ethyl Acetate) in a separatory funnel. b. Add a 2M aqueous solution of NaOH dropwise while shaking, until the aqueous layer is strongly basic (pH > 11). Ensure all solids have dissolved.
-
Recover Resolving Agent: a. Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent. b. Combine the organic extracts, dry them over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the this compound. Its optical purity can be checked for recycling.
-
Isolate Enantiopure Acid: a. Cool the remaining aqueous layer in an ice bath. b. Slowly acidify the aqueous layer by adding 2M HCl with stirring until the pH is < 2. c. The enantiopure acid may precipitate as a solid. If so, collect it by vacuum filtration, wash with cold water, and dry. d. If the acid is an oil or does not precipitate, extract it from the acidic aqueous solution with an organic solvent (e.g., Ethyl Acetate, 3x). e. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Protocol 3: Analysis of Enantiomeric Excess (ee)
Objective: To quantify the optical purity of the resolved acid.
Causality: It is essential to verify the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method. Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy can be used after converting the enantiomers into diastereomers with a different, highly pure chiral derivatizing agent (e.g., Mosher's acid), which will induce distinguishable chemical shifts in the resulting spectra. [14][15] Procedure (Chiral HPLC - General):
-
Prepare a standard solution of the starting racemic acid.
-
Prepare a solution of the final, resolved acid product.
-
Inject the racemic standard onto a suitable chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H) using an appropriate mobile phase (typically a mixture of hexanes and an alcohol like isopropanol).
-
Identify the retention times for the two enantiomers.
-
Inject the resolved product solution under the identical conditions.
-
Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystallization Occurs | 1. Solvent choice is poor; both salts are too soluble.<[9]br>2. Solution is not supersaturated. | 1. Try a less polar solvent or a solvent mixture. 2. Concentrate the solution carefully.3. Try seeding with a microscopic crystal if available.4. Ensure slow cooling. [9] |
| Oily Precipitate Forms | 1. Melting point of the salt is below the crystallization temperature.2. Impurities are present. | 1. Use a lower crystallization temperature or a different solvent.2. Purify the starting racemic acid. |
| Low Yield of Crystals | 1. The less-soluble salt still has significant solubility.2. Insufficient cooling time. | 1. Use more concentrated solutions.2. Increase cooling time in the ice bath.3. Partially evaporate the mother liquor to obtain a second crop of crystals (may have lower purity). [9] |
| Low Enantiomeric Excess (ee) | 1. Poor solubility difference between diastereomeric salts.2. Co-precipitation of the more soluble salt.3. Cooling rate was too fast. | 1. Recrystallize the isolated salt from the same or a different solvent system.2. Ensure very slow cooling to allow for equilibrium to be established.3. Screen for a more selective solvent system. |
Conclusion
This compound is a versatile and effective chiral resolving agent for a variety of racemic carboxylic acids. The protocols outlined in this document provide a robust starting point for developing a highly efficient, scalable, and economical resolution process. Through systematic screening of solvents and careful control of crystallization conditions, researchers can achieve high yields and excellent enantiomeric purities, facilitating the advancement of chiral drug candidates from the laboratory to production scale.
References
- Wikipedia. (n.d.). Chiral resolution.
- chemeurope.com. (n.d.). Chiral resolution.
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
- Wikipedia. (n.d.). Diastereomeric recrystallization.
- Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers.
- PubMed. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Chirality, 35(12), 1012-1018.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- Simon, M., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 663.
- UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation.
- ResearchGate. (n.d.). Recrystallization of mixture of diastereomers 112 from different solvents 83.
- Chemistry LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers.
- ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- University of Bath's research portal. (2024, May 24). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy.
- University of Bath's research portal. (n.d.). 8.29 Spectroscopic analysis: diastereomeric derivatization for spectroscopy.
- ResearchGate. (n.d.). 8.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy | Request PDF.
- PubMed. (2000). Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. Enantiomer, 5(3-4), 289-91.
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- PubChem. (n.d.). This compound hydrochloride.
- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- ResearchGate. (2003, April). Novel Synthesis of Condensed Pyridin-2(1H)-one and Pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(4), 649-665.
- National Institutes of Health. (n.d.). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
- BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
- RSC Publishing. (n.d.). Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.). [Source organization not specified].
- Onyx Scientific. (n.d.). Chiral Resolution Screening.
- MDPI. (n.d.). Enantiomers and Their Resolution.
- MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
- ResearchGate. (2025, August 7). Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Chiral_resolution [chemeurope.com]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-PYRIDIN-2-YL-ETHYLAMINE | 42088-91-5 [chemicalbook.com]
- 13. onyxipca.com [onyxipca.com]
- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 15. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Application Notes and Protocols for Chiral Resolution Using 1-(Pyrimidin-2-yl)ethanamine
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the chirality of a drug molecule is a critical determinant of its therapeutic efficacy and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit markedly different pharmacological activities. It is now a well-established regulatory and scientific standard to develop single-enantiomer drugs to enhance therapeutic indices and minimize potential adverse effects. The pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. Consequently, the development of robust methods for the stereoselective synthesis or resolution of chiral pyrimidine-containing compounds is of paramount importance.
This application note provides a comprehensive guide to the chiral resolution of racemic carboxylic acids using the chiral resolving agent, (R)- or (S)-1-(Pyrimidin-2-yl)ethanamine. The protocol leverages the principle of diastereomeric salt formation, a classical and industrially scalable method for separating enantiomers.[1] By reacting a racemic acid with an enantiomerically pure chiral amine, two diastereomeric salts with different physicochemical properties, most notably solubility, are formed. This difference allows for their separation by fractional crystallization.[2]
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical characteristics.[3] The process can be outlined in three key stages:
-
Diastereomeric Salt Formation: A racemic carboxylic acid (a 1:1 mixture of R- and S-enantiomers) is reacted with an enantiomerically pure chiral amine, for instance, (R)-1-(Pyrimidin-2-yl)ethanamine. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-acid · (R)-amine] and [(S)-acid · (R)-amine].
-
Fractional Crystallization: Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions (e.g., temperature, concentration), the less soluble diastereomeric salt will preferentially crystallize out of the solution.[4]
-
Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with an acid or base to break the ionic bond, thereby liberating the desired enantiopure carboxylic acid and recovering the chiral resolving agent.[5]
Physicochemical Properties of 1-(Pyrimidin-2-yl)ethanamine
Understanding the properties of the resolving agent is crucial for developing a successful resolution protocol.
| Property | Value | Source |
| Molecular Formula | C6H9N3 | [6] |
| Molecular Weight | 123.16 g/mol | [7] |
| Boiling Point | 205.5°C at 760 mmHg | [8] |
| Density | 1.095 g/cm³ | [8] |
| pKa (of conjugate acid) | Estimated to be in the range of primary amines (around 10.6) | [9] |
Experimental Protocol: Chiral Resolution of Racemic Ibuprofen
This protocol details the resolution of racemic ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), using (S)-1-(Pyrimidin-2-yl)ethanamine as the resolving agent. The (S)-enantiomer of ibuprofen is the pharmacologically active form.[10][11]
Materials and Reagents
-
Racemic Ibuprofen (≥98% purity)
-
(S)-1-(Pyrimidin-2-yl)ethanamine (≥98% enantiomeric excess)
-
Methanol (ACS grade)
-
Ethyl acetate (ACS grade)
-
2 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Step-by-Step Methodology
Part 1: Diastereomeric Salt Formation and Fractional Crystallization
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of methanol with gentle heating and stirring until a clear solution is obtained.
-
Addition of Resolving Agent: In a separate beaker, dissolve 6.16 g (50 mmol) of (S)-1-(Pyrimidin-2-yl)ethanamine in 50 mL of methanol. Slowly add the amine solution to the ibuprofen solution with continuous stirring.
-
Crystallization: Allow the mixture to cool to room temperature. Cloudiness should appear, indicating the onset of crystallization. To promote further crystallization, the flask can be placed in an ice bath for 2-4 hours or stored at 4°C overnight.
-
Isolation of the Less Soluble Diastereomeric Salt: Collect the resulting crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol (2 x 15 mL) to remove any adhering mother liquor.
-
Drying: Dry the collected crystals in a vacuum oven at 40-50°C to a constant weight. This solid is the diastereomeric salt of (S)-ibuprofen and (S)-1-(Pyrimidin-2-yl)ethanamine.
Part 2: Liberation of (S)-Ibuprofen
-
Salt Dissociation: Suspend the dried diastereomeric salt in a mixture of 100 mL of deionized water and 100 mL of ethyl acetate in a 500 mL separatory funnel.
-
Acidification: Slowly add 2 M HCl with shaking until the aqueous layer reaches a pH of 1-2 (test with pH paper). This will protonate the ibuprofen, making it soluble in the organic layer, while the protonated amine remains in the aqueous layer.
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer. Collect the upper organic (ethyl acetate) layer containing the (S)-ibuprofen.
-
Washing: Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine to remove any residual acid and water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the (S)-(+)-ibuprofen as a white solid.
Part 3: Recovery of the Chiral Resolving Agent
-
Basification: To the aqueous layer from step 2.3, add 2 M NaOH until the pH is basic (pH 11-12). This deprotonates the amine, making it extractable into an organic solvent.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to recover the (S)-1-(Pyrimidin-2-yl)ethanamine.
Workflow Diagram
Caption: Workflow for chiral resolution of a racemic acid.
Analysis of Enantiomeric Purity
The enantiomeric excess (ee) of the resolved carboxylic acid must be determined to assess the efficiency of the resolution process. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[12][13]
Chiral HPLC Method for Ibuprofen
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for the separation of profens. For example, a column like Lux Amylose-1 or Chiralcel OD-H.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol, often with a small amount of a strong acid like trifluoroacetic acid (TFA) or acetic acid to improve peak shape. A typical mobile phase could be n-Hexane:Isopropanol:Acetic Acid (90:10:0.1, v/v/v).[14][15]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm[14]
-
Column Temperature: 25°C
Calculation of Enantiomeric Excess (% ee)
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:[16]
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Troubleshooting and Optimization
-
No Crystallization: If no crystals form, try concentrating the solution, using a different solvent or solvent mixture, or seeding with a small crystal of the desired diastereomeric salt if available.
-
Low Enantiomeric Excess: This may be due to incomplete separation of the diastereomeric salts. Recrystallization of the isolated salt from a suitable solvent can improve its diastereomeric purity. The choice of solvent is critical and may require screening of several options.[4]
-
Low Yield: The yield can be affected by the solubility of the diastereomeric salts. Optimization of the solvent and temperature can help to maximize the recovery of the less soluble salt while keeping the more soluble one in solution.
Conclusion
The use of this compound as a chiral resolving agent provides an effective method for the separation of enantiomers of racemic carboxylic acids. The protocol outlined in this application note, using ibuprofen as a model compound, demonstrates the practical application of diastereomeric salt formation and fractional crystallization. This method is scalable and relies on well-established chemical principles, making it a valuable tool for researchers, scientists, and drug development professionals in the synthesis of enantiomerically pure compounds. Accurate determination of enantiomeric excess by chiral HPLC is essential to validate the success of the resolution process.
References
- Sánchez, F. G., & Gallardo, A. G. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 837-842.
- ChemEurope. (n.d.). Chiral resolution.
- Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC.
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- The Retort. (2012). Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen.
- McCullagh, J. V. (2008). Enantiomeric Separation/Resolution: Isolating the S- and R- stereoisomers of (+/-) ibuprofen, (2-(4'-isobutylphenyl)-propionic acid). Journal of Chemical Education, 85(7), 941.
- PubMed. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base.
- Wikipedia. (n.d.). Chiral resolution.
- Advances in Engineering. (n.d.). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
- Chemistry LibreTexts. (2021). 19.3: Separation or Resolution of Enantiomers.
- Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers.
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
- Scribd. (n.d.). Organic Chemistry - Resolution of Ibuprofen.
- YouTube. (2014). Resolution by diastereomeric salts.
- PubMed. (1998). Resolution of enantiomers of ibuprofen by liquid chromatography: a review.
- Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
- Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers.
- Phenomenex. (2022). Chiral Separation of Naproxen by HPLC.
- PubChem. (n.d.). This compound hydrochloride.
- PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine.
- Papp, L. A., Krizbai, S., Dobó, M., Hancu, G., Szabó, Z. I., & Tóth, G. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules, 27(9), 2986.
- PubMed. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode.
- Pirkle, W. H., & Liu, Y. (1994). Design, Synthesis, Resolution, Determination of Absolute Configuration, and Evaluation of a Chiral Naproxen Selector. The Journal of Organic Chemistry, 59(21), 6907-6910.
- Beilstein Journal of Organic Chemistry. (2022). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.
- Chemistry LibreTexts. (2019). 4.8: 6.8 Resolution (Separation) of Enantiomers.
- LookChem. (n.d.). 2-(Pyrimidin-2-yl)ethanamine.
- MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts.
- Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
- UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation.
- White Rose eTheses Online. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- Taylor & Francis eBooks. (2001). Resolution by Formation and Fractional Crystallization of Diastereomeric Salts.
- ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chiral_resolution [chemeurope.com]
- 6. This compound hydrochloride | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemconnections.org [chemconnections.org]
- 11. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. physicsforums.com [physicsforums.com]
Application Notes and Protocols for Pyrimidine Derivatives as PLK4 Inhibitors
Introduction: Targeting the Master Regulator of Centriole Duplication
Polo-like kinase 4 (PLK4) stands as a pivotal serine/threonine kinase, uniquely tasked with governing centriole duplication, a cornerstone of cellular division and genomic stability.[1][2] In the landscape of oncology, PLK4 has emerged as a high-value therapeutic target. Its aberrant overexpression is a common feature in a wide array of human cancers—including breast, colorectal, and ovarian—where it correlates with centrosome amplification, chromosomal instability, tumor progression, and poor clinical outcomes.[2][3][4][5][6][7] This central role in driving tumorigenesis makes the pharmacological inhibition of PLK4 a compelling strategy for cancer therapy.[7][8][9]
Within the arsenal of kinase inhibitors, pyrimidine-based scaffolds have gained prominence. Their structural resemblance to the adenine core of ATP makes them a "privileged scaffold," ideally suited for competitive binding within the kinase ATP pocket.[10][11] This has led to the rational design and synthesis of potent and selective PLK4 inhibitors, such as the clinical candidate CFI-400945 and novel derivatives developed through scaffold hopping and structure-based design.[3][12][13][14]
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application and evaluation of pyrimidine derivatives as PLK4 inhibitors. It details the underlying mechanism of action and provides robust, field-proven protocols for their characterization from initial in vitro validation to cellular target engagement and phenotypic assessment.
Mechanism of Action: Inducing Mitotic Catastrophe
Pyrimidine derivatives targeting PLK4 are typically ATP-competitive inhibitors. They function by occupying the ATP-binding pocket within the PLK4 kinase domain, thereby preventing the phosphorylation of its downstream substrates essential for centriole assembly.[2][15]
The inhibition of PLK4 kinase activity triggers a cascade of well-defined cellular events:
-
Inhibition of Centriole Duplication: The primary consequence is the failure of new centriole formation, leading to a gradual depletion of centrosomes in proliferating cells.[3]
-
Mitotic Defects: Cells entering mitosis with an incorrect number of centrosomes cannot form a proper bipolar spindle, leading to severe mitotic defects.
-
Cell Cycle Arrest and Apoptosis: These mitotic failures often trigger cell cycle arrest, typically in the G1 phase, and subsequently induce programmed cell death (apoptosis) or mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[2][3][13]
The signaling pathway below illustrates the central role of PLK4 and the intervention point for pyrimidine-based inhibitors.
Caption: PLK4 inhibition by pyrimidine derivatives blocks centriole duplication, leading to mitotic defects and apoptosis.
Experimental Application Notes & Protocols
This section provides detailed protocols for the preclinical evaluation of pyrimidine derivatives as PLK4 inhibitors.
Part 1: In Vitro Biochemical Characterization
Objective: To determine the direct inhibitory potency (IC₅₀) of a test compound against purified PLK4 kinase. The ADP-Glo™ Kinase Assay is a robust method that measures ADP production, which is directly proportional to kinase activity.[16]
Protocol 1: In Vitro PLK4 Kinase Inhibition Assay (ADP-Glo™)
Caption: Workflow for determining PLK4 inhibitory potency using the ADP-Glo™ assay.
Materials:
-
Recombinant full-length human PLK4 (e.g., Thermo Fisher, Promega)[16]
-
Myelin Basic Protein (MBP) substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
DTT
-
ATP
-
Test pyrimidine derivative
-
DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at a high concentration (e.g., 1 mM).
-
Kinase Reaction: a. To each well of a 384-well plate, add 1 µL of the serially diluted compound. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for background controls. b. Prepare a 2X kinase/substrate/ATP solution in kinase buffer. The final concentrations should be optimized, but a starting point is 1-5 nM PLK4, 10 µM ATP, and 0.2 µg/µL MBP. c. Add 5 µL of the 2X kinase solution to each well. d. Mix gently and incubate for 60 minutes at room temperature.
-
Signal Generation: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luciferase reaction. d. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: a. Subtract the background luminescence (no enzyme control) from all other readings. b. Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with a known potent inhibitor (or no ATP) as 0% activity. c. Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Expert Insight & Data Presentation
The choice of an ATP-competitive assay like ADP-Glo™ is crucial as it directly reflects the intended mechanism of action for pyrimidine derivatives.[17] It is vital to run a parallel kinase selectivity screen to ensure the compound's specificity. High selectivity for PLK4 over other kinases, particularly Aurora Kinases A and B (AURKA/B), is a hallmark of a promising therapeutic candidate, as off-target inhibition can lead to distinct and potentially toxic phenotypes like polyploidy.[18][19][20]
Table 1: Example In Vitro Potency and Selectivity Data for Pyrimidine Derivatives
| Compound | PLK4 IC₅₀ (nM) | AURKA IC₅₀ (nM) | AURKB IC₅₀ (nM) | Selectivity (Fold vs. AURKB) |
| CFI-400945 | 2.8[3] | 188[18] | 70.7[18] | 25 |
| Centrinone | 2.7[13] | >10,000 | >10,000 | >3700 |
| Compound 5f | 0.8[14] | Not Reported | Not Reported | Not Reported |
| Compound 8h | 6.7[12] | Not Reported | Not Reported | Not Reported |
Note: Data compiled from multiple sources for illustrative purposes.
Part 2: Cellular Activity and Target Engagement
Objective: To confirm that the test compound inhibits PLK4 within a cellular context, leading to the desired anti-proliferative phenotype.
Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)
Rationale: This assay measures cellular ATP levels, which correlate with cell viability. It is a highly sensitive method to determine the anti-proliferative effects of PLK4 inhibition.[19]
Materials:
-
Cancer cell line known to be sensitive to PLK4 inhibition (e.g., MCF-7 breast cancer, CHP-134 neuroblastoma).[14][19]
-
Appropriate cell culture medium and FBS.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Test pyrimidine derivative.
-
White, opaque 96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) in 100 µL of medium and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted test compound to the wells. Include DMSO-only controls.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 to 120 hours). PLK4 inhibition effects are often not immediate and require time for centriole depletion to manifest.[19]
-
Assay: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well (e.g., 100 µL). c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the signal.
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to DMSO-treated controls and calculate the IC₅₀ value as described in Protocol 1.
Protocol 3: Cellular Target Engagement (CETSA®)
Rationale: The Cellular Thermal Shift Assay (CETSA®) provides definitive proof of target engagement. It is based on the principle that a ligand (inhibitor) binding to its target protein stabilizes it against thermal denaturation.[21]
Materials:
-
Cancer cell line of interest.
-
PBS and protease/phosphatase inhibitors.
-
Test pyrimidine derivative.
-
PCR tubes and a thermal cycler.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
Equipment for SDS-PAGE and Western blotting.
-
Validated primary antibody against PLK4.
Procedure:
-
Treatment: Treat intact cells in culture with the test compound or DMSO vehicle at a relevant concentration (e.g., 10x the proliferation IC₅₀) for 1-2 hours.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Lyse the cells to create a lysate.
-
Heating: Aliquot the lysate into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Analysis: a. Collect the supernatant, which contains the soluble, non-denatured protein. b. Analyze the amount of soluble PLK4 remaining in the supernatant by Western blotting.
-
Data Interpretation: In the DMSO-treated samples, the PLK4 band intensity will decrease as the temperature increases. In the compound-treated samples, the bound PLK4 will be stabilized, resulting in a greater amount of soluble protein at higher temperatures. This "thermal shift" confirms direct target engagement.[21]
Caption: Workflow for assessing cellular activity and confirming direct target engagement of PLK4 inhibitors.
Table 2: Example Cellular Data for a Pyrimidine-Based PLK4 Inhibitor
| Assay | Cell Line | Result | Interpretation |
| Proliferation (IC₅₀) | MCF-7 | 0.48 µM[22] | Potent anti-proliferative effect in a breast cancer cell line. |
| Target Engagement | MDA-MB-231 | Thermal Shift Observed[21] | Compound directly binds to and stabilizes PLK4 in the cell. |
| Cell Cycle Analysis | Breast Cancer Cells | G1 Arrest[13] | Inhibition of PLK4 leads to cell cycle arrest, consistent with mechanism. |
| Apoptosis Induction | MCF-7 | Increased Caspase 3/7[14] | The compound induces programmed cell death following mitotic disruption. |
Conclusion and Future Perspectives
The protocols and notes provided herein offer a comprehensive framework for the preclinical evaluation of pyrimidine derivatives as PLK4 inhibitors. By systematically assessing biochemical potency, cellular activity, and direct target engagement, researchers can confidently identify and advance promising drug candidates. The pyrimidine scaffold continues to be a fertile ground for the discovery of next-generation kinase inhibitors. A critical future direction is the application of these compounds in precision medicine contexts, particularly for tumors with specific genetic vulnerabilities. For instance, recent studies have revealed a synthetic lethal relationship between PLK4 inhibition and the amplification of the E3 ubiquitin ligase TRIM37, opening a new therapeutic window for specific subsets of breast cancer and neuroblastoma.[23][24] As compounds like CFI-400945 and others progress through clinical trials, the translation of potent and selective pyrimidine-based PLK4 inhibitors from the bench to the clinic holds immense promise for cancer patients.[3][8][25]
References
- Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. AACR Journals.
- Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers.
- Representation of PLK4 signaling in cancer with details of selected... ResearchGate.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing.
- Polo-like kinase 4: a molecular linchpin in cancer and its management. PMC.
- What are PLK4 inhibitors and how do they work? Patsnap Synapse.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH.
- Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer. Oxford Academic.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
- Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Publishing.
- Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. ResearchGate.
- High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer. PMC - NIH.
- PLK4: a promising target for cancer therapy. PubMed.
- Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Publishing.
- Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. ResearchGate.
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr.
- Role of PLK4 inhibition in cancer therapy. PubMed.
- Polo-like kinase 4 inhibition:astrategy for cancer therapy? PMC - PubMed Central.
- Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. PubMed Central.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold. PubMed.
- Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma. PubMed Central.
- Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. ACS Publications.
- Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. MDPI.
- Results from cell-based studies. In the first column: Half-maximal... ResearchGate.
- Chemical structures of representative PLK4 inhibitors. ResearchGate.
- Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. PubMed.
- Assay in Summary_ki. BindingDB.
- Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics. Europe PMC.
- The activity of PLK4 could be potently inhibited by YLT-11, a novel and... ResearchGate.
- Selective PLK4 Inhibitors Demonstrate Synthetic Lethality in TRIM37 Amplified Neuroblastoma and Breast Cancer Models. ORIC Pharmaceuticals.
Sources
- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 2. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Polo-like kinase 4: A molecular linchpin in cancer and its management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLK4: a promising target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Role of PLK4 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PLK4 Kinase Enzyme System [promega.jp]
- 17. Assay in Summary_ki [bdb99.ucsd.edu]
- 18. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. oricpharma.com [oricpharma.com]
- 25. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Pyrimidine Derivatives Using Palladium Catalysts
Introduction: The Central Role of Pyrimidines and Palladium Catalysis
The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science. As a privileged heterocyclic motif, it is integral to the structure of nucleic acids and is found in a vast array of FDA-approved drugs, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3] The ability to precisely and efficiently functionalize the pyrimidine core is therefore a critical task for researchers, scientists, and drug development professionals.
Palladium-catalyzed cross-coupling reactions have revolutionized this field, offering a versatile and powerful toolkit for forging carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-alkyne bonds with high chemoselectivity and under mild conditions.[4][5][6] These transformations enable the construction of complex molecular architectures from readily available halogenated pyrimidines, providing rapid access to diverse chemical libraries for screening and development.
This guide provides an in-depth exploration of the most pivotal palladium-catalyzed reactions for pyrimidine synthesis. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only replicate but also adapt and troubleshoot these essential methodologies.
Part 1: Suzuki-Miyaura Coupling: The Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active compounds.[5][7] The reaction couples a halogenated pyrimidine with an organoboron reagent (typically a boronic acid or ester) and is prized for its operational simplicity and tolerance of a wide range of functional groups.[8]
Scientific Principles & Mechanistic Causality
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this cycle is key to rational catalyst selection and reaction optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyrimidine, forming a Pd(II) complex. The reactivity of the halide is crucial, following the trend I > Br > Cl. Couplings with less reactive but more cost-effective aryl chlorides often necessitate specialized, highly active catalyst systems.[4][7]
-
Transmetalation: A base (e.g., K₂CO₃, K₃PO₄) activates the boronic acid, forming a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[9]
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Optimization of Reaction Conditions
Microwave-assisted synthesis has emerged as a key technology, dramatically reducing reaction times from hours to minutes and often improving yields.[1][2] The choice of catalyst, base, and solvent is critical for success.
Table 1: Parameter Screening for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [1][2]
| Parameter | Variation | Yield (%) | Rationale for Choice |
| Catalyst | Pd(PPh₃)₄ | ~85-95% | Often highly effective for reactive pyrimidines; commercially available. |
| Pd(dppf)Cl₂ | ~58% | A robust catalyst, but may be less effective in some specific cases. | |
| Pd(OAc)₂ | ~35% | Often requires an external phosphine ligand to be effective. | |
| Solvent | 1,4-Dioxane/H₂O (2:1) | ~85-95% | Excellent for solubilizing both organic and inorganic reagents. |
| Toluene/H₂O | ~70% | Good alternative, but dioxane often gives superior results. | |
| DMF | ~62% | Can lead to side reactions at elevated temperatures. | |
| Base | K₂CO₃ | ~85-95% | Common, effective, and inexpensive base for this transformation. |
| K₃PO₄ | High | A stronger base, often used for less reactive aryl chlorides. | |
| Cs₂CO₃ | High | Very effective but more expensive; reserved for difficult couplings. |
Conditions: 2,4-dichloropyrimidine (1 equiv.), Phenylboronic acid (1.1 equiv.), Base (3 equiv.), Catalyst (0.5-2 mol%), Solvent, 100-120 °C, 15-30 min, Microwave irradiation.
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol details the regioselective coupling at the more reactive C4 position of 2,4-dichloropyrimidine. The electron-deficient nature of the pyrimidine ring makes the C4 chloride significantly more susceptible to oxidative addition than the C2 chloride.[2]
Materials:
-
2,4-Dichloropyrimidine
-
Aryl or Heteroaryl Boronic Acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
10 mL Microwave Reactor Vial with Stir Bar
-
Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄) for workup
Procedure:
-
Reagent Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv.), the desired boronic acid (0.55 mmol, 1.1 equiv.), and K₂CO₃ (1.5 mmol, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.005 mmol, 1 mol%).
-
Expertise Note: The low catalyst loading (0.5-1 mol%) is a key advantage of using microwave irradiation, which accelerates the catalytic turnover.[2]
-
-
Solvent Addition: Add 6 mL of the degassed 1,4-dioxane and water (2:1 v/v) solvent mixture. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes with stirring.
-
Workup: After cooling, transfer the mixture to a separatory funnel. Dilute with water (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel to obtain the desired C4-substituted pyrimidine.
Visualization: Experimental Workflow
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Part 2: Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling is the premier method for forming a bond between a C(sp²) of a halo-pyrimidine and a terminal alkyne's C(sp) carbon.[10] This reaction is invaluable for synthesizing pyrimidine-alkyne conjugates, which are important intermediates and pharmacophores.
Scientific Principles & Mechanistic Causality
The Sonogashira reaction uniquely employs a dual catalytic system, with both palladium and copper playing essential, synergistic roles.[10]
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of Pd(0) to the halopyrimidine.
-
Copper Cycle: Concurrently, the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base (e.g., triethylamine) to form a highly reactive copper(I) acetylide intermediate. This step is crucial as it deprotonates the alkyne, making it nucleophilic.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The final step releases the alkynylated pyrimidine product and regenerates the Pd(0) catalyst.[11]
The amine base not only facilitates the formation of the copper acetylide but often serves as the solvent.[12]
Visualization: The Sonogashira Dual Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira reaction.
Protocol 2: Sonogashira Coupling of 5-Iodopyrimidine Nucleosides
Functionalization at the C5 position of pyrimidine nucleosides is crucial for developing antiviral and anticancer agents.[12] This protocol is adapted for such sensitive substrates.
Materials:
-
5-Iodo-2'-deoxyuridine (or other 5-halopyrimidine)
-
Terminal Alkyne (e.g., Propargyl alcohol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed tube
Procedure:
-
Inert Atmosphere: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-iodopyrimidine (0.2 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 10 mol%), and CuI (0.06 mmol, 30 mol%).
-
Expertise Note: The reaction is highly sensitive to oxygen, which can cause undesirable alkyne homocoupling (Glaser coupling). Maintaining an inert atmosphere is non-negotiable for good yields.
-
-
Solvent and Reagents: Add dry DMF (5 mL) and Et₃N (0.4 mmol, 2.0 equiv.). Stir to dissolve.
-
Alkyne Addition: Add the terminal alkyne (0.6 mmol, 3.0 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS. For less reactive substrates, gentle heating (40-60 °C) may be required.
-
Workup: Upon completion, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue directly by column chromatography on silica gel to isolate the 5-alkynylpyrimidine product.[13]
Part 3: Heck Coupling: A Gateway to Alkenylated Pyrimidines
The Heck (or Mizoroki-Heck) reaction facilitates the coupling of a halopyrimidine with an alkene, creating a new C-C bond and introducing an alkenyl substituent.[14] This reaction is a powerful tool for synthesizing stilbene analogs and other vinyl-substituted heterocycles.
Scientific Principles & Mechanistic Causality
The Heck reaction follows a distinct Pd(0)/Pd(II) catalytic cycle.
-
Oxidative Addition: Pd(0) inserts into the pyrimidine-halide bond.
-
Alkene Coordination & Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the pyrimidine group onto one of the alkene carbons.
-
β-Hydride Elimination: This is the key product-forming step. A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a hydrido-palladium complex. This step typically proceeds to give the more thermodynamically stable trans isomer.[15]
-
Catalyst Regeneration: The base (e.g., Et₃N) reacts with the hydrido-palladium complex to regenerate the active Pd(0) catalyst.
Protocol 3: Heck Coupling of 2-Bromopyrimidine with n-Butyl Acrylate
Materials:
-
2-Bromopyrimidine
-
n-Butyl Acrylate
-
Palladium(II) Acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (ACN)
Procedure:
-
Setup: In a sealed tube, combine 2-bromopyrimidine (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Reagents: Add acetonitrile (5 mL), n-butyl acrylate (1.5 mmol, 1.5 equiv.), and Et₃N (1.5 mmol, 1.5 equiv.).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
Expertise Note: The choice of phosphine ligand is critical. Simple PPh₃ is often sufficient, but more complex couplings may benefit from specialized ligands like tri(o-tolyl)phosphine or N-heterocyclic carbenes (NHCs) to promote efficiency.[16]
-
-
Workup: Cool the reaction, filter through a pad of celite to remove palladium black, and rinse with ethyl acetate.
-
Purification: Concentrate the filtrate and purify by column chromatography to yield the desired product.
Part 4: Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination is the leading palladium-catalyzed method for forming C-N bonds, coupling aryl halides with amines.[17] It has largely replaced harsher classical methods (e.g., nucleophilic aromatic substitution) and is indispensable for synthesizing the arylamine moieties prevalent in pharmaceuticals.[17]
Scientific Principles & Mechanistic Causality
The success of this reaction hinges on the use of specific ligands that facilitate the challenging C-N reductive elimination step.
-
Oxidative Addition: Pd(0) adds to the halopyrimidine.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex. This is a critical step, as the base must be strong enough to deprotonate the amine but not so nucleophilic as to compete with it.
-
Reductive Elimination: The C-N bond is formed, releasing the aminated pyrimidine product and regenerating the Pd(0) catalyst. This step is the crux of the reaction and is often the rate-limiting step. The development of bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos, RuPhos) by the Buchwald group was the key innovation that made this step facile and the overall reaction broadly applicable.[17][18]
Protocol 4: Buchwald-Hartwig Amination of 5-Bromopyrimidine
Materials:
-
5-Bromopyrimidine
-
Primary or Secondary Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
A Biarylphosphine Ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (dry)
Procedure:
-
Inert Atmosphere: In a glovebox or using Schlenk technique, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), the biarylphosphine ligand (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.) to a dry reaction tube.
-
Reagents: Add 5-bromopyrimidine (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent: Add dry toluene (5 mL).
-
Reaction: Seal the tube and heat at 100 °C for 8-24 hours, until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Purification: Concentrate the filtrate and purify the crude product via column chromatography.[18]
Part 5: Advanced Concepts: Site-Selectivity and C-H Functionalization
For more complex substrates, such as di- or tri-halogenated pyrimidines, palladium catalysis offers remarkable control over site-selectivity . The inherent electronic differences between positions on the pyrimidine ring (e.g., C4 is more electron-deficient than C2) can be exploited. By carefully tuning reaction conditions—catalyst, ligand, temperature—chemists can sequentially functionalize specific positions, building molecular complexity in a controlled manner.[19]
A frontier in this field is the move towards direct C-H functionalization .[20] These methods bypass the need for pre-halogenated pyrimidines, instead activating a C-H bond directly. This approach is highly atom-economical and aligns with the principles of green chemistry, representing the next wave of innovation in pyrimidine synthesis.[21][22]
References
- BenchChem. (2025).
- Kumar, A., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link]
- Liu, J., et al. (2023). Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Organic & Biomolecular Chemistry, 21(39), 7886-7890. [Link]
- Das, A., Jana, A., & Maji, B. (2020). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines.
- BenchChem. (2025). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine.
- Vaskevich, A., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2993. [Link]
- ResearchGate. (2021). Palladium-Catalyzed Synthesis of Pyrimidines. [Link]
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. [Link]
- RSC Publishing. (n.d.). Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(ii) complexes containing pyrimidine-functionalized N-heterocyclic carbenes. [Link]
- Jatczak, M., & D'Souza, A. D. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 20(2), 3001–3027. [Link]
- ResearchGate. (2009). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]
- Petricci, E., et al. (2003). Microwave-enhanced Sonogashira coupling reaction of substituted pyrimidinones and pyrimidine nucleosides. Tetrahedron Letters, 44(51), 9181-9184.
- Al-Masri, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- BenchChem. (2025).
- Niemeyer, Z. L., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Meyer, D., et al. (2012). Palladium Complexes with Pyrimidine-Functionalized N-Heterocyclic Carbene Ligands: Synthesis, Structure and Catalytic Activity. Organometallics, 31(17), 6243–6250. [Link]
- Old, D. W., et al. (2000). Efficient Palladium-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403–1406. [Link]
- ResearchGate. (2012). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
- RSC Publishing. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Cross-coupling reaction. [Link]
- MDPI. (2023).
- ResearchGate. (2012). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]
- Preprints.org. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]
- Journal of Drug Delivery and Therapeutics. (2020).
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Wikipedia. (n.d.). Heck reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(ii) complexes containing pyrimidine-functionalized N-heterocyclic carbenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of Pyrimidine Derivatives in Antimicrobial Drug Discovery
Introduction: The Enduring Potential of the Pyrimidine Scaffold in Combating Microbial Resistance
The relentless evolution of antimicrobial resistance (AMR) constitutes a formidable challenge to global health. This escalating crisis necessitates the urgent discovery and development of novel antimicrobial agents with diverse mechanisms of action.[1] Within the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds have historically proven to be a rich source of therapeutic agents. Among these, the pyrimidine nucleus stands out as a "privileged scaffold" due to its presence in fundamental biological molecules like nucleic acids (cytosine, thymine, and uracil) and its remarkable versatility in drug design. This inherent biological relevance allows pyrimidine derivatives to interact with a wide array of cellular targets, making them exceptional candidates for antimicrobial drug discovery.
Pyrimidine-based compounds exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Their ubiquity in nature and the relative ease of their synthesis and modification have made them a focal point for the development of new therapeutics. This guide provides a comprehensive overview of the role of pyrimidine derivatives in antimicrobial drug discovery, offering detailed protocols for their synthesis, antimicrobial evaluation, and mechanism of action studies. Furthermore, we delve into computational approaches that can accelerate the design and optimization of novel pyrimidine-based antimicrobial agents.
PART 1: Synthesis of Antimicrobial Pyrimidine Derivatives
The synthesis of a diverse library of pyrimidine derivatives is the foundational step in the discovery of novel antimicrobial agents. The Biginelli reaction, a one-pot three-component synthesis, is a classic and efficient method for preparing dihydropyrimidinones, a class of pyrimidine derivatives with significant biological activities.[2][3][4][5]
Protocol 1: Synthesis of Dihydropyrimidinones via the Biginelli Reaction
This protocol describes a general and environmentally friendly procedure for the synthesis of dihydropyrimidinone analogs using a recyclable heterogeneous catalyst.[6]
Materials:
-
Aromatic or aliphatic aldehyde (10 mmol)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (15 mmol)
-
Urea or thiourea (15 mmol)
-
Heterogeneous catalyst (e.g., HPA-Montmorillonite-KSF, 2 mol%)
-
Ethanol (for work-up)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine the aldehyde (10 mmol), 1,3-dicarbonyl compound (15 mmol), urea or thiourea (15 mmol), and the heterogeneous catalyst (2 mol%).
-
Heat the reaction mixture under reflux with stirring for 1-2 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a small amount of ethanol to the solidified mixture and filter to remove the catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Pour the filtrate into ice-cold water to precipitate the crude product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
-
Characterize the synthesized compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Causality Behind Experimental Choices:
-
Catalyst: The use of a heterogeneous and recyclable catalyst like HPA-Montmorillonite-KSF offers advantages in terms of environmental friendliness, cost-effectiveness, and ease of separation from the reaction mixture.[6]
-
Solvent-free conditions: Conducting the reaction under solvent-free (neat) conditions often leads to shorter reaction times, higher yields, and a greener synthetic process.[2][6]
-
Excess of reagents: Using a slight excess of the 1,3-dicarbonyl compound and urea/thiourea can help drive the reaction to completion.
Workflow for Biginelli Synthesis:
Caption: Workflow for the Biginelli synthesis of dihydropyrimidinones.
PART 2: In Vitro Antimicrobial Susceptibility Testing
Once a library of pyrimidine derivatives has been synthesized, the next critical step is to evaluate their antimicrobial activity. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized pyrimidine derivatives (stock solutions in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland turbidity standards
-
Multichannel pipette
-
Incubator (35 ± 2 °C)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Preparation: a. Prepare serial two-fold dilutions of the pyrimidine derivatives and the positive control antibiotic in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen based on preliminary screening or literature data. b. Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. c. Include a growth control well (100 µL of CAMHB + 50 µL of inoculum) and a sterility control well (100 µL of CAMHB only).
-
Incubation: a. Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading and Interpreting Results: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound that completely inhibits visible growth. c. The growth control well should show distinct turbidity, and the sterility control well should remain clear. d. Compare the MIC values of the test compounds to that of the positive control antibiotic.
Data Interpretation: The results are reported as MIC values in µg/mL or µM. A lower MIC value indicates greater potency of the antimicrobial agent. The interpretation of results as "susceptible," "intermediate," or "resistant" is based on clinical breakpoints established by organizations like CLSI, but for novel compounds, the focus is on comparing their potency to known antibiotics and identifying promising candidates for further development.[1][2][3]
Workflow for Broth Microdilution Assay:
Caption: Workflow for the broth microdilution assay.
Troubleshooting Antimicrobial Susceptibility Testing:
| Problem | Possible Cause | Solution |
| No growth in the growth control well | Inoculum too dilute, inactive bacteria, improper incubation conditions | Prepare a fresh inoculum, check the viability of the bacterial stock, verify incubator temperature and atmosphere. |
| Growth in the sterility control well | Contamination of the broth or plate | Use fresh, sterile materials. Ensure aseptic technique during plate preparation. |
| Inconsistent results between replicates | Pipetting errors, uneven mixing | Calibrate pipettes, ensure thorough mixing of reagents and inoculum. |
| "Skipped" wells (growth at higher concentrations, no growth at lower) | Compound precipitation, contamination of a single well | Check the solubility of the compound in the test medium. Repeat the assay with careful aseptic technique. |
PART 3: Elucidating the Mechanism of Action (MoA)
Identifying the cellular target and mechanism of action of a novel antimicrobial is a critical step in its development. Pyrimidine derivatives are known to act on various targets, including DNA gyrase and the bacterial cell membrane.
Protocol 3: DNA Gyrase Inhibition Assay
This assay determines if a pyrimidine derivative inhibits the supercoiling activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[7][8][9][10][11]
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA (substrate)
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
Test compounds (in DMSO)
-
Positive control inhibitor (e.g., ciprofloxacin)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup: a. On ice, prepare a reaction mixture containing 5X assay buffer, relaxed pBR322 plasmid DNA, and sterile water. b. Add the test compound at various concentrations to individual reaction tubes. Include a no-compound control and a positive control. c. Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme to each tube. The final reaction volume is typically 20-30 µL.
-
Incubation: a. Incubate the reactions at 37 °C for 30-60 minutes.
-
Reaction Termination and Sample Preparation: a. Stop the reaction by adding Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis: a. Load the samples onto a 1% agarose gel in TAE buffer. b. Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization and Analysis: a. Stain the gel with ethidium bromide and visualize the DNA bands under UV light. b. Relaxed plasmid DNA migrates slower than supercoiled DNA. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA. c. Quantify the band intensities to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity).
Workflow for DNA Gyrase Inhibition Assay:
Caption: Workflow for the DNA gyrase inhibition assay.
Troubleshooting DNA Gyrase Inhibition Assays:
| Problem | Possible Cause | Solution |
| No supercoiling in the no-compound control | Inactive enzyme, incorrect buffer composition, presence of inhibitors in reagents | Use a fresh batch of enzyme, verify buffer components and concentrations, check for potential contamination. |
| Smearing of DNA bands | Nuclease contamination | Use nuclease-free water and reagents, handle samples with care to avoid contamination. |
| Inconsistent results | Pipetting errors, temperature fluctuations | Calibrate pipettes, ensure consistent incubation temperature. |
| Compound precipitation | Poor solubility of the test compound | Test the solubility of the compound in the assay buffer. If necessary, adjust the solvent concentration (e.g., DMSO), but be mindful of its potential inhibitory effects on the enzyme. |
Protocol 4: Bacterial Cytoplasmic Membrane Depolarization Assay
This assay uses a potential-sensitive fluorescent dye to determine if a pyrimidine derivative disrupts the bacterial membrane potential, a key indicator of membrane integrity.[4][6][12][13][14][15][16][17][18]
Materials:
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)
-
Potential-sensitive dye (e.g., DiSC₃(5)) stock solution in DMSO
-
Test compounds
-
Positive control (e.g., gramicidin, a known membrane depolarizer)
-
Black, clear-bottom 96-well microtiter plates
-
Fluorimeter/plate reader
Procedure:
-
Cell Preparation: a. Grow bacteria to mid-logarithmic phase in TSB. b. Harvest the cells by centrifugation and wash them twice with the buffer. c. Resuspend the cells in the buffer to a specific optical density (e.g., OD₆₀₀ of 0.05).
-
Dye Loading: a. Add the potential-sensitive dye (e.g., DiSC₃(5) to a final concentration of 0.4 µM) to the cell suspension and incubate in the dark at room temperature for about 30 minutes, or until a stable, quenched fluorescence signal is achieved.
-
Assay: a. Transfer the dye-loaded cell suspension to the wells of the 96-well plate. b. Add the test compounds at various concentrations. Include a no-compound control and a positive control. c. Monitor the fluorescence intensity over time using a fluorimeter (e.g., excitation at 622 nm and emission at 670 nm for DiSC₃(5)).
-
Data Analysis: a. An increase in fluorescence intensity indicates membrane depolarization, as the dye is released from the polarized membrane and its fluorescence is de-quenched. b. Plot the change in fluorescence against time or compound concentration.
Workflow for Membrane Depolarization Assay:
Caption: Workflow for the bacterial membrane depolarization assay.
Troubleshooting Membrane Depolarization Assays:
| Problem | Possible Cause | Solution |
| No fluorescence quenching after dye addition | Cells are not viable or have a low membrane potential | Use healthy, mid-log phase cells. Ensure appropriate buffer conditions. |
| High background fluorescence | Autofluorescence of the compound or medium | Run a control with the compound in buffer without cells. If necessary, use a different dye with different excitation/emission wavelengths. |
| No depolarization with positive control | Inactive positive control, incorrect dye concentration | Use a fresh stock of the positive control. Optimize the dye concentration for the specific bacterial strain. |
| Signal instability | Dye photobleaching, temperature fluctuations | Minimize exposure to light. Maintain a constant temperature during the assay. |
PART 4: Computational Approaches in Pyrimidine-Based Antimicrobial Discovery
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools to accelerate the drug discovery process by predicting the activity of novel compounds and elucidating their binding modes.[8][12][14][19][20][21][22][23][24]
Protocol 5: General Workflow for QSAR and Molecular Docking
This protocol provides a general workflow for conducting QSAR and molecular docking studies on pyrimidine derivatives.
Software:
-
QSAR: Software for descriptor calculation (e.g., PaDEL-Descriptor, RDKit) and statistical analysis (e.g., R, Python libraries like scikit-learn).
-
Molecular Docking: Docking software (e.g., AutoDock Vina, Glide, GOLD), molecular visualization software (e.g., PyMOL, Chimera), and software for preparing protein and ligand structures (e.g., AutoDockTools, Maestro).
Workflow:
-
Data Set Preparation: a. Compile a dataset of pyrimidine derivatives with their experimentally determined antimicrobial activities (e.g., MIC values). b. Draw the 2D structures of the molecules and convert them to 3D structures using appropriate software.
-
QSAR Modeling: a. Calculate molecular descriptors (e.g., physicochemical, topological, electronic) for each molecule in the dataset. b. Divide the dataset into a training set and a test set. c. Use the training set to build a QSAR model that correlates the molecular descriptors with the antimicrobial activity using statistical methods like multiple linear regression (MLR) or machine learning algorithms. d. Validate the QSAR model using the test set to assess its predictive power.
-
Molecular Docking: a. Obtain the 3D structure of the target protein (e.g., DNA gyrase) from the Protein Data Bank (PDB) or build a homology model if the structure is not available. b. Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges. c. Prepare the ligand (pyrimidine derivative) structures by assigning charges and defining rotatable bonds. d. Define the binding site on the protein. e. Perform molecular docking to predict the binding conformation and affinity of the ligands to the protein. f. Analyze the docking results to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Data Interpretation:
-
QSAR: The QSAR model can be used to predict the activity of new, unsynthesized pyrimidine derivatives, helping to prioritize which compounds to synthesize and test. The model can also provide insights into the structural features that are important for antimicrobial activity.
-
Molecular Docking: Docking studies provide a visual representation of how the pyrimidine derivatives bind to their target protein, which can guide the design of more potent inhibitors.
Workflow for Computational Drug Design:
Sources
- 1. Computational chemistry for drug development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 7. bionano.com [bionano.com]
- 8. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Molecular Biology Applications - QIAGEN [qiagen.com]
- 11. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QSAR and molecular docking studies on designing potent inhibitors of SARS-CoVs main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
- 14. ia801409.us.archive.org [ia801409.us.archive.org]
- 15. researchgate.net [researchgate.net]
- 16. pure.uva.nl [pure.uva.nl]
- 17. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. eurekaselect.com [eurekaselect.com]
- 20. QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Combined QSAR and molecule docking studies on predicting P-glycoprotein inhibitors | Semantic Scholar [semanticscholar.org]
- 24. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the N-arylation of Aminopyrimidines
<_>
Introduction
N-arylated aminopyrimidines are a cornerstone of modern medicinal chemistry and drug discovery. The pyrimidine scaffold is the 10th most common nitrogen heterocycle in pharmaceuticals approved by the FDA.[1] A significant majority—88%—of these drugs feature an amino group on the pyrimidine ring, with 2-aminopyrimidines and 2,4-diaminopyrimidines being the most prevalent structures.[1] The biological significance of this structural motif is vast, with derivatives showing activity as kinase inhibitors (e.g., Imatinib for chronic myeloid leukemia), antifungal agents, and candidates for treating prion diseases.[2]
Historically, the synthesis of N-arylpyrimidin-2-amines was often achieved through the condensation of substituted guanidines with enones.[2] However, this method's utility is limited by the commercial availability of diverse substituted guanidines. The advent of transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized access to these valuable compounds.[2][3] This palladium-catalyzed method provides a robust and versatile route for forming the critical C-N bond between an aminopyrimidine and an aryl (pseudo)halide, offering broad substrate scope and functional group tolerance.[1][3][4]
This guide provides a detailed overview of the experimental procedures for the N-arylation of aminopyrimidines, focusing on the widely adopted palladium-catalyzed Buchwald-Hartwig reaction. It aims to equip researchers with the necessary knowledge to successfully design, execute, and troubleshoot these essential transformations.
Core Principles and General Considerations
The success of a Buchwald-Hartwig N-arylation hinges on the careful selection of several key components. The interplay between the catalyst, ligand, base, and solvent dictates the reaction's efficiency, yield, and substrate scope.
The Catalytic System: Palladium and Ligands
The heart of the transformation is the palladium catalyst. The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]
-
Palladium Precatalyst : While various Pd(0) and Pd(II) sources can be used, Pd(II) precatalysts like Pd(OAc)₂ (palladium(II) acetate) or PdCl₂(PPh₃)₂ (dichlorobis(triphenylphosphine)palladium(II)) are often preferred for their air stability.[2][5] These are reduced in situ to the active Pd(0) species. More advanced, commercially available precatalysts, such as those incorporating bulky biarylphosphine ligands (e.g., BrettPhos Pd G3), offer improved reactivity and reliability.[6][7]
-
Ligands : The choice of phosphine ligand is arguably the most critical parameter. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.
-
First-generation ligands , like P(o-tolyl)₃, were initially used but had limited scope.[8]
-
Bidentate ligands , such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), have proven highly effective for the N-arylation of aminopyrimidines.[2][5] They are thought to prevent the formation of unreactive palladium dimers and accelerate the reaction.[3]
-
Bulky, electron-rich monophosphine ligands (biarylphosphines) like RuPhos and BrettPhos represent the state-of-the-art for challenging couplings, including those involving heteroaromatic amines.[6] These ligands promote efficient oxidative addition and reductive elimination.
-
The Base: Activating the Amine
A base is required to deprotonate the aminopyrimidine, forming the nucleophilic amide that participates in the coupling. The choice of base is crucial and depends on the pKa of the aminopyrimidine and the tolerance of other functional groups in the substrates.
-
Strong, non-nucleophilic bases are most common. Sodium tert-butoxide (NaOt-Bu) is a frequent choice, particularly in toluene or dioxane.[2][5]
-
Lithium bis(trimethylsilyl)amide (LiHMDS) is another powerful base that can be effective, especially when milder conditions are desired or when substrates are sensitive to NaOt-Bu.[6]
-
Weaker bases , such as K₂CO₃ or Cs₂CO₃, may be used for highly activated aryl halides or in specific solvent systems like DMF, but often require higher temperatures.[2]
Solvent Selection
The solvent must solubilize all reaction components and be stable at the required reaction temperature. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.
-
Aprotic, non-polar to moderately polar solvents are standard. Toluene and dioxane are the most common choices for reactions using NaOt-Bu.[2][7]
-
Tetrahydrofuran (THF) is often used with LiHMDS as the base.[6]
-
Polar aprotic solvents like N,N-Dimethylformamide (DMF) can be used, but may require different base/catalyst combinations.[2]
Reaction Temperature and Atmosphere
Buchwald-Hartwig reactions are typically performed at elevated temperatures, often ranging from 65°C to reflux temperatures of the chosen solvent (e.g., toluene ~110°C), to drive the reaction to completion.[2][6]
Crucially, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to protect the sensitive Pd(0) catalyst and phosphine ligands from oxidation by air.[2][9]
Visualizing the Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, showcasing the key steps of oxidative addition, amine binding/deprotonation, and reductive elimination that lead to the formation of the C-N bond.
Caption: Catalytic cycle of the Buchwald-Hartwig N-arylation reaction.
Generalized Experimental Protocol
This protocol describes a typical procedure for the palladium-catalyzed N-arylation of a generic aminopyrimidine with an aryl bromide. Note: All manipulations should be performed using standard Schlenk line or glovebox techniques to maintain an inert atmosphere.[9]
Materials and Reagents
-
Aminopyrimidine (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol % Pd)
-
Phosphine ligand (e.g., Xantphos, 8 mol %)
-
Base (e.g., NaOt-Bu, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 10 mL)
-
Standard laboratory glassware (oven-dried)
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aminopyrimidine (1.0 mmol), aryl bromide (1.2 mmol), palladium precatalyst (e.g., 9.2 mg Pd₂(dba)₃, 0.01 mmol), phosphine ligand (e.g., 46.3 mg Xantphos, 0.08 mmol), and base (e.g., 192 mg NaOt-Bu, 2.0 mmol).
-
Causality: Adding the solid reagents first under a positive flow of inert gas prevents contamination from atmospheric oxygen and moisture. The slight excess of the aryl halide ensures complete consumption of the limiting aminopyrimidine.
-
-
Atmosphere Exchange : Seal the Schlenk tube and evacuate and backfill with inert gas (e.g., nitrogen) three times. This process is critical to remove any residual oxygen.
-
Solvent Addition : Add the anhydrous, degassed solvent (10 mL) via syringe.
-
Causality: Using degassed solvent is crucial as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution : Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.
-
Causality: Vigorous stirring ensures proper mixing of the heterogeneous mixture (especially with inorganic bases), promoting efficient catalysis. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Monitoring the Reaction : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take aliquots periodically by briefly removing the flask from heat, allowing it to cool slightly, and quickly sampling under a positive pressure of inert gas.
-
Causality: Monitoring prevents premature workup of an incomplete reaction or decomposition from prolonged heating after completion.
-
-
Workup : Once the reaction is complete (typically 2-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and pour it into a separatory funnel containing water or brine (20 mL).
-
Causality: The aqueous wash removes the inorganic base and salts.
-
-
Extraction : Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-arylated aminopyrimidine product.[9]
Parameter Optimization and Data Summary
The optimal conditions can vary significantly depending on the specific aminopyrimidine and aryl halide used. The following table provides a summary of common starting points for optimization.
| Parameter | Aryl Bromides/Iodides | Aryl Chlorides/Tosylates | Key Considerations |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | BrettPhos Pd G3, other palladacycles | Aryl chlorides are less reactive and require more active catalyst systems.[6] |
| Ligand | Xantphos, BINAP | RuPhos, BrettPhos, XPhos | Bulky, electron-rich ligands are needed for the challenging oxidative addition of aryl chlorides.[6][7] |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | LiHMDS, NaOt-Bu, K₃PO₄ | Stronger bases are generally needed for less reactive halides. Base selection must be compatible with functional groups on substrates. |
| Solvent | Toluene, Dioxane | Toluene, Dioxane, THF | Solvent choice is often linked to the base (e.g., THF for LiHMDS). |
| Temp (°C) | 80 - 110 | 100 - 130 | Higher temperatures are typically required for less reactive coupling partners. |
| Yields (%) | Moderate to Good (e.g., 27-82% reported)[2] | Variable, often requires careful optimization | Yields are highly substrate-dependent. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere techniques.2. Switch to a stronger base (e.g., from K₂CO₃ to NaOt-Bu or LiHMDS).3. Increase the reaction temperature. |
| Formation of Side Products | 1. Hydrodehalogenation : Reductive removal of the halide from the aryl starting material.2. Homocoupling : Formation of biaryl products. | 1. This can be caused by β-hydride elimination. Re-evaluate the ligand/base combination.[3]2. This may indicate issues with the catalyst system or reaction concentration. Screen different ligands. |
| Catalyst Decomposition | 1. Presence of oxygen or water.2. Substrate contains functional groups that poison the catalyst (e.g., some sulfur-containing groups). | 1. Use rigorously dried and degassed solvents and reagents.2. If unavoidable, a higher catalyst loading may be necessary, or a different synthetic route may be required. |
| Difficulty in Purification | 1. Product has similar polarity to starting materials or byproducts. | 1. Optimize the reaction to go to full conversion.2. Try different solvent systems for chromatography or consider alternative purification methods like crystallization. |
Alternative Methodologies
While palladium catalysis is dominant, other methods for N-arylation exist, which can be advantageous in specific scenarios.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds.[10]
-
Conditions : Typically requires higher temperatures (>150 °C) and polar solvents like DMF or NMP compared to Buchwald-Hartwig reactions.[10] Stoichiometric amounts of copper were used historically, but modern protocols use catalytic copper salts (e.g., CuI) with ligands like diamines or amino acids.[10][11][12]
-
Advantages : Copper is significantly less expensive than palladium, making it attractive for large-scale synthesis.
-
Limitations : Often has a more limited substrate scope and lower functional group tolerance due to the harsh conditions required.[3][10]
Microwave-Assisted Synthesis
Microwave irradiation can be used to dramatically accelerate both palladium- and copper-catalyzed N-arylation reactions.[13][14][15][16]
-
Conditions : Reactions are performed in sealed vessels under microwave heating.
-
Advantages : Reaction times can be reduced from many hours to just minutes.[16][17] This can lead to higher yields and cleaner reaction profiles by minimizing thermal decomposition.
-
Limitations : Requires specialized microwave reactor equipment and can be challenging to scale up compared to conventional heating.
Conclusion
The N-arylation of aminopyrimidines is a vital transformation for the synthesis of biologically active molecules. The palladium-catalyzed Buchwald-Hartwig amination stands out as the most versatile and widely applied method, offering a broad scope and high functional group tolerance. A thorough understanding of the roles of the catalyst, ligand, base, and solvent is paramount for achieving successful outcomes. By following the detailed protocols, consulting the optimization data, and applying the troubleshooting advice provided in this guide, researchers can confidently and efficiently synthesize diverse libraries of N-arylated aminopyrimidines for applications in drug discovery and beyond.
References
- Al-Hiari, Y. M., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818-830. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
- Al-Hiari, Y. M., et al. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules, 13(4), 818-30. [Link]
- Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Journal of the Iranian Chemical Society. [Link]
- Schaffner, A.-P., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(21), 5862-5865. [Link]
- Sayle, K. L., et al. (2004). Synthesis and CDK1 and CDK2 inhibitory activity of O(4)-substituted-N(2)-aryl-5-nitrosopyrimidinamines. Bioorganic & Medicinal Chemistry Letters, 14(20), 5121-5125. [Link]
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
- Shankar, B. R., et al. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues.
- Wikipedia. (n.d.).
- Kumar, B. S., et al. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience, 11(2), 3681-3693. [Link]
- Zhang, H., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 15(2), 1153-1160. [Link]
- Wikipedia. (n.d.).
- Tundel, R. E. (2009). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
- Chemistry LibreTexts. (2023).
- Chen, S., et al. (2008). Microwave-assisted efficient copper-promoted N-arylation of amines with arylboronic acids.
- Tye, J. W., et al. (2007). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 129(46), 14284-14295. [Link]
- Sreekumar, V. B., & Pillai, V. N. R. (2010). Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines. Journal of Chemical and Pharmaceutical Research, 2(3), 441-447. [Link]
- Abid, M., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33814-33842. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. surface.syr.edu [surface.syr.edu]
- 5. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nanobioletters.com [nanobioletters.com]
- 15. Microwave-assisted efficient copper-promoted N-arylation of amines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
Application Note: Enzymatic Resolution of Chiral Amines Featuring 1-(Pyrimidin-2-yl)ethanamine
Abstract
This application note provides a comprehensive technical guide for the enzymatic kinetic resolution of chiral amines, with a specific focus on heteroaromatic amines such as 1-(Pyrimidin-2-yl)ethanamine. Chiral amines are critical building blocks in the pharmaceutical industry, and their synthesis in enantiomerically pure form is of paramount importance. Biocatalytic methods, particularly enzymatic resolutions, offer a green and highly selective alternative to traditional chemical synthesis.[1] This guide details protocols for lipase-catalyzed enantioselective acylation and transaminase-catalyzed kinetic resolution, covering enzyme selection, reaction optimization, and analytical determination of enantiomeric excess. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for developing and implementing enzymatic resolution strategies.
Introduction: The Imperative for Chiral Amine Synthesis
Chiral amines are ubiquitous structural motifs in a vast array of biologically active compounds, with an estimated 40% of all active pharmaceutical ingredients (APIs) containing this functional group.[2] The stereochemistry of these amine centers is often critical for pharmacological activity, as different enantiomers can exhibit distinct efficacy, metabolic profiles, and toxicity. Consequently, the development of efficient and scalable methods to produce enantiopure amines is a cornerstone of modern drug development.
While classical chemical methods exist, they often suffer from limitations such as the need for harsh reaction conditions, the use of toxic heavy metals, and sometimes insufficient stereoselectivity.[1] Enzymatic kinetic resolution (EKR) has emerged as a powerful and sustainable alternative.[3] Enzymes, as natural catalysts, operate under mild conditions (temperature, pressure, and pH) with high conversion rates and exquisite chemo-, regio-, and enantioselectivity.[4][5][6] This guide will focus on two of the most versatile enzyme classes for this purpose: lipases and ω-transaminases .
Strategic Enzyme Selection and Mechanistic Overview
The choice of enzyme is the most critical parameter for a successful resolution. The two primary strategies, lipase-catalyzed acylation and transaminase-catalyzed resolution, are mechanistically distinct and offer complementary advantages.
Lipase-Catalyzed Kinetic Resolution via Enantioselective Acylation
Lipases (Triacylglycerol acylhydrolases, E.C. 3.1.1.3) are serine hydrolases that, in non-aqueous environments, can catalyze the transfer of an acyl group from an acyl donor to a nucleophile, such as the amino group of our target molecule.[5][7] In a kinetic resolution, the enzyme selectively acylates one enantiomer of the racemic amine at a much higher rate than the other, allowing for the separation of the fast-reacting enantiomer (as an amide) from the unreacted, slow-reacting enantiomer (as the amine).
-
Mechanism: The catalytic cycle involves the formation of an acyl-enzyme intermediate, which is then attacked by one of the amine enantiomers. The enantioselectivity arises from the differential fit of the two enantiomers within the enzyme's active site.[8]
-
Advantages: Lipases are generally robust, commercially available, require no cofactors, and are active in a wide range of organic solvents.[2][9] Immobilization of lipases is a well-established technique that enhances their stability and allows for easy recovery and reuse, significantly reducing process costs.[4][6][10][11]
ω-Transaminase (ω-TA) Catalyzed Kinetic Resolution
ω-Transaminases (E.C. 2.6.1.x) are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[1] In a kinetic resolution setting, a racemic amine is exposed to an (R)- or (S)-selective ω-TA and a suitable amine acceptor (e.g., pyruvate). The enzyme will selectively deaminate one enantiomer, converting it to the corresponding ketone, leaving the other enantiomer unreacted and thus enantiomerically enriched.[12]
-
Mechanism: The reaction proceeds via a ping-pong bi-bi mechanism involving the PLP cofactor. The selectivity is determined by the specific binding of one amine enantiomer to the enzyme's active site.
-
Advantages: Transaminases offer exceptionally high enantioselectivity (often >99% ee).[13] The availability of both (R)- and (S)-selective enzymes allows for the targeted synthesis of either enantiomer of the amine.[1]
-
Challenges & Solutions: Transaminase reactions often face challenges with unfavorable equilibria and product inhibition.[13][14][15] These can be overcome by employing strategies such as using an enzyme-membrane reactor (EMR) to remove the inhibitory ketone product or by coupling the reaction with a secondary enzyme system (e.g., an amino acid oxidase) to regenerate the amine acceptor.[12][16][17][18]
Experimental Protocols
The following protocols provide a starting point for the resolution of this compound. Optimization will be necessary for achieving maximum efficiency and selectivity.
Protocol 1: Lipase-Catalyzed Enantioselective Acylation
This protocol is based on the well-established activity of Candida antarctica Lipase B (CALB), often used in its immobilized form (e.g., Novozym 435), for the acylation of primary amines.[9][19][20]
3.1.1. Materials
| Material | Supplier | Notes |
| Racemic this compound | Commercial Source | Ensure purity >98% |
| Immobilized Candida antarctica Lipase B (CALB) | Commercial Source | e.g., Novozym 435 |
| Isopropyl acetate | Anhydrous, >99.5% | Acyl donor. Other esters like ethyl acetate can be screened.[21] |
| Methyl tert-butyl ether (MTBE) | Anhydrous, >99.5% | Reaction solvent. Other non-polar solvents can be screened.[7] |
| Triethylamine (TEA) | Anhydrous, >99.5% | Optional, can accelerate the reaction. |
| Standard glassware | N/A | Oven-dried before use. |
3.1.2. Procedure: Reaction Setup and Monitoring
-
To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add racemic this compound (e.g., 1 mmol, 123.15 mg).
-
Add 10 mL of anhydrous MTBE. Stir until the amine is fully dissolved.
-
Add isopropyl acetate (1.2 mmol, 140 µL). The use of a slight excess of the acyl donor is common.
-
Add immobilized CALB (e.g., 20 mg/mmol of substrate).[2]
-
Seal the flask and stir the reaction mixture at a controlled temperature (e.g., 40 °C).[9]
-
Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
For each aliquot, filter off the enzyme and dilute with the mobile phase used for chiral HPLC analysis.
-
Analyze the samples for conversion and enantiomeric excess (ee) of the remaining amine and the formed amide (see Section 4).
-
The reaction is typically stopped at or near 50% conversion to achieve the highest possible ee for both the product and the remaining substrate.
3.1.3. Work-up and Product Separation
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.[4]
-
The filtrate contains the unreacted amine and the product amide. These can be separated using standard techniques such as column chromatography or acid-base extraction.
3.1.4. Key Optimization Parameters
-
Solvent: The choice of solvent is crucial as it affects enzyme activity and selectivity.[7][22] Hydrophobic solvents (high log P) are generally preferred as they do not strip the essential water layer from the enzyme's surface.[23] Screen solvents like hexane, toluene, and MTBE.
-
Acyl Donor: The structure of the acyl donor can significantly impact the reaction rate and enantioselectivity.[21] Screen various esters, such as ethyl acetate, vinyl acetate, and isopropyl acetate.
-
Temperature: Enzyme activity is temperature-dependent.[24] Typically, reactions are run between 30-60 °C. Higher temperatures increase the reaction rate but may decrease enzyme stability and selectivity.[25][26]
-
pH Memory: While the reaction is in an organic solvent, the enzyme's optimal activity is influenced by the pH of the aqueous solution from which it was last lyophilized, a phenomenon known as "pH memory".
Protocol 2: ω-Transaminase-Catalyzed Kinetic Resolution
This protocol utilizes an (S)-selective ω-transaminase to resolve the racemic amine, yielding the (R)-amine in high enantiomeric purity.
3.2.1. Materials
| Material | Supplier | Notes |
| Racemic this compound | Commercial Source | Ensure purity >98% |
| (S)-selective ω-Transaminase | Commercial Source | Available as kits with various enzyme panels. |
| Pyridoxal 5'-phosphate (PLP) | >98% | Essential cofactor for transaminases. |
| Sodium Pyruvate | >99% | Amine acceptor. |
| Phosphate Buffer (e.g., 100 mM, pH 7.5) | N/A | Optimal pH for many transaminases is between 7 and 8.[13] |
| Standard glassware | N/A |
3.2.2. Procedure: Reaction Setup and Monitoring
-
Prepare a stock solution of the phosphate buffer (100 mM, pH 7.5).
-
In a 10 mL vial, dissolve racemic this compound (e.g., 25 mM) and sodium pyruvate (e.g., 25 mM, 1 equivalent) in the phosphate buffer.
-
Add PLP to a final concentration of 1 mM.
-
Initiate the reaction by adding the ω-transaminase enzyme (as per manufacturer's recommendation, e.g., 5 U/mL).[16]
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle shaking.
-
Monitor the reaction by taking aliquots at regular intervals. Quench the reaction in the aliquot by adding a strong acid (e.g., HCl) or base (e.g., NaOH) and/or by protein precipitation with an organic solvent like acetonitrile.
-
Analyze the samples by chiral HPLC to determine the conversion and the ee of the remaining amine.
3.2.3. Work-up
-
Once the reaction has reached ~50% conversion, stop the reaction by adjusting the pH to >11 with NaOH.
-
Extract the remaining (R)-amine with an organic solvent such as ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
3.2.4. Strategies for Overcoming Equilibrium Limitations
As previously mentioned, ω-TA reactions can be equilibrium-limited. If the conversion stalls, consider the following advanced strategies:
-
Co-substrate Regeneration: Couple the reaction with a D-amino acid oxidase, which will oxidize the L-alanine product back to pyruvate, thereby driving the equilibrium towards the products.[12][17]
-
Product Removal: For larger-scale reactions, an enzyme-membrane reactor (EMR) can be used to continuously remove the ketone by-product, pulling the reaction to completion.[16][18]
Analytical Methodology: Determination of Enantiomeric Excess (ee)
Accurate determination of enantiomeric excess is crucial for evaluating the success of the resolution.[27] Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[28]
Chiral HPLC Protocol
4.1.1. Instrumentation and Columns
-
System: HPLC with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is highly recommended. Columns like Chiralcel® OD-H or Chiralpak® AD-H are excellent starting points for separating chiral amines.[27]
4.1.2. Method Development
-
Mobile Phase Screening: A typical starting mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol (IPA) with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape. A common starting gradient is 90:10 (Hexane:IPA) + 0.1% DEA.[29]
-
Sample Preparation: Prepare a standard of the racemic this compound (~1 mg/mL in the mobile phase) to establish the retention times of both enantiomers.
-
Injection and Analysis: Inject the racemic standard and optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5) of the two enantiomeric peaks.
-
Quantification: Once a suitable method is developed, inject the samples from the enzymatic reaction. The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers using the following formula:
% ee = [ (A₁ - A₂) / (A₁ + A₂) ] * 100
Where A₁ is the area of the major enantiomer peak and A₂ is the area of the minor enantiomer peak.
4.1.3. Derivatization for Amide Analysis
To analyze the ee of the N-acylated product from the lipase reaction, the same chiral column can often be used. If the amide and amine peaks overlap, a work-up to separate them is required before analysis. Alternatively, the unreacted amine can be derivatized post-reaction with a different acylating agent to facilitate separation.[21]
Conclusion
Enzymatic kinetic resolution is a highly effective and industrially relevant strategy for the production of enantiopure chiral amines like this compound. By selecting the appropriate enzyme—either a robust lipase for enantioselective acylation or a highly selective ω-transaminase—and carefully optimizing reaction parameters such as solvent, temperature, and co-substrates, researchers can achieve high yields and excellent enantiopurities. The protocols and insights provided in this application note serve as a foundational guide for developing scalable, sustainable, and efficient biocatalytic processes in pharmaceutical development and manufacturing.
References
- Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with ω-transaminase. Biotechnology and Bioengineering, 65(2), 206-211.
- de Oliveira, D., de Meneses, A. C., & Lerin, L. (2019). Lipases: sources, immobilization methods, and industrial applications. Applied Microbiology and Biotechnology, 103(18), 7399-7423.
- Cui, F., & Li, C. (2021). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. International Journal of Molecular Sciences, 22(16), 8888.
- Shin, J. S., & Kim, B. G. (2001). Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor. Biotechnology and Bioengineering, 73(3), 179-187.
- Rodrigues, R. C., & Ortiz, C. (2022). Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. ACS Omega.
- Steiner, J., Wilson, B., & Williams, D. (2003). Lipase – characterization, applications and methods of immobilization. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 134(2), 151-159.
- Truppo, M. D., & Turner, N. J. (2009). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase.
- Verdugo, C., & Valerio, O. (2013). Lipase Immobilization on Siliceous Supports: Application to Synthetic Reactions. Current Organic Chemistry, 17(10), 1048-1061.
- Truppo, M. D., et al. (2009). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase.
- Ghislieri, D., & Turner, N. J. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor That Displaces Equilibria and Enables High-Throughput Screening.
- Shin, J. S., & Kim, B. G. (2001). Kinetic resolution of chiral amines with ω-transaminase using an enzyme-membrane reactor. Biotechnology and Bioengineering, 73(3), 179-187.
- Contente, M. L., & Paradisi, F. (2018). Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions.
- Rodrigues, R. C., et al. (2019). Lipases: sources, immobilization methods, and industrial applications. Applied Microbiology and Biotechnology, 103(18), 7399-7423.
- Ghislieri, D., & Turner, N. J. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. PMC.
- Loving, B. A., & Imperiali, B. (2012). Tuning Enzyme Activity for Nonaqueous Solvents: Engineering an Enantioselective “Michaelase” for Catalysis in High Concentrations of Ethanol. ChemBioChem, 13(12), 1721-1725.
- University of Illinois. (2020). THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. Chemistry Department.
- Al-Qaisi, A., & Taha, M. O. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Cruz, J. C. (2014). Solvent engineering strategies for enzymes in organic solvents.
- BenchChem. (2025).
- Gotor-Fernández, V., & Gotor, V. (2020).
- Douky, A., & Li, Z. (2019). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review.
- Carrea, G., & Riva, S. (2000). Properties and Synthetic Applications of Enzymes in Organic Solvents.
- Gotor, V., et al. (1995). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. Tetrahedron: Asymmetry, 6(12), 3093-3094.
- DiVA portal. (2018). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines.
- Klibanov, A. M. (2012). Strategies for Stabilization of Enzymes in Organic Solvents.
- Forró, E., & Fülöp, F. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents.
- Chirotech Technology Limited. (2000). Resolution of chiral amines.
- Forró, E., & Fülöp, F. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents.
- Bäckvall, J. E. (2011). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines.
- BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
- Filice, M., & Palomo, J. M. (2023). Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine. Catalysis Science & Technology, 13(15), 4567-4574.
- Sánchez, A. G., & Gallardo, E. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 831-836.
- Kumar, S., & Singh, V. K. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26233-26240.
- Welch, C. J., & P. Biba, C. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Gotor, V., & Gotor-Fernández, V. (2008). Lipases A and B from Candida antarctica in the enantioselective acylation of ethyl 3-heteroaryl-3-hydroxypropanoates: Aspects on the preparation and enantiopreference.
- Kirchner, G., Scollar, M. P., & Klibanov, A. M. (1985). Resolution of racemic mixtures via lipase catalysis in organic solvents. Journal of the American Chemical Society, 107(24), 7072-7076.
- Kitaguchi, H., Fitzpatrick, P. A., Huber, J. E., & Klibanov, A. M. (1989). Enzymic resolution of racemic amines: crucial role of the solvent. Journal of the American Chemical Society, 111(8), 3094-3095.
- Dhake, K. P., et al. (2011). Promiscuous Candida antarctica lipase B-catalyzed synthesis of β-amino esters via aza-Michael addition of amines to acrylates. Tetrahedron Letters, 52(27), 3531-3534.
- Bode, J. W. (n.d.). Kinetic resolution of amines. Bode Research Group.
- Maharana, J., & Ray, P. (2020). A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation. Frontiers in Bioengineering and Biotechnology, 8, 579.
- Royal Society of Biology. (n.d.).
- Gotor, V., & Gotor-Fernández, V. (2002). Enzymatic resolution of (RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines. Tetrahedron: Asymmetry, 13(16), 1757-1763.
- Kumar, D., & Anzer, M. (2024). Effect of Temperature and pH on Lipase Production Activity of Fungi.
- Nolasco, H., Moyano, F. J., & Vega-Villasante, F. (2011). Optimal pH for lipase activity. Effect of pH was determined...
- Omics Online. (2025). Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis.
- Gotor, V., & Gotor-Fernández, V. (2004). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Tetrahedron: Asymmetry, 15(21), 3465-3471.
- Reddy, K. S., & Kumar, P. S. (2012).
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. mdpi.com [mdpi.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Lipases: sources, immobilization methods, and industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. scilit.com [scilit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ort.edu.uy [ort.edu.uy]
- 12. Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 19. researchgate.net [researchgate.net]
- 20. Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 22. Properties and Synthetic Applications of Enzymes in Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. omicsonline.org [omicsonline.org]
- 25. A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 07. Investigation into the effect of temperature or pH on enzyme activity | Experiments on Film [experiments.science.cymru]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. uma.es [uma.es]
- 29. chromatographyonline.com [chromatographyonline.com]
Enantioselective Synthesis of Aminoindene Derivatives: Strategies, Mechanisms, and Practical Guidance
An Application Note and Protocol for Researchers
Abstract
Chiral aminoindene and its saturated counterpart, aminoindane, are privileged structural motifs found in a wide array of pharmaceuticals and bioactive molecules.[1][2] Their rigid scaffold and defined stereochemistry are critical for precise molecular recognition in biological systems, most notably exemplified by the HIV protease inhibitor Indinavir, which features a cis-1-aminoindan-2-ol core.[3][4][5][6] The critical role of chirality in drug efficacy and safety necessitates the development of robust and efficient methods for their enantioselective synthesis.[7][8][9][10][11] This guide provides an in-depth overview of modern catalytic strategies for accessing these valuable compounds, explains the mechanistic underpinnings of stereocontrol, and delivers detailed protocols for practical implementation in a research setting.
Introduction: The Significance of the Chiral Aminoindene Scaffold
The indanyl core is a ubiquitous feature in many natural products and drugs.[2] The introduction of an amino group creates a chiral center, leading to molecules with profound biological activity. The stereochemical configuration of this center is often paramount; different enantiomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[8][9][10] For instance, the therapeutic effect of Indinavir is critically dependent on the specific stereochemistry of its aminoindanol fragment.[4][5]
Developing synthetic routes that selectively produce a single enantiomer is therefore not just an academic challenge but a crucial requirement for drug discovery and development.[7] This has driven extensive research into asymmetric catalysis, yielding a diverse toolkit of methods that largely fall into three main categories: transition metal catalysis, organocatalysis, and biocatalysis. This document will explore the most powerful of these strategies.
Strategic Overview: Catalytic Approaches to Enantioselectivity
The choice of synthetic strategy depends on factors such as the desired substitution pattern, available starting materials, and scalability. The three primary catalytic paradigms offer distinct advantages.
Caption: Simplified catalytic cycle for Pd-catalyzed AAA.
Field Insights:
-
Ligand is Key: The choice of the chiral ligand is the most critical parameter. Phosphoramidites and bisphosphine ligands (e.g., BINAP derivatives) are common for iridium and palladium, respectively. [12][13]* Leaving Group Matters: The nature of the leaving group on the allylic substrate influences the rate of π-allyl formation and can impact overall efficiency. Carbonates and phosphates are generally preferred over alcohols.
-
Iridium vs. Palladium: Iridium catalysts are often favored for the amination of branched, unprotected allylic alcohols, providing high branch-selectivity. [12]Palladium catalysts are exceptionally versatile for a wide range of allylic electrophiles. [14][15][16]
Methodology 2: Asymmetric [3+2] Annulation Reactions
Atom-economical annulation strategies provide a powerful and direct route to the indane core. [1]Recent advances have demonstrated the utility of cobalt and scandium catalysts for the enantioselective [3+2] annulation of imines with alkenes or alkynes.
-
Cobalt-Catalyzed Annulation: A ligand-controlled cobalt-catalyzed [3+2] annulation has been developed to synthesize 1-aminoindenes with high yields and ee values. This method shows high regioselectivity for both internal and terminal alkynes. [17]* Scandium-Catalyzed C-H Activation: Chiral half-sandwich scandium catalysts can achieve a [3+2] annulation of aromatic aldimines and alkenes via ortho-C(sp²)–H activation. This highly atom-efficient protocol affords multisubstituted chiral 1-aminoindanes with excellent regio-, diastereo-, and enantioselectivity. [1]
Methodology 3: Organocatalytic Iminium Ion Cyclization
Brønsted acid catalysis offers a powerful metal-free alternative. This strategy relies on the activation of an alkenylbenzaldimine substrate by a chiral proton donor, typically a BINOL-derived N-triflyl phosphoramide. [18] Causality and Mechanism: The chiral Brønsted acid protonates the imine nitrogen, forming a chiral iminium ion. This activation lowers the LUMO of the imine, rendering it susceptible to intramolecular attack by the pendant alkene. The chiral counterion associated with the iminium ion effectively shields one face of the molecule, directing the cyclization to occur with high enantioselectivity.
Caption: Mechanism of Brønsted acid-catalyzed cyclization.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes representative results from the literature to allow for a comparison of different methodologies.
| Catalyst / Method | Substrate Type | Yield (%) | ee (%) | Key Features & Ref. |
| Co-PHOX | Aryl Imine + Alkyne | Up to 99% | Up to >99% | Ligand-controlled enantioselectivity, mild conditions. [17] |
| Sc-Ligand | Aromatic Aldimine + Alkene | Up to 98% | Up to 99% | C-H activation, 100% atom-efficiency, diastereodivergent. [1] |
| Brønsted Acid | 2-Alkenylbenzaldimine | 70 - 95% | 85 - 97% | Metal-free iminium cyclization, operationally simple. [18] |
| Pd/BINAP derivative | Allylic C-H Amination | 46 - 80% | ~90% | Direct C-H functionalization, requires oxidant. [19][20] |
| Ir/Phosphoramidite | Allylic Alcohol + Amine | Good to High | >90% | Excellent for unprotected alcohols, high branch selectivity. [12] |
| Transaminase | 4-cyanoindan-1-one | High | >99% | Biocatalytic, green, requires amine donor. [21] |
Detailed Experimental Protocol: Brønsted Acid-Catalyzed Enantioselective Synthesis of a 1-Aminoindene Derivative
This protocol is adapted from the work of Bermejo, et al., as described in Chemical Communications. [18]It describes the catalytic asymmetric iminium ion cyclization of a 2-alkenylbenzaldimine.
Materials & Equipment:
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl)hydrogenphosphate or similar chiral N-triflyl phosphoramide catalyst.
-
Substrate: N-Benzyl-2-(prop-1-en-2-yl)benzaldimine.
-
Anhydrous solvent (e.g., Toluene or Dichloromethane).
-
Inert atmosphere glovebox or Schlenk line.
-
Standard glassware, oven-dried.
-
Magnetic stirrer and stirring bars.
-
TLC plates for reaction monitoring.
-
Silica gel for column chromatography.
-
Chiral HPLC system for enantiomeric excess (ee) determination.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral Brønsted acid catalyst (e.g., (R)-TRIP, 5 mol%).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous toluene (2.0 mL) via syringe.
-
-
Reaction Setup:
-
In a separate vial, dissolve the N-Benzyl-2-(prop-1-en-2-yl)benzaldimine substrate (0.1 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL).
-
Slowly add the substrate solution to the stirred catalyst solution at room temperature.
-
-
Reaction Execution and Monitoring:
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or as optimized) for the required time (typically 12-48 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates conversion.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
The crude residue is then purified by flash column chromatography on silica gel. A solvent system such as a gradient of ethyl acetate in hexanes is typically effective.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the 1-aminoindene derivative as an oil or solid.
-
-
Characterization and Analysis:
-
Confirm the structure of the product using standard techniques (¹H NMR, ¹³C NMR, HRMS).
-
Crucially, determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC). Use a suitable chiral stationary phase column (e.g., Chiralcel OD-H, AD-H) with an appropriate mobile phase (e.g., isopropanol/hexane mixture). Compare the retention times to a racemic sample if available.
-
Self-Validating System & Causality:
-
Why an Anhydrous Solvent? Water can compete with the substrate for protonation by the Brønsted acid catalyst, deactivating it and leading to lower yields and enantioselectivity.
-
Why 5 mol% Catalyst? This loading represents a balance between reaction rate and cost. Higher loadings may increase speed but are less economical. Lower loadings may result in impractically long reaction times.
-
Why Chiral HPLC? This is the gold standard for determining the enantiomeric purity of the product. It physically separates the two enantiomers, and the relative peak areas give a precise measurement of the ee.
References
- Bermejo, A., Ros, A., & García-García, P. (2021). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis.
- Chen, M.-H., Lee, Y.-H., et al. (n.d.). Controlled Synthesis of Enantioselective 1-Aminoindenes via Cobalt-Catalyzed [3 + 2] Annulation Reaction.
- Zhang, L., et al. (2023). Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C-H Activation. Journal of the American Chemical Society. [Link]
- Ye, Z., et al. (2002). Combinatorial library of indinavir analogues: replacement for the aminoindanol at P2'. Bioorganic & Medicinal Chemistry Letters, 12(20), 2855-8. [Link]
- Grange, R. L., & Stanley, L. M. (n.d.).
- Dunn, P. J., et al. (2009). Syntheses of FDA Approved HIV Protease Inhibitors. Current Medicinal Chemistry. [Link]
- Cheung, K. P. S., et al. (2022).
- Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]
- Smith, C. L., et al. (2023). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt.
- Bellemin-Laponnaz, S., & Gisie, H. (2016). Enantioselective syntheses of indanes: from organocatalysis to C–H functionalization. Chemical Society Reviews, 45(3), 643-654. [Link]
- Shen, X., et al. (2010). Asymmetric synthesis of allylic amines via hydroamination of allenes with benzophenone imine. Organic Letters, 12(20), 4540-4543. [Link]
- Chen, P., et al. (1997). Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®. CHIMIA, 51(6), 307-310. [Link]
- Huang, Y., et al. (2005). Enantioselective organo-cascade catalysis. Journal of the American Chemical Society, 127(43), 15039-15041. [Link]
- Prier, C. K., et al. (2016). Asymmetric Enzymatic Synthesis of Allylic Amines: A Sigmatropic Rearrangement Strategy. Angewandte Chemie International Edition, 55(15), 4711-4715. [Link]
- Nicolas, C., et al. (2005). Organocatalytic enantioselective synthesis of metabotropic glutamate receptor ligands. Organic Letters, 7(18), 3885-8. [Link]
- Shibata, T., et al. (2018). Rhodium-Catalyzed Enantioselective [2 + 2 + 1] Cycloaddition of 1,6-Enynes with Cyclopropylideneacetamides. Organic Letters, 20(23), 7461-7465. [Link]
- Madrahimov, S. T., & Markovic, D. (2019). Iridium-Catalyzed Asymmetric Synthesis of Functionally Rich Molecules Enabled by (Phosphoramidite,Olefin) Ligands. Accounts of Chemical Research, 52(7), 1996-2008. [Link]
- Wang, Y., et al. (2020). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis.
- de Paiva, A. C. G., et al. (2022). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 27(21), 7481. [Link]
- Ghislieri, D., et al. (2019). Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.
- Cheung, K. P. S., et al. (2022). Asymmetric intermolecular allylic C-H amination of alkenes with aliphatic amines. Science, 378(6625), 1207-1213. [Link]
- Williamson, K. S., & Wolfe, J. P. (2016). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. Journal of the American Chemical Society, 138(4), 1383-1389. [Link]
- Das, B., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(47), 35058-35070. [Link]
- Wang, J., et al. (2009). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Organic & Biomolecular Chemistry, 7(15), 3121-3127. [Link]
- D'hooghe, M., et al. (2023).
- Ogasawara, Y., et al. (n.d.). Palladium-Catalyzed Asymmetric Synthesis of Axially Chiral Allenes: A Synergistic Effect of Dibenzalacetone on High Enantioselectivity. Journal of the American Chemical Society. [Link]
- Kumar, A., & Maurya, R. A. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research, 4(3). [Link]
- Villegas-Escobar, N., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. International Journal of Molecular Sciences, 25(13), 6939. [Link]
- Cirilli, R., & Ferretti, R. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Symmetry, 14(3), 595. [Link]
- Katcher, M. H., & Doyle, A. G. (2010). Palladium-catalyzed asymmetric synthesis of allylic fluorides. Journal of the American Chemical Society, 132(49), 17402-17404. [Link]
- Malin, L., et al. (2010). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5- 6- and 7-Membered β-substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters. Journal of the American Chemical Society, 132(25), 8622-8630. [Link]
- Wang, D., et al. (2021). Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines.
- Amare, G. G., & Ghoshal, N. (2014). The Significance of Chirality in Drug Design and Development.
- Kim, H., & Movassaghi, M. (2014). Catalytic Enantioselective Allylic Amination of Olefins for the Synthesis of ent-Sitagliptin. Organic Letters, 16(16), 4220-4223. [Link]
- Doubleday, W. W. (2009). Enantioselective Synthesis of Alcohols and Amines. Scilit. [Link]
- Long, S. (2022). Role of Chirality in Drugs Discovery and Development. Journal of Drug and Alcohol Research. [Link]
- Reddy, R. P., & Carreira, E. M. (n.d.). Iridium-catalyzed asymmetric allenylic substitution of tertiary racemic allenylic alcohols with indoles. Request PDF. [Link]
- Katcher, M. H., & Doyle, A. G. (2010). Palladium-Catalyzed Asymmetric Synthesis of Allylic Fluorides. Journal of the American Chemical Society. [Link]
- Kumar, P., et al. (2023). Enantioselective Synthesis of Aza-Flavanones with an All-Carbon Quaternary Stereocenter via NHC-Catalyzed Intramolecular Annulation. The Journal of Organic Chemistry. [Link]
- DeAngelis, A., et al. (2011). Rhodium(II)-Catalyzed Enantioselective C−H Functionalization of Indoles. Journal of the American Chemical Society, 133(6), 1650-1653. [Link]
- Lu, J., et al. (n.d.).
- Petrini, M. (2021). Enantioselective Catalyzed Synthesis of Amino Derivatives Using Electrophilic Open Chain N‐Activated Ketimines.
- Li, Y., et al. (2023). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed-[1][20]Rearrangement—Oxa-Michael Addition Cascade Reactions. Molecules, 28(15), 5863. [Link]
- Ramapanicker, R., & Dileep, K. V. (n.d.).
Sources
- 1. Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective syntheses of indanes: from organocatalysis to C–H functionalization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Combinatorial library of indinavir analogues: replacement for the aminoindanol at P2' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. jocpr.com [jocpr.com]
- 8. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
- 12. Iridium-Catalyzed Asymmetric Synthesis of Functionally Rich Molecules Enabled by (Phosphoramidite,Olefin) Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. collaborate.princeton.edu [collaborate.princeton.edu]
- 15. Collection - Palladium-Catalyzed Asymmetric Synthesis of Allylic Fluorides - Journal of the American Chemical Society - Figshare [figshare.com]
- 16. Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5- 6- and 7-Membered β-substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Asymmetric intermolecular allylic C–H amination of alkenes with aliphatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Asymmetric intermolecular allylic C-H amination of alkenes with aliphatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod - Google Patents [patents.google.com]
Applications of Pyrimidine Derivatives in Anti-Fibrosis Research: A Technical Guide for Drug Development Professionals
I. Introduction: The Growing Promise of Pyrimidine Derivatives in Combating Fibrotic Diseases
Fibrosis, a pathological condition marked by the excessive accumulation of extracellular matrix (ECM) proteins, poses a significant global health challenge, contributing to the failure of vital organs such as the liver, lungs, kidneys, and heart.[1] At the cellular level, the activation of myofibroblasts, primarily driven by potent signaling molecules like Transforming Growth Factor-beta (TGF-β) and Platelet-Derived Growth Factor (PDGF), is a central event in the fibrotic cascade.[1] These activated cells are prolific producers of collagen and other ECM components, leading to the progressive scarring and stiffening of tissues, which ultimately impairs their function.
The pyrimidine scaffold, a fundamental heterocyclic structure in medicinal chemistry, has emerged as a "privileged structure" in the quest for novel anti-fibrotic therapeutics.[2][3] A growing body of evidence demonstrates that synthetic pyrimidine derivatives can effectively modulate the key signaling pathways that underpin fibrosis, offering a promising avenue for the development of targeted therapies.[1][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of pyrimidine derivatives in anti-fibrosis research. We will delve into the core signaling pathways, provide detailed, field-proven protocols for in vitro and in vivo evaluation, and present quantitative data on the efficacy of representative compounds.
II. Core Signaling Pathways in Fibrosis Targeted by Pyrimidine Derivatives
A deep understanding of the molecular mechanisms driving fibrosis is paramount for the rational design and evaluation of anti-fibrotic agents. Pyrimidine derivatives have been shown to exert their effects by targeting key nodes within these complex signaling networks.
A. The Transforming Growth Factor-β (TGF-β) Signaling Pathway
The TGF-β pathway is arguably the most critical pro-fibrotic signaling cascade.[5][6] Its overactivation is a hallmark of virtually all fibrotic diseases. The canonical pathway involves the binding of TGF-β to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5). This activated receptor complex then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. Phosphorylated SMAD2/3 form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of pro-fibrotic genes, including those encoding collagens (e.g., COL1A1) and alpha-smooth muscle actin (α-SMA).[7]
Pyrimidine derivatives can intervene at multiple points in this pathway, most notably as inhibitors of the TβRI/ALK5 kinase activity, thereby preventing the phosphorylation of SMAD2/3 and halting the downstream fibrotic response.[8]
Diagram of the Canonical TGF-β Signaling Pathway:
Caption: Canonical TGF-β signaling pathway and the inhibitory action of pyrimidine derivatives.
B. The Platelet-Derived Growth Factor (PDGF) Signaling Pathway
The PDGF pathway is a potent driver of fibroblast proliferation, migration, and survival, all of which are critical processes in the progression of fibrosis. PDGF ligands bind to their cognate receptor tyrosine kinases (PDGFRs), leading to receptor dimerization and autophosphorylation. This creates docking sites for various downstream signaling molecules, including Phosphoinositide 3-kinase (PI3K) and Grb2, which in turn activate the Akt and Ras-MAPK (ERK) pathways, respectively.[9] These pathways ultimately promote cell growth, proliferation, and survival.
Several pyrimidine derivatives function as multi-kinase inhibitors, targeting PDGFRs among other receptor tyrosine kinases. By blocking PDGFR signaling, these compounds can effectively reduce the proliferation and activation of myofibroblasts.
Diagram of the PDGF Signaling Pathway:
Caption: PDGF signaling pathway and the inhibitory action of pyrimidine derivatives.
III. In Vitro Evaluation of Anti-Fibrotic Pyrimidine Derivatives
A tiered in vitro screening approach is essential for the efficient identification and characterization of promising anti-fibrotic pyrimidine derivatives.[1] This typically begins with cell-based assays to assess cytotoxicity and the inhibition of myofibroblast activation, followed by more specific assays to quantify collagen production.
Workflow for In Vitro Screening
Caption: General workflow for the in vitro screening of anti-fibrotic compounds.
Protocol 1: Evaluation of Anti-Fibrotic Activity in Hepatic Stellate Cells (HSC-T6)
This protocol details the assessment of the anti-proliferative and anti-fibrotic effects of pyrimidine derivatives on the immortalized rat hepatic stellate cell line, HSC-T6, a widely used model for studying liver fibrosis.[2][3]
Materials:
-
HSC-T6 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Pyrimidine derivatives (dissolved in DMSO)
-
Recombinant human TGF-β1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Hydroxyproline Assay Kit
-
ELISA Kit for Collagen Type I Alpha 1 (COL1A1)
-
96-well plates
Procedure:
-
Cell Culture: Culture HSC-T6 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay (MTT):
-
Seed 5 x 10³ cells/well in a 96-well plate and incubate for 24 hours.[1]
-
Treat cells with various concentrations of pyrimidine derivatives (e.g., 0.1 to 100 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[1]
-
Measure the absorbance at 490 nm using a microplate reader. This determines the non-toxic concentration range for subsequent experiments.
-
-
Induction of Fibrosis:
-
Seed cells as described above. After 24 hours, replace the medium with serum-free DMEM for 12 hours to synchronize the cells.
-
Pre-treat the cells with non-toxic concentrations of the pyrimidine derivatives for 1 hour.
-
Stimulate the cells with TGF-β1 (typically 10 ng/mL) for 48 hours to induce a fibrotic phenotype.[1]
-
-
Collagen Quantification (Picro-Sirius Red Staining):
-
After the 48-hour treatment, gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.
-
Stain the fixed cells with Picro-Sirius Red solution for 1 hour.[1][10]
-
Wash the plates with 0.1 M HCl to remove unbound dye.
-
Elute the bound dye with 0.5 M NaOH and measure the absorbance at 540 nm.[1] A decrease in absorbance in treated wells compared to the TGF-β1 control indicates reduced collagen deposition.
-
-
Hydroxyproline Assay:
-
Collect the cell culture supernatant after the 48-hour treatment period.
-
Quantify the amount of soluble collagen in the supernatant using a commercial hydroxyproline assay kit, following the manufacturer's instructions.[1][10] This assay measures the concentration of hydroxyproline, an amino acid abundant in collagen.
-
-
COL1A1 ELISA:
IV. In Vivo Evaluation of Anti-Fibrotic Pyrimidine Derivatives
Promising candidates identified from in vitro screening must be validated in relevant animal models of fibrosis to assess their in vivo efficacy, pharmacokinetics, and safety.
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Model in Mice
The bleomycin-induced lung fibrosis model is a widely used and well-characterized model for studying idiopathic pulmonary fibrosis (IPF).[11][12]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Pyrimidine derivative
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
Procedure:
-
Induction of Fibrosis:
-
Anesthetize the mice.
-
Administer a single intratracheal dose of bleomycin (typically 1.5-3.0 U/kg) in a small volume of sterile saline. Control animals receive saline only.
-
-
Treatment:
-
Divide the bleomycin-treated mice into a vehicle control group and one or more treatment groups receiving different doses of the pyrimidine derivative.
-
Begin treatment on day 7 or 14 post-bleomycin administration to target the established fibrotic phase rather than the initial inflammatory phase.[13]
-
Administer the pyrimidine derivative daily via oral gavage or another appropriate route for 14-21 days.
-
-
Efficacy Evaluation (at endpoint, e.g., day 21 or 28):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration and cytokine levels.
-
Histological Analysis: Harvest the lungs, fix them in 10% neutral buffered formalin, and embed in paraffin. Prepare sections and stain with Masson's trichrome or Picro-Sirius Red to visualize and quantify collagen deposition. Fibrosis can be scored using a semi-quantitative method like the Ashcroft score.[14][15]
-
Hydroxyproline Assay: Homogenize a portion of the lung tissue and determine the total collagen content using a hydroxyproline assay.[7]
-
Gene Expression Analysis: Extract RNA from lung tissue to quantify the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1) by qRT-PCR.
-
Protocol 3: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Rats
The CCl4-induced liver fibrosis model is a robust and widely used model that recapitulates many features of human liver fibrosis.[8]
Materials:
-
Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil (as vehicle for CCl4)
-
Pyrimidine derivative
-
Vehicle for drug administration
Procedure:
-
Induction of Fibrosis:
-
Treatment:
-
Divide the CCl4-treated rats into a vehicle control group and treatment groups.
-
Initiate treatment with the pyrimidine derivative after a period of CCl4 administration to model a therapeutic intervention (e.g., starting at week 4).
-
Administer the compound daily for the remainder of the study.
-
-
Efficacy Evaluation (at endpoint):
-
Serum Biochemistry: Collect blood and measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.[18]
-
Histological Analysis: Harvest the livers, fix, and process for staining with H&E, Masson's trichrome, or Picro-Sirius Red to evaluate liver architecture, inflammation, and fibrosis.[19]
-
Hydroxyproline Assay: Determine the hydroxyproline content in liver homogenates to quantify total collagen.[1]
-
Gene and Protein Expression: Analyze the expression of fibrosis-related markers (e.g., α-SMA, COL1A1, TIMP-1) in liver tissue by qRT-PCR and Western blotting.
-
V. Data Presentation: Quantitative Efficacy of Representative Pyrimidine Derivatives
The following tables summarize the in vitro and in vivo anti-fibrotic activity of selected pyrimidine derivatives from the literature.
Table 1: In Vitro Anti-proliferative Activity of Pyrimidine Derivatives against HSC-T6 Cells
| Compound | IC50 (µM) | Reference |
| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) | 45.69 | [2][3][10][20] |
| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) | 45.81 | [2][3][10][20] |
| Pyrimidine Derivative 2a | 42 | [20][21] |
| Pyrimidine Derivative 2f | 47.5 | [20][21] |
Table 2: In Vivo Efficacy of Pyrimidine-Based Kinase Inhibitors
| Compound | Model | Key Findings | Reference |
| Pyrazolo[3,4-d]pyrimidine derivative | CCl4-induced liver fibrosis (rats) | Reduced liver enzymes, oxidative stress, and pro-inflammatory and pro-fibrogenic cytokines. | [15][16][17][19][22] |
| BIBF 1000 (Nintedanib) | Bleomycin-induced lung fibrosis (rats) | Attenuated collagen deposition and inhibited pro-fibrotic gene expression. | [17] |
| Multi-target PTK inhibitor (6a) | Bleomycin-induced lung fibrosis (mice) | Remarkably decreased the severity of IPF disease. | [23] |
VI. Conclusion and Future Directions
Pyrimidine derivatives represent a highly promising class of small molecules for the development of novel anti-fibrotic therapies. Their versatility allows for the targeting of multiple key signaling pathways involved in the initiation and progression of fibrosis. The protocols and application notes provided in this guide offer a robust framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo validation in relevant disease models.
Future research in this area should focus on the development of pyrimidine derivatives with improved selectivity and potency for their respective targets to minimize off-target effects. Furthermore, exploring the therapeutic potential of these compounds in combination with other anti-fibrotic agents may lead to more effective treatment strategies for these debilitating diseases. The continued investigation of pyrimidine derivatives holds great promise for addressing the significant unmet medical need in the treatment of fibrotic disorders.
VII. References
-
Quantitative Image Analysis of Fibrotic Lesion Progression in the Mouse Bleomycin Model of Pulmonary Fibrosis. Charles River Laboratories. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PubMed. [Link]
-
A fully automated image analysis method to quantify lung fibrosis in the bleomycin-induced rat model. PLOS One. [Link]
-
Quantitative histological analysis of lung fibrosis progression in... ResearchGate. [Link]
-
The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. ResearchGate. [Link]
-
Therapeutic effect of chitosan on CCl4‑induced hepatic fibrosis in rats. Spandidos Publications. [Link]
-
In vivo antifibrotic efficacy in CCl4-induced fibrosis model. (a)... ResearchGate. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PubMed. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. NIH. [Link]
-
The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed. [Link]
-
The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed. [Link]
-
A Highly Reproducible In Vivo Model for Bleomycin-Induced Lung Fibrosis in Mice to Evaluate Drugs for the Treatment. Aragen Life Sciences. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]
-
Diagnostic Evaluation of Carbon Tetrachloride-induced Rat Hepatic Cirrhosis Model. Anticancer Research. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
-
CCL4 Model of Liver Fibrosis. Melior Discovery. [Link]
-
Targeting the TGF-β signaling pathway for fibrosis therapy: a patent review (2015-2020). Taylor & Francis Online. [Link]
-
Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. BioMed Central. [Link]
-
Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride. Bali Medical Journal. [Link]
-
Black bean extract ameliorates liver fibrosis in rats with CCl4-induced injury. Elsevier. [Link]
-
Non-canonical (non-SMAD2/3) TGF-β signaling in fibrosis: Mechanisms and targets. PubMed. [Link]
-
Inhibition of Transforming Growth Factor-β/Smad Signaling Improves Regeneration of Small-for-Size Rat Liver Grafts. NIH. [Link]
-
Noncanonical transforming growth factor β signaling in scleroderma fibrosis. PMC. [Link]
-
The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? NIH. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
-
Novel Pyrimidines as Multitarget Protein Tyrosine Kinase Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis (IPF). Zendy. [Link]
-
(PDF) Verteporfin inhibits TGF-β signaling by disrupting the Smad2/3-Smad4 interaction. [Link]
-
Inhibition of Transforming Growth Factor-β1–induced Signaling and Epithelial-to-Mesenchymal Transition by the Smad-binding Peptide Aptamer Trx-SARA. NIH. [Link]
-
In-vivo lung fibrosis staging in a bleomycin-mouse model: a new micro-CT guided densitometric approach. PMC. [Link]
-
Reviewing the Regulators of COL1A1. MDPI. [Link]
-
Non-canonical pathway of TGF-β signaling. ResearchGate. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
-
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. PubMed. [Link]
-
Akt- and Erk-mediated regulation of proliferation and differentiation during PDGFRβ-induced MSC self-renewal. NIH. [Link]
-
Original Article Role of PDGFR-β/PI3K/AKT signaling pathway in PDGF-BB induced myocardial fibrosis in rats. e-Century Publishing Corporation. [Link]
-
Inhibition of AKT and ERK attenuates PA-induced inflammation, ROS... ResearchGate. [Link]
-
PI3K/Akt in IPF: untangling fibrosis and charting therapies. Frontiers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 5. Targeting the TGF-β signaling pathway for fibrosis therapy: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Transforming Growth Factor-β1–induced Signaling and Epithelial-to-Mesenchymal Transition by the Smad-binding Peptide Aptamer Trx-SARA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. e-century.us [e-century.us]
- 10. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Black bean extract ameliorates liver fibrosis in rats with CCl4-induced injury | Annals of Hepatology [elsevier.es]
- 12. Small molecule-mediated inhibition of myofibroblast transdifferentiation for the treatment of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Akt- and Erk-mediated regulation of proliferation and differentiation during PDGFRβ-induced MSC self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. researchgate.net [researchgate.net]
- 16. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. [PDF] Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis | Semantic Scholar [semanticscholar.org]
- 23. Separating friend from foe: Inhibition of TGF-β-induced detrimental SMAD1/5/9 phosphorylation while maintaining protective SMAD2/3 signaling in OA chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-(Pyrimidin-2-yl)ethanamine as a Versatile Building Block in Agrochemical Synthesis
Introduction: The Strategic Importance of the Pyrimidine Moiety in Modern Agrochemicals
The pyrimidine ring system is a cornerstone in the development of modern agrochemicals, imparting a wide range of biological activities.[1][2] Its presence is integral to numerous commercial fungicides, herbicides, and insecticides due to its ability to interact with various biological targets in pests and weeds. Pyrimidine derivatives have been successfully commercialized to protect a wide variety of crops, demonstrating their significance in global food security.[1][3] A notable class within this family are the pyrimidine amines, which have shown potent fungicidal properties, often by inhibiting mitochondrial respiration in pathogenic fungi.[4] The introduction of specific side chains and functional groups to the pyrimidine core allows for the fine-tuning of activity, selectivity, and physicochemical properties.
1-(Pyrimidin-2-yl)ethanamine, a chiral primary amine, represents a key building block for the synthesis of a new generation of pyrimidine-based agrochemicals. Its primary amine functionality serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs. This application note provides a comprehensive guide for researchers and scientists on the effective use of this compound in the synthesis of potential agrochemical candidates. We will explore its key chemical properties, provide detailed protocols for its derivatization, and discuss the characterization of the resulting products.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is crucial for reaction design and optimization. The following table summarizes the key properties of this compound and its hydrochloride salt, which is a common commercially available form.
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₆H₉N₃ | C₆H₁₀ClN₃ |
| Molecular Weight | 123.16 g/mol | 159.62 g/mol |
| Appearance | Colorless to pale yellow liquid | White to off-white solid |
| Boiling Point | ~205.5 °C at 760 mmHg | Not applicable |
| Solubility | Soluble in common organic solvents | Soluble in water and polar organic solvents |
| CAS Number | 56592977 | 1616809-52-9 |
Key Synthetic Applications in Agrochemical Discovery
The primary amine group of this compound is a nucleophilic center that readily participates in several key chemical reactions, making it an ideal scaffold for building diverse molecular libraries for agrochemical screening. The two most common and powerful transformations for derivatizing this building block are N-acylation and reductive amination.
Logical Flow of Synthetic Strategies
Caption: Synthetic pathways for agrochemical candidates from this compound.
Experimental Protocols
The following protocols are representative examples of how to utilize this compound in the synthesis of potential agrochemical candidates. These protocols are designed to be robust and adaptable to a range of substrates.
Protocol 1: Synthesis of a Hypothetical N-Acyl Fungicide Candidate
This protocol details the synthesis of an N-acyl derivative of this compound. N-acylation is a fundamental reaction for introducing a variety of substituents that can modulate the biological activity of the parent amine. Many commercial fungicides and herbicides contain an amide linkage.
Rationale: The choice of an acyl chloride as the acylating agent ensures a high-yielding and generally clean reaction. The use of a tertiary amine base, such as triethylamine, is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants.
Workflow for N-Acylation
Caption: Experimental workflow for the N-acylation of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add a solution of the desired acyl chloride (e.g., 4-chlorobenzoyl chloride, 1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of a Hypothetical N-Alkyl Herbicide Candidate via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals.[4][5] This one-pot procedure involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine.
Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less basic and less reactive towards carbonyl groups than sodium borohydride, which minimizes side reactions. The reaction is typically carried out in a chlorinated solvent like dichloroethane (DCE) or dichloromethane (DCM). The addition of a small amount of acetic acid can catalyze the imine formation.
Workflow for Reductive Amination
Caption: Experimental workflow for the reductive amination of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) and a selected aldehyde or ketone (e.g., 2-fluoro-4-formylbenzonitrile, 1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M) in a round-bottom flask, add glacial acetic acid (1.1 eq).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Reaction: Continue to stir the reaction at room temperature for 12-24 hours, or until LC-MS analysis indicates the completion of the reaction.
-
Work-up: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the desired N-alkyl derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Analytical Characterization of Synthesized Derivatives
Thorough analytical characterization is essential to confirm the structure and purity of the synthesized agrochemical candidates. The following table outlines the typical analytical techniques and expected data for a hypothetical N-acylated derivative.
| Analytical Technique | Purpose | Representative Data for N-(1-(pyrimidin-2-yl)ethyl)-4-chlorobenzamide |
| ¹H NMR | Structural elucidation and confirmation of proton environments | Signals corresponding to the pyrimidine ring protons, the ethyl group protons (methine and methyl), the aromatic protons of the chlorobenzoyl group, and the amide N-H proton. |
| ¹³C NMR | Confirmation of the carbon skeleton | Resonances for all unique carbon atoms, including those of the pyrimidine ring, the ethyl side chain, the chlorobenzoyl group, and the amide carbonyl carbon. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula | A molecular ion peak corresponding to the calculated mass of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass for elemental composition confirmation. |
| Elemental Analysis | Determination of the elemental composition | Provides the percentage of C, H, and N, which should be within ±0.4% of the calculated values. |
| Melting Point (for solids) | Assessment of purity | A sharp melting point range indicates a pure compound. |
Analytical Workflow
Caption: Workflow for the analytical characterization of synthesized derivatives.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its readily available primary amine functionality allows for straightforward derivatization through robust and well-established synthetic methodologies such as N-acylation and reductive amination. The protocols outlined in this application note provide a solid foundation for researchers to explore the vast chemical space around the pyrimidine amine scaffold. The continued exploration of derivatives of this compound holds significant promise for the discovery of new and effective fungicides, herbicides, and insecticides with potentially novel modes of action, contributing to the ongoing need for innovative solutions in crop protection.
References
- Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. PMC - NIH.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
- Some bioactive pyridopyrimidine derivatives. ResearchGate.
- Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
- Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. PubMed.
- Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. PMC - NIH.
- Design, Synthesis, Crystal Structure, and Fungicidal Activity of Two Fenclorim Derivatives. MDPI.
Sources
- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Pyrimidin-2-yl)ethanamine
Welcome to the technical support center dedicated to the synthesis of 1-(Pyrimidin-2-yl)ethanamine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, improve your reaction yields, and ensure the highest purity of your final product.
Overview of Synthetic Strategy
The most prevalent and versatile method for synthesizing this compound is the reductive amination of 2-acetylpyrimidine. This two-step, one-pot process involves the formation of an intermediate imine, which is subsequently reduced to the desired primary amine.[1][2] While conceptually straightforward, this reaction is sensitive to a number of variables that can significantly impact yield and purity. This guide will focus primarily on troubleshooting this key transformation.
Troubleshooting Guide: Reductive Amination of 2-Acetylpyrimidine
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low (<40%) despite complete consumption of the starting ketone. What are the primary factors I should investigate?
A1: Low isolated yield with full conversion of the starting material often points to issues with side reactions, product degradation, or inefficient work-up and purification. Here is a systematic approach to troubleshooting:
-
Atmosphere Control: The pyrimidine ring can be sensitive to certain reaction conditions. While robust, conducting the reaction under an inert atmosphere (Nitrogen or Argon) is a best practice to prevent potential oxidative side reactions, especially if your reagents or solvents have trace metal impurities.[3]
-
Purity of Starting Materials: The purity of 2-acetylpyrimidine, the ammonia source, and the reducing agent is critical. Impurities in the starting ketone can lead to competing side reactions. Ensure your 2-acetylpyrimidine is pure by NMR or GC-MS. For the ammonia source (e.g., ammonium acetate, aqueous ammonia), use a high-purity grade.
-
Choice of Reducing Agent: The nature of the hydride source is one of the most critical parameters. A reagent that is too harsh can lead to over-reduction or decomposition, while one that is too mild may not drive the reaction to completion. Sodium triacetoxyborohydride (STAB) is often an excellent choice as it is mild, selective for the imine, and tolerates a wide range of functional groups.[4]
-
Work-up Procedure: As a basic amine, your product's solubility is highly pH-dependent. During aqueous work-up, ensure you are basifying the solution sufficiently (pH > 10) to keep the free amine in the organic layer during extraction. Incomplete extraction is a common, and often overlooked, source of yield loss.
Q2: The reaction stalls after a few hours, with significant amounts of 2-acetylpyrimidine remaining. How can I improve the conversion rate?
A2: Stalled reactions typically indicate a problem with either the imine formation step or the subsequent reduction.
-
Imine Formation Equilibrium: The initial step, the formation of the imine from the ketone and ammonia, is a reversible equilibrium.[1] To drive this equilibrium towards the product, it's crucial to effectively remove the water that is formed. While some reducing agents tolerate protic solvents, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
pH of the Reaction Medium: Imine formation is typically acid-catalyzed. The reaction medium should be weakly acidic (pH 4-6). If the solution is too basic, the carbonyl carbon is not sufficiently electrophilic. If it's too acidic, the amine nucleophile will be protonated and non-reactive. When using ammonium salts like ammonium acetate, the pH is generally self-buffering. If using aqueous ammonia, the addition of a catalytic amount of acetic acid can be beneficial.[4]
-
Reducing Agent Stability/Activity: Some reducing agents, like sodium borohydride, can be consumed by side reactions with the solvent (especially protic ones like methanol) or can decompose over time. Ensure your reducing agent is fresh and added correctly. For catalytic hydrogenations, ensure the catalyst has not been poisoned by impurities (e.g., sulfur compounds) from the starting materials or solvent.[5]
Q3: I'm observing a significant byproduct with a mass corresponding to the alcohol (1-(Pyrimidin-2-yl)ethanol). How can I prevent this?
A3: The formation of the corresponding alcohol is a classic sign that your reducing agent is reducing the starting ketone faster than the imine intermediate. This indicates an issue with the relative rates of imine formation and reduction.
This is precisely the problem that milder, more selective reducing agents are designed to solve.
-
Switch to a More Selective Reducing Agent: Sodium borohydride (NaBH₄) can readily reduce unhindered ketones. The best way to avoid alcohol formation is to use a hydride donor that is less reactive towards ketones but highly reactive towards the protonated iminium ion. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this reason.[4] Its bulk and reduced hydridic character make it slow to react with ketones but fast to reduce the iminium intermediate. Sodium cyanoborohydride (NaBH₃CN) is another classic option, but its toxicity is a significant drawback.[5]
-
Promote Imine Formation: Ensure the conditions for imine formation are optimal (as described in Q2) so that the concentration of the imine intermediate is high, favoring its reduction over the reduction of the starting ketone.
Data Presentation: Comparison of Common Reducing Agents
| Reducing Agent | Abbreviation | Typical Solvent(s) | Selectivity for Imine vs. Ketone | Key Considerations |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Low | Can readily reduce the starting ketone, leading to alcohol byproduct. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, THF | High | Highly selective but also highly toxic (risk of HCN gas evolution).[5] |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | DCE, THF, Acetonitrile | Very High | Excellent selectivity, mild, non-toxic byproducts. The preferred reagent for difficult reductive aminations.[4] |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol, Ethanol | High | "Green" option, but requires specialized equipment (hydrogenator) and catalyst can be sensitive to poisoning.[5] |
| 2-Picoline Borane | - | THF, Protic Solvents | High | A stable and easy-to-handle alternative to other borane complexes.[5] |
Q4: My final product is difficult to purify by silica gel chromatography. It streaks badly or doesn't elute. What are my options?
A4: This is a very common issue when purifying basic amines on standard silica gel, which is acidic. The amine sticks to the acidic silanol groups on the silica surface, causing poor peak shape and low recovery.
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-2% of triethylamine (Et₃N) or ammonium hydroxide to your ethyl acetate/hexane or DCM/methanol mobile phase will neutralize the acidic sites on the silica and dramatically improve the peak shape.
-
Use a Different Stationary Phase: If modifying the eluent is insufficient, switch to a different stationary phase. Alumina (basic or neutral) is a good alternative to silica for purifying basic compounds. Alternatively, deactivated silica gel (e.g., treated with a silanizing agent) can be used.
-
Purify as a Salt: Consider converting the amine to its hydrochloride or other salt, which may be crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.[6]
Experimental Protocols & Visualizations
General Workflow for Reductive Amination
The following diagram outlines the decision-making process and workflow for the synthesis.
Caption: General experimental workflow for the reductive amination of 2-acetylpyrimidine.
Recommended Protocol: Synthesis via Reductive Amination with STAB
This protocol is optimized to minimize common failure modes like alcohol byproduct formation and low conversion.
Materials:
-
2-Acetylpyrimidine (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (5.0 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Triethylamine (Et₃N) for chromatography
Procedure:
-
To a round-bottom flask under a Nitrogen atmosphere, add 2-acetylpyrimidine (1.0 eq) and ammonium acetate (5.0 eq).
-
Add anhydrous DCE (or THF) to form a solution or suspension with a concentration of approximately 0.1-0.2 M with respect to the ketone.
-
Stir the mixture vigorously at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture in portions over 20-30 minutes. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS (typically 2-12 hours).
-
Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., 5-10% Methanol in DCM) containing 1% triethylamine to afford this compound as the final product.
Frequently Asked Questions (FAQs)
Q: Are there alternative synthetic routes if reductive amination fails or is not suitable for my substrate?
A: Yes, a common alternative involves nucleophilic aromatic substitution (SNAr) on a suitably activated pyrimidine ring. For example, one could start from 2-bromopyrimidine or 2-chloropyrimidine.[7][8] The synthesis would involve reacting the halopyrimidine with a synthetic equivalent of aminoethane, such as in a multi-step sequence. While potentially longer, this route can be effective if the ketone required for reductive amination is unavailable or problematic.
Q: I had a successful small-scale reaction, but the yield dropped dramatically when I tried to scale up to 50g. What could be the reason?
A: This is a classic scale-up challenge, often unrelated to the core chemistry.[3] The most likely culprits are:
-
Mass and Heat Transfer: In a larger reactor, inefficient stirring can create localized "hot spots" or areas of high concentration, which can promote side reactions. The rate of reagent addition and the efficiency of stirring and cooling become much more critical on a larger scale.[3]
-
Exotherm Control: Reductive aminations, especially the addition of the hydride reagent, can be exothermic. What is easily dissipated in a small flask can cause a significant temperature spike in a large reactor, leading to product degradation. Controlled, slow addition of the reducing agent and careful monitoring of the internal temperature are essential.[3]
Troubleshooting Logic for Scale-Up Issues
Caption: Decision tree for troubleshooting yield loss during reaction scale-up.
References
- Ruthenium-Catalyzed Direct Synthesis of Semisaturated Bicyclic Pyrimidines via Selective Transfer Hydrogenation.
- Copper(I)
- Addressing challenges in the scale-up synthesis of pyrimidine compounds. Benchchem.
- 1-PYRIDIN-2-YL-ETHYLAMINE | 42088-91-5. ChemicalBook.
- Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. PubMed.
- Recent Approaches to the Synthesis of Pyrimidine Derivatives.
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing.
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar.
- Reductive amin
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.
- Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- This compound hydrochloride. PubChem.
- Reductive Amin
- Novel Synthesis of Condensed Pyridin2(1H)-one and Pyrimidine Derivatives.
- Amine synthesis by reductive amination (reductive alkyl
- Synthesis of 2-(Pyrimidin-2-yl)thio-5-bromopyrimidine. PrepChem.com.
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
- Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Taylor & Francis Online.
- Hydrogenation of Derivatives of Pyridine. Journal of the American Chemical Society.
- Accelerated photocatalytic hydrogen evolution over donor–acceptor type graphitic carbon nitride (g-CN) with simultaneous modification of pyrimidine and thiophene rings. RSC Publishing.
- 1-(Pyridin-2-yl)ethan-1-amine. PubChem.
- Modification of pyrimidine derivatives from antiviral agents to antitumor agents. PubMed.
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
- Practical synthesis of 4 H-pyrido[1, 2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent.
- An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. PubMed.
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. SpringerLink.
- Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. This compound hydrochloride | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Purification of 1-(Pyrimidin-2-yl)ethanamine by Chromatography
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the chromatographic purification of 1-(Pyrimidin-2-yl)ethanamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of this chiral basic compound.
Introduction: Understanding the Molecule
This compound is a primary amine with two key structural features that dictate its chromatographic behavior:
-
The Basic Ethylamine Group: The primary amine on the ethyl side chain is a strong proton acceptor, making the molecule basic. This group is prone to strong ionic interactions with acidic surfaces, such as the silanol groups (Si-OH) on standard silica gel.[1]
-
The Pyrimidine Ring: This heterocyclic aromatic ring contains two nitrogen atoms. Unlike pyridine, the pyrimidine ring is significantly less basic due to the electron-withdrawing effect of the second nitrogen atom. The pKa of a protonated pyrimidine ring is very low (around 1.0-1.5), meaning it does not significantly contribute to the molecule's basicity under typical chromatographic conditions.[2][3][4][5]
-
Chirality: The carbon atom attached to both the pyrimidine ring and the amine group is a stereocenter, meaning the molecule exists as a pair of enantiomers.
These features necessitate specific strategies to achieve successful purification, prevent compound degradation, and, if required, separate the enantiomers.
Part 1: Frequently Asked Questions (FAQs)
Q1: My TLC shows a long streak or "tail" for this compound on a standard silica plate. What's causing this?
Answer: This is the most common issue when chromatographing basic amines on silica gel. The streaking, or tailing, is caused by a strong acid-base interaction between the basic ethylamine group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica.[1] This interaction leads to a non-uniform distribution of your compound as it moves up the plate, resulting in a streak rather than a compact spot. This will translate to broad, tailing peaks and poor separation on a column.
Q2: What is the best general-purpose approach for purifying a basic compound like this using flash chromatography on silica?
Answer: The most effective strategy is to suppress the unwanted interaction with the silica surface. This is typically achieved by adding a small amount of a volatile competing base to your mobile phase.[1] Triethylamine (TEA) is the most common choice. Adding 0.1-1% TEA to your eluent (e.g., Ethyl Acetate/Hexane) will neutralize the acidic sites on the silica, allowing your compound to elute with significantly improved peak shape.[6] An alternative is to use a less acidic stationary phase, such as alumina or an amine-functionalized silica column.[7]
Q3: I need to separate the enantiomers of this compound. Where do I start?
Answer: Enantiomeric separation requires a chiral stationary phase (CSP). For primary amines like this, polysaccharide-based CSPs (e.g., those derivatized with cellulose or amylose) are highly effective.[8][9] You will typically use High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). As with achiral chromatography, adding a basic additive like diethylamine (DEA) or ethanolamine to the mobile phase is often crucial to prevent peak broadening and ensure elution.[10] A typical starting point would be a Chiralpak® immobilized column with a mobile phase of Hexane/Isopropanol and 0.1% DEA.
Q4: Can I use reversed-phase (RP) chromatography for this compound? What mobile phase pH should I use?
Answer: Yes, reversed-phase chromatography is an excellent alternative. For a basic compound, mobile phase pH is the most critical parameter. The pKa of the protonated ethylamine group is expected to be around 9-10.
-
At acidic or neutral pH (e.g., pH < 7): The amine will be protonated (positively charged). This makes it very polar and results in poor retention on a non-polar C18 column.
-
At basic pH (e.g., pH > 10): The amine will be in its neutral, free-base form. This makes it significantly more hydrophobic, leading to increased retention and better interaction with the C18 stationary phase.[1][11][12]
Therefore, the best approach is to use a high-pH mobile phase (pH 9-11) with a pH-stable column. This suppresses the ionization of the amine, leading to longer retention and better peak shape.[13][14]
Q5: My compound seems to be decomposing on the column. How can I confirm this and prevent it?
Answer: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[15] To confirm this, you can perform a 2D TLC analysis.
-
Spot your compound in one corner of a square TLC plate.
-
Run the plate in a suitable eluent.
-
Dry the plate, rotate it 90 degrees, and run it again in the same eluent system.
-
If your compound is stable, it will appear on the diagonal. If new spots appear off the diagonal, it is decomposing on the silica.[16]
To prevent decomposition, either add a base (like TEA or ammonia) to your mobile phase to neutralize the silica or switch to a more inert stationary phase like basic alumina or a bonded-phase column (e.g., amine or C18).[1][7]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Normal-Phase Chromatography (Achiral)
Problem: You are attempting to purify this compound using a standard silica gel column with a neutral eluent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane), but you observe severe peak tailing, low recovery, and poor separation from impurities.
Root Cause Analysis: As established, the primary amine's lone pair of electrons forms a strong bond with the acidic silanol protons on the silica surface. This strong, non-specific binding dominates the separation mechanism, overriding the desired partitioning behavior and leading to poor chromatography.
Solution A: Mobile Phase Modification
By adding a stronger, smaller, and more volatile base to the mobile phase, you can saturate the acidic sites on the silica. This "masks" the stationary phase from your target compound, allowing for a clean and efficient separation.
Detailed Protocol: Mobile Phase Modification
-
Develop a TLC System: Start with a standard eluent system (e.g., 95:5 DCM/MeOH). Add 0.5% triethylamine (TEA) or 0.5% ammonium hydroxide solution to the eluent.
-
Pre-Treat the Column: Before loading your sample, flush the packed silica gel column with 3-5 column volumes of the mobile phase containing the basic additive. This ensures the entire stationary phase is neutralized before the sample is introduced.[6]
-
Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase. For better resolution, consider "dry loading" by adsorbing your sample onto a small amount of silica gel and loading the resulting powder onto the column.
-
Elution: Run the column using the mobile phase containing the basic additive. The improved peak shape should allow for much better separation.
| Additive | Typical Concentration | Volatility | Notes |
| Triethylamine (TEA) | 0.1 - 1.0% (v/v) | High | Most common choice. Easy to remove under vacuum. |
| Ammonium Hydroxide | 0.1 - 1.0% (v/v) | High | Add to the polar component (e.g., Methanol) of the mobile phase. Excellent for improving peak shape. |
| Pyridine | 0.1 - 0.5% (v/v) | Medium | Effective, but higher boiling point makes it harder to remove. |
| n-Propylamine | 0.1% (v/v) | High | Has been shown to be an optimal additive for minimizing tailing of various amines.[17] |
Solution B: Alternative Stationary Phases
If mobile phase additives are undesirable or ineffective, changing the stationary phase is the next logical step.
| Stationary Phase | Principle of Operation | Advantages | Disadvantages |
| Amine-functionalized Silica (NH2) | Weak anion exchanger / polar phase. Provides a basic surface. | Excellent for basic compounds, no need for mobile phase additives, highly reproducible.[7] | More expensive than bare silica. |
| Basic Alumina (Al2O3) | Basic surface, less acidic than silica. | Good for acid-sensitive compounds. | Activity can vary based on water content; may have different selectivity than silica. |
| Reversed-Phase (C18, C8) | Hydrophobic interactions. | Excellent peak shapes at high pH. See Guide 2 for details. | Requires aqueous mobile phases. |
Guide 2: Chiral Separation (HPLC/SFC)
Problem: You are attempting to separate the enantiomers of this compound on a chiral column but observe either no separation, a single broad peak, or very poor peak shape.
Root Cause Analysis: Chiral recognition requires specific interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the analyte and the chiral stationary phase.[9] If the analyte is strongly and non-specifically binding to any residual acidic sites on the silica support or if the mobile phase is not conducive to these interactions, chiral recognition will fail.
Solution: Systematic Method Development
Detailed Protocol: Chiral Method Development
-
Column Selection: Start with a polysaccharide-based CSP, as they are broadly effective for a wide range of chiral compounds, including amines. Immobilized versions (e.g., Chiralpak® IA, IC, ID) are robust and allow for a wider range of solvents.[10]
-
Mode Selection: Normal-phase is often the first choice for preparative work due to the use of volatile organic solvents.
-
Mobile Phase Screening:
-
Optimization: Once you find a condition that shows some separation, optimize the resolution by adjusting the alcohol type (Isopropanol vs. Ethanol), its percentage, and the flow rate.
| Parameter | Recommended Starting Conditions & Notes |
| Recommended CSPs | Chiralpak® IA, IC, ID, AD, AS; Lux® Cellulose/Amylose series. |
| Mode | Normal Phase (NP), Polar Organic Mode (PO), Reversed Phase (RP) |
| NP Mobile Phase | Hexane/Isopropanol (90:10) + 0.1% Diethylamine (DEA) |
| PO Mobile Phase | Acetonitrile/Methanol (90:10) + 0.1% DEA |
| RP Mobile Phase | Water/Acetonitrile with 10mM Ammonium Bicarbonate (pH ~10) |
Part 3: Experimental Protocols & Workflows
Workflow Diagram 1: Purification Strategy Selection
This diagram outlines the decision-making process for selecting an appropriate chromatographic method for this compound.
Caption: Decision tree for selecting the optimal purification strategy.
Workflow Diagram 2: Troubleshooting Peak Tailing in Normal-Phase Chromatography
This flowchart provides a systematic approach to diagnosing and solving peak tailing on silica gel.
Sources
- 1. biotage.com [biotage.com]
- 2. newworldencyclopedia.org [newworldencyclopedia.org]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. Pyrimidine [chemeurope.com]
- 5. Showing Compound Pyrimidine (FDB023153) - FooDB [foodb.ca]
- 6. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 7. teledyneisco.com [teledyneisco.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chiraltech.com [chiraltech.com]
- 11. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds – Excellence in Analytical Chemistry [each.ut.ee]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 15. Chromatography [chem.rochester.edu]
- 16. Chromatography [chem.rochester.edu]
- 17. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization Techniques for Pyrimidine Derivatives
This guide serves as a centralized technical resource for researchers, medicinal chemists, and process development scientists engaged in the purification of pyrimidine derivatives. Pyrimidines are a cornerstone of numerous pharmaceuticals and bioactive molecules, making their efficient and reliable purification paramount. This document provides in-depth, experience-driven troubleshooting, frequently asked questions, and validated protocols to address the nuanced challenges of their recrystallization.
Troubleshooting Guide: A Proactive Approach to Common Crystallization Issues
This section is structured in a question-and-answer format to directly address and resolve specific experimental hurdles. The explanations delve into the underlying scientific principles to empower users with a predictive understanding of their systems.
Issue 1: My pyrimidine derivative is "oiling out" instead of forming crystals. What is the cause, and how can I rectify it?
"Oiling out" is a common manifestation of liquid-liquid phase separation preceding crystallization, where the solute emerges from the solution as an amorphous, often impure, liquid instead of a well-ordered solid.[1][2] This phenomenon typically occurs when the solution becomes supersaturated at a temperature above the compound's melting point or when significant impurities are present, causing a melting point depression.[2][3]
Causality and Strategic Solutions:
-
High Supersaturation or Rapid Cooling: An overly concentrated solution or excessively fast cooling can force the compound out of solution at a temperature where its liquid state is more stable than its solid state.
-
Solution: Reheat the mixture until the oil fully redissolves. Introduce a small volume of additional solvent to lower the concentration slightly. Subsequently, ensure a very slow cooling rate by insulating the flask or placing it in a controlled cooling bath.[2] This allows the system to remain in a metastable zone for longer, favoring nucleation of the crystalline solid over the amorphous liquid.
-
-
Inappropriate Solvent Selection: A solvent with a boiling point significantly higher than the compound's melting point is a primary cause. Alternatively, the pyrimidine derivative may simply be too soluble in the chosen solvent, even at reduced temperatures.
-
Solution: Opt for a solvent with a lower boiling point or one that exhibits a more pronounced temperature-dependent solubility gradient (i.e., excellent solubility at high temperatures and poor solubility at low temperatures).[3]
-
-
Impact of Impurities: The presence of impurities can substantially lower the melting point of the eutectic mixture, increasing the likelihood of oiling out.[4]
-
Solution: Consider a preliminary purification step, such as flash column chromatography, to reduce the impurity load. For minor colored impurities, adding a small quantity of activated charcoal to the hot solution to adsorb them, followed by hot filtration, can be effective.[4]
-
Issue 2: Despite cooling, no crystals have formed in the solution. What steps should I take?
The failure of a solution to yield crystals upon cooling signifies that the necessary state of supersaturation for spontaneous nucleation has not been achieved.
Causality and Strategic Solutions:
-
Sub-optimal Concentration (Too Dilute): The most frequent cause is the use of an excessive volume of solvent, which prevents the solute concentration from reaching its saturation point as the temperature decreases.
-
Solution: Increase the concentration by carefully evaporating a portion of the solvent under a gentle stream of nitrogen or by heating. Allow the concentrated solution to cool slowly once more.
-
-
Kinetic Barrier to Nucleation: In some instances, a supersaturated solution can persist in a metastable state because the energy barrier for the formation of crystal nuclei is too high.
-
Inducing Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solution interface. The microscopic imperfections created on the glass surface act as heterogeneous nucleation sites.
-
Seeding: Introduce a single, pure crystal of the target pyrimidine derivative (a "seed crystal"). This provides a pre-existing template, bypassing the initial nucleation energy barrier and promoting crystal growth.
-
-
Issue 3: The recovery of my crystalline product is disappointingly low. How can I optimize the yield?
A low yield indicates a significant loss of product at one or more stages of the recrystallization process.
Causality and Strategic Solutions:
-
Excessive Solvent Volume: The most common error leading to low yield is dissolving the crude product in too large a volume of hot solvent. This results in a substantial amount of the compound remaining in the mother liquor, even after cooling.
-
Solution: Meticulously add the minimum volume of hot solvent required to achieve complete dissolution of the crude solid.
-
-
Premature Crystallization During Hot Filtration: If the compound begins to crystallize within the filter funnel during the removal of insoluble impurities, it will be discarded along with them.
-
Solution: Pre-heat the filtration apparatus (funnel and receiving flask) before use. It is also prudent to use a slight excess (5-10%) of hot solvent to maintain solubility during this step. This excess can be evaporated post-filtration.
-
-
Improper Washing Technique: Washing the collected crystals with solvent that is not thoroughly chilled will lead to the redissolution of the product.
-
Solution: Always perform the final wash with a minimal volume of ice-cold solvent.
-
Issue 4: My final product has a persistent color, but the pure compound is known to be white. How can I eliminate colored impurities?
Colored impurities are typically large, conjugated molecules that can become entrapped in the crystal lattice.
Causality and Strategic Solutions:
-
Adsorption by Activated Charcoal: Activated charcoal possesses a high surface area with pores that are effective at adsorbing large, often colored, impurity molecules.
-
Solution: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight). Gently boil the solution for several minutes to allow for adsorption. Remove the charcoal and the adsorbed impurities via hot filtration before proceeding with the cooling and crystallization step.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most effective method for selecting a recrystallization solvent for a novel pyrimidine derivative?
-
A1: The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at or below room temperature.[5][6] The principle of "like dissolves like" is a useful starting point; consider the polarity of your pyrimidine derivative.[7] Common solvents to screen include ethanol, methanol, ethyl acetate, and acetone, as well as binary mixtures like hexane/ethyl acetate.[7] The most reliable method is to conduct small-scale solubility tests with a range of solvents to empirically determine the optimal system.[6]
-
-
Q2: What is polymorphism, and why is it a critical consideration for pyrimidine-based pharmaceuticals?
-
A2: Polymorphism is the capacity of a solid material to exist in multiple crystalline forms.[8][9][10] These distinct polymorphs, despite having identical chemical compositions, can exhibit different physicochemical properties, such as solubility, dissolution rate, melting point, and stability.[10] The specific polymorph obtained is often dictated by the recrystallization conditions, including the solvent system, cooling rate, and temperature.[11][12] In pharmaceutical development, controlling polymorphism is of utmost importance because it can directly influence a drug's bioavailability, shelf-life, and therapeutic efficacy.[8][10]
-
-
Q3: How can I purify a pyrimidine derivative that is only soluble in high-boiling point solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)?
-
A3: For compounds requiring such high-boiling point solvents, standard cooling crystallization is often impractical. The most effective alternative is anti-solvent vapor diffusion .[13] In this setup, the pyrimidine is dissolved in a minimal amount of the high-boiling point solvent within a small, open vial. This vial is then enclosed within a larger, sealed chamber containing a volatile "anti-solvent" (a solvent in which the compound is insoluble, such as diethyl ether, pentane, or hexane). Over time, the anti-solvent vapor slowly diffuses into the solution, gradually reducing the compound's solubility and promoting the slow, controlled growth of high-quality crystals.[14][13]
-
Validated Experimental Protocols
Protocol 1: Standard Single-Solvent Cooling Recrystallization
-
Solvent Selection: Empirically determine a suitable solvent that dissolves the pyrimidine derivative when hot and minimally when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum volume of near-boiling solvent to the crude pyrimidine derivative to achieve complete dissolution with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for 2-5 minutes, and proceed to the next step.
-
Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a gravity filtration of the hot solution through a pre-heated funnel into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. For maximum yield, subsequently place the flask in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the collected crystals with a small portion of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals to a constant weight, typically in a vacuum oven or desiccator.
Protocol 2: Anti-Solvent Vapor Diffusion
-
Solution Preparation: Dissolve the pyrimidine derivative in a minimal amount of a suitable high-boiling point, "good" solvent (e.g., DMF, DMSO, or THF) in a small vial (e.g., a 1-dram vial).
-
Chamber Setup: Place the small vial, uncapped, inside a larger sealable container (e.g., a 100 mL beaker or a screw-cap jar). Carefully add a layer of a volatile "anti-solvent" (e.g., diethyl ether, pentane, or hexane) to the bottom of the larger container. The level of the anti-solvent should be well below the opening of the inner vial.[15][13]
-
Equilibration: Seal the outer container tightly and leave it in a vibration-free location. The anti-solvent vapor will slowly diffuse into the solution.[14]
-
Crystal Growth: As the anti-solvent saturates the solution, the solubility of the pyrimidine derivative will decrease, leading to the gradual formation of crystals over hours to days.
-
Isolation: Once crystals of sufficient size and quantity have formed, carefully open the chamber, remove the inner vial, and isolate the crystals from the mother liquor.
Data Presentation
Table 1: Properties of Common Solvents for Pyrimidine Derivative Recrystallization
| Solvent | Boiling Point (°C) | Dielectric Constant (Polarity) | Application Notes & Common Mixtures |
| Water | 100 | 80.1 | Ideal for highly polar, hydrogen-bonding pyrimidines. Frequently used in binary systems with ethanol or methanol.[7] |
| Ethanol | 78 | 24.6 | A highly versatile solvent for a broad range of pyrimidine polarities. Common mixtures include ethanol/water and ethanol/hexanes.[7] |
| Methanol | 65 | 32.7 | More polar than ethanol with a lower boiling point, useful for more polar derivatives. |
| Ethyl Acetate | 77 | 6.0 | Excellent for pyrimidines of intermediate polarity. Often paired with hexanes as an anti-solvent.[7] |
| Acetone | 56 | 20.7 | A polar aprotic solvent with a low boiling point, useful for preventing oiling out. Often mixed with hexanes.[7] |
| Hexanes | ~69 | 1.9 | A nonpolar solvent, primarily used as the anti-solvent component in binary mixtures.[7] |
| Toluene | 111 | 2.4 | A nonpolar, high-boiling point solvent. Its use requires caution due to the increased risk of oiling out.[16] |
| Data compiled from multiple sources.[16][17][18] |
Visualized Workflows
Caption: A standard workflow for the purification of pyrimidine derivatives via cooling recrystallization.
Caption: A decision tree for troubleshooting common recrystallization challenges.
References
- IEEE. (2007).
- Mehta, A. (2025). Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. Journal of Molecular Pharmaceutics & Organic Process Research.
- RSC Publishing. (n.d.). Strategy for control of crystallization of polymorphs. CrystEngComm. [Link]
- DSpace@MIT. (n.d.).
- PharmaCores. (2025).
- (n.d.).
- Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?[Link]
- Mettler Toledo. (n.d.).
- Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]
- RSC Publishing. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
- ChemistryViews. (2012). Tips & Tricks for the Lab: Growing Crystals Part 3. [Link]
- ResearchGate. (2025).
- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
- Hampton Research. (n.d.).
- (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Scribd. (n.d.). Solvent Properties and Azeotropes. [Link]
- ResearchGate. (n.d.). Physical properties of some common organic solvents. [Link]
- (n.d.).
- (n.d.). Common Organic Solvents: Table of Properties. [Link]
- RSC Education. (2021).
- Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. [Link]
- Oxford Academic. (n.d.).
Sources
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. reddit.com [reddit.com]
- 4. brainly.com [brainly.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. omicsonline.org [omicsonline.org]
- 10. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 11. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 13. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 15. unifr.ch [unifr.ch]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scribd.com [scribd.com]
- 18. ce.sysu.edu.cn [ce.sysu.edu.cn]
Technical Support Center: Synthesis & Purification of 1-(Pyrimidin-2-yl)ethanamine
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working on the synthesis of 1-(Pyrimidin-2-yl)ethanamine. Achieving high purity for this key synthetic intermediate is critical for the success of subsequent research and development stages. Impurities can lead to ambiguous biological data, failed reactions, and difficulties in characterization.
This guide is structured to provide direct, actionable solutions to common and complex purification challenges. We will move from frequently asked questions to in-depth troubleshooting scenarios, complete with detailed protocols and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my crude this compound?
You will typically encounter three classes of impurities:
-
Unreacted Starting Materials: Depending on your synthetic route, this could include precursors like 2-chloropyrimidine or 2-bromopyrimidine.
-
Reaction Byproducts: These are impurities formed from competing side reactions. Common examples in pyrimidine synthesis include self-condensation products, N-acylureas (if urea is used), or Hantzsch-type dihydropyridines, which are often highly colored.[1][2]
-
Process Impurities: This category includes residual solvents, reagents (like bases or catalysts), and any substances introduced during the work-up procedure.
Q2: My crude product is a dark, sticky oil instead of a solid. What is the best first step?
An oily product often indicates a high level of impurities that are depressing the melting point of your target compound.[3] Direct crystallization is unlikely to be successful.
-
First, analyze the crude mixture: Use TLC, LC-MS, or crude ¹H NMR to identify the major components. This will tell you if your desired product is present in a significant amount.
-
Initial Purification: The most effective approach for an oily crude product is flash column chromatography. This will separate the product from the bulk of the impurities, often yielding a solid that can then be further purified by recrystallization if needed. For basic amines like this, special considerations for chromatography are necessary (see Troubleshooting Guide below).
Q3: How do I select the best solvent for recrystallizing this compound?
The ideal solvent is one in which your product is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures.[3][4]
-
Start with polar protic solvents: For aminopyrimidines, solvents like ethanol, methanol, or isopropanol are excellent starting points.[3] Mixtures, such as ethanol/water, can also be effective.
-
Perform a systematic solvent screen: Test small amounts of your crude solid in various solvents. A good candidate will require a minimal amount of boiling solvent to fully dissolve the compound.
-
Consider salt formation: If the free base is difficult to crystallize, converting it to a hydrochloride or other salt can significantly improve its crystallinity.[5][6] This is a common strategy for purifying amines.
Q4: When is column chromatography preferable to recrystallization?
Chromatography is preferred under the following conditions:
-
Similar Polarity Impurities: When impurities have solubility profiles very similar to your product, making separation by crystallization inefficient.
-
Oily or Amorphous Products: As mentioned, chromatography is essential for non-crystalline crude materials.
-
Multiple Components: If the reaction yields a complex mixture of several byproducts.
-
Trace Impurity Removal: To remove final traces of a stubborn impurity after an initial crystallization.
Heterocyclic amines require specific chromatographic methods for good separation.[7][8]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues. For each problem, we outline the likely causes and provide a systematic approach to resolving the issue.
Problem 1: Low or No Recovery from Silica Gel Column Chromatography
You run a standard silica gel column, but your product either remains on the column or elutes in very low yields with significant peak tailing.
-
Underlying Cause: Strong Acid-Base Interaction. this compound is a basic compound. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. This leads to strong, sometimes irreversible, binding of your amine to the stationary phase.[8]
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent. This base will occupy the acidic sites on the silica, allowing your product to elute properly. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Ethyl Acetate/Hexane or DCM/Methanol).[8]
-
Use a Deactivated Stationary Phase: For routine purification of basic compounds, using an amine-functionalized silica (KP-NH) or alumina (neutral or basic) is highly recommended. These stationary phases mask the acidic sites, preventing strong product binding and yielding sharper peaks.[8]
-
graph TD { A[Start: Crude Amine] --> B{Run TLC with standard eluent}; B --> C{Streaking or Spot at Baseline?}; C -->|Yes| D[Modify Eluent: Add 1% TEA]; D --> E{Re-run TLC}; E --> F{Good Separation (Rf 0.2-0.4)?}; F -->|Yes| G[Proceed with Flash Chromatography using modified eluent]; F -->|No| H[Try alternative solvent system (e.g., DCM/MeOH + 1% TEA)]; C -->|No| G; G --> I[Collect & Combine Fractions]; I --> J[Analyze Purity];
}
Protocol 2: Flash Column Chromatography with Mobile Phase Modification
-
Dry Loading: Dissolve your crude material in a minimal amount of a strong solvent (like DCM or Methanol). Add a small amount of silica gel (~2-3 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. This ensures a uniform application to the column.
-
Column Packing: Pack a column with standard silica gel using your chosen eluent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Eluent Modification: Prepare your mobile phase. Based on TLC analysis, create an appropriate solvent system (e.g., 80:20 Hexane:Ethyl Acetate) and add 1% triethylamine (TEA) by volume.
-
Loading and Elution: Carefully add your dry-loaded sample to the top of the packed column. Begin elution with the modified mobile phase, collecting fractions and monitoring by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product. Evaporate the solvent under reduced pressure. Note that removing the final traces of TEA may require co-evaporation with a lower-boiling solvent like DCM or placing the product under high vacuum.
References
- BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 592(1-2), 207-218.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Biotage. (2023). Is there an easy way to purify organic amines?
- Jhu, S.-C., Wang, J.-Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(1), 105-117.
- BenchChem. (n.d.). Technical Support Center: 4-Pyrimidine Methanamine Crystallization.
- Felton, J. S., & Knize, M. G. (1991). Analysis of Foods and Related Samples for Heterocyclic Amine Mutagens/Carcinogens. In Heterocyclic Amines in Cooked Foods, 19-32.
- Wikipedia. (n.d.). Pyrimidine.
- Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-147.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Güngör, T., Atalay, H. N., Yilmaz, Y. B., Tümer, T. B., & Ay, M. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Molecules, 28(20), 7088.
- CN104529886A. (2015). Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.
- Smith, A. M., & Atkins, C. A. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. In Plant Nitrogen, 1-32.
- University of California, Los Angeles. (n.d.). Recrystallization.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
- PubChem. (n.d.). This compound hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound hydrochloride | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
troubleshooting low enantioselectivity in asymmetric synthesis
Welcome to the Technical Support Center for Asymmetric Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of enantioselective reactions. Low enantiomeric excess (ee) is a common hurdle, and this guide provides a structured, in-depth approach to troubleshooting and optimizing your synthetic protocols.
Troubleshooting Guide: A Systematic Approach to Low Enantioselectivity
Experiencing a drop in enantioselectivity can be frustrating. The key is a systematic investigation, as subtle changes in your reaction environment can profoundly impact the stereochemical outcome.[1] This guide will walk you through a logical sequence of checks and optimizations.
Diagram: Troubleshooting Workflow
Below is a workflow to guide your troubleshooting process, from initial verification to in-depth parameter screening.
Caption: A step-by-step workflow for diagnosing and resolving low enantioselectivity.
Initial Assessment: Foundational Checks
Before delving into complex variables, ensure the fundamentals of your experiment are sound.
Q: Have you confirmed the purity of your starting materials and reagents?
A: Impurities in either the substrate or reagents can act as inhibitors or alternative substrates for the catalyst, leading to a decrease in enantioselectivity.[1]
-
Actionable Protocol: Reagent Purification and Verification
-
Substrate: Re-purify your substrate by recrystallization, distillation, or column chromatography. Confirm its purity by ¹H NMR, ¹³C NMR, and GC/LC-MS.
-
Reagents: Use freshly opened bottles of high-purity reagents. If suspicion of degradation exists, purify them according to standard literature procedures.
-
Solvent: Use anhydrous, degassed solvents, as water and oxygen can decompose many sensitive catalysts.[1]
-
Q: Is your experimental setup correct and reproducible?
A: Seemingly minor details like glassware preparation and reagent addition order can have a significant impact.
-
Self-Validation Checklist:
-
Glassware: Ensure all glassware is oven-dried or flame-dried to remove residual moisture.
-
Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) if your catalyst or reagents are air-sensitive.
-
Stoichiometry: Double-check all calculations for catalyst, ligand, substrate, and reagent concentrations.
-
Order of Addition: The order in which reagents are mixed can be critical for the formation of the active catalytic species. Consult the original literature procedure and adhere to it strictly.
-
Catalyst System Deep Dive
The chiral catalyst is the heart of your asymmetric transformation. Its health and behavior are paramount.
Q: Is your catalyst loading optimal?
A: Both excessively high and low catalyst loadings can negatively affect enantioselectivity.[1] High concentrations can lead to the formation of less selective catalyst aggregates or dimers, while low concentrations may result in a significant contribution from a non-selective background reaction.
-
Experimental Workflow: Catalyst Loading Screen
-
Set up a series of parallel reactions with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).
-
Maintain all other parameters (temperature, concentration, solvent) constant.
-
Analyze the ee at a consistent conversion point for each reaction.
-
| Catalyst Loading (mol%) | Enantiomeric Excess (ee %) |
| 0.5 | 75 |
| 1.0 | 92 |
| 2.0 | 91 |
| 5.0 | 85 |
Table 1: Example data from a catalyst loading screen, indicating an optimal loading around 1 mol%.
Q: Has your catalyst or ligand degraded?
A: Many asymmetric catalysts are sensitive to air, moisture, temperature, or even the substrate/product, leading to decomposition into less selective or inactive species.[1][2]
-
Diagnostic Steps:
-
Visual Inspection: Check for any color change in the catalyst or reaction mixture that deviates from the expected observation.
-
NMR Analysis: If possible, acquire an NMR spectrum of the catalyst before and after the reaction to check for structural changes.
-
Control Experiment: Run the reaction with a fresh batch of catalyst and ligand under rigorously controlled inert conditions.
-
Reaction Parameter Optimization
The reaction environment plays a crucial role in shaping the transition state energies that govern enantioselectivity.
Q: Is the reaction temperature optimized?
A: Generally, lower temperatures lead to higher enantioselectivity because the difference in activation energies between the two diastereomeric transition states becomes more significant relative to the available thermal energy.[3][4] However, this is not always the case, as some reactions exhibit unusual temperature-enantioselectivity relationships.[5][6][7]
-
Actionable Protocol: Temperature Screening
-
Perform the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, 25 °C).
-
Ensure consistent mixing and monitor reaction times, as lower temperatures will decrease the reaction rate.
-
Plot ee vs. Temperature to identify the optimal condition.
-
Q: Is the solvent choice appropriate?
A: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states through solvation effects.[1][8] A change in solvent polarity or coordinating ability can dramatically alter the ee. In some cases, enantiomeric yield has been found to be inversely proportional to the dielectric constant of the solvent.[9] Chiral solvents can also be used as the sole source of enantioselection.[10][11]
-
Recommendation: Screen a range of solvents with varying polarities and coordinating properties (e.g., Toluene, THF, CH₂Cl₂, Hexane, Acetonitrile).
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee %) |
| Toluene | 2.4 | 95 |
| Dichloromethane | 9.1 | 88 |
| Tetrahydrofuran (THF) | 7.6 | 82 |
| Acetonitrile | 37.5 | 65 |
Table 2: Illustrative data showing the effect of solvent polarity on enantioselectivity.
Q: Have you investigated the effect of concentration?
A: Reactant concentration can influence the aggregation state of the catalyst and the reaction kinetics.[1] In some systems, higher concentrations may favor the formation of dimeric catalyst species that have different selectivity compared to the monomeric form.
Frequently Asked Questions (FAQs)
Q1: Why is my enantioselectivity decreasing at higher conversion?
A: This can be due to several factors:
-
Catalyst Decomposition: The active catalyst may be slowly degrading over the course of the reaction into a less selective species.
-
Product Inhibition/Reaction: The product may be inhibiting the catalyst or participating in a background reaction that erodes enantiomeric purity.
-
Reversibility: The reaction may be reversible, with the reverse reaction being less selective or favoring the other enantiomer.
-
Temperature Fluctuation: For exothermic reactions, a build-up of heat at higher conversions can lower selectivity.
Q2: I'm using a non-enantiopure ligand. Why isn't the product ee proportional to the ligand ee?
A: You are observing a "Non-Linear Effect" (NLE).[12][13][14][15] This phenomenon arises when the catalyst forms aggregates, such as homochiral (e.g., M-LRLR) and heterochiral (e.g., M-LRLS) dimers.
-
Positive Non-Linear Effect ((+)-NLE): The product ee is higher than expected. This often occurs when the heterochiral (meso) complex is less reactive or completely inactive, effectively amplifying the enantiopurity of the active catalyst pool. This is also known as "asymmetric amplification."[12][15]
-
Negative Non-Linear Effect ((-)-NLE): The product ee is lower than expected. This can happen if the heterochiral complex is more reactive than the homochiral complexes.[13]
Diagram: Non-Linear Effects (NLE)
Caption: Relationship between ligand and product enantiomeric excess in linear and non-linear scenarios.
Q3: Could the presence of additives or co-catalysts improve my ee?
A: Absolutely. Additives can play various roles:
-
Scavengers: Additives like molecular sieves can remove trace amounts of water.
-
Lewis Acids/Bases: These can interact with the catalyst or substrate to modify the electronic properties and steric environment of the transition state.
-
Phase-Transfer Catalysts: In biphasic systems, these can facilitate the transport of reactants between phases. A screening of relevant additives is often a fruitful optimization strategy.
Q4: How do I differentiate between a catalyst activity issue and a substrate issue?
A: A simple diagnostic test can be insightful:
-
Run a control reaction: Use a "gold standard" substrate that is known to work well with your catalyst system.
-
Analyze the results:
-
If the control reaction also gives low ee, the problem likely lies with the catalyst, reagents, or general setup (e.g., solvent, temperature).
-
If the control reaction gives high ee, the issue is almost certainly specific to your substrate (e.g., purity, steric or electronic properties that make it unsuitable for the catalyst). Many catalytic enantioselective reactions have a limited substrate scope.[16]
-
References
- HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection.
- Nonlinear Effects in Asymmetric Catalysis: A Personal Account.Pure and Applied Chemistry.[Link]
- Nonlinear effects in asymmetric catalysis: some recent aspects.Acta Chemica Scandinavica.[Link]
- Nonlinear effects in asymmetric catalysis.
- Solvent effects in homogeneous asymmetric catalysis.
- Enantioselective synthesis.Wikipedia.[Link]
- Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acet
- Non-linear effects.Wikipedia.[Link]
- Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral St
- Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system.The Journal of Organic Chemistry.[Link]
- Non-Linear Effects in Asymmetric Catalysis: A Useful Tool in Understanding Reaction Mechanisms.Denmark Group Meeting, University of Illinois.[Link]
- Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System.
- Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transform
- Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold.ACS Central Science.[Link]
- A Chiral Solvent Effect in Asymmetric Organocatalysis.
- Asymmetric Catalysis (Enantioselective Catalysis)
- Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications.
- Enzymatic strategies for asymmetric synthesis.
- Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold.PMC - PubMed Central.[Link]
- strategy for improving the enantioselectivity of biocatalytic systems.Journal of the American Chemical Society.[Link]
- Key Concepts in Stereoselective Synthesis.ETH Zurich.[Link]
- Simultaneous High-Purity Enantiomeric Resolution of Conglomerates Using Magnetic Substr
- Decomposition of Ruthenium Olefin Metathesis C
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 4. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. scispace.com [scispace.com]
- 14. Nonlinear effects in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Non-linear effects - Wikipedia [en.wikipedia.org]
- 16. ethz.ch [ethz.ch]
Buchwald-Hartwig Amination: Technical Support & Troubleshooting Guide
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the Buchwald-Hartwig C-N cross-coupling reaction. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize their reactions, troubleshoot common issues, and deepen their understanding of this powerful synthetic tool. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring you can develop robust and reproducible amination procedures.
Section 1: The Core Components - Making the Right Choices
The success of a Buchwald-Hartwig reaction is critically dependent on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent. Understanding the function of each is paramount.
FAQ: How do I select the right ligand for my substrates?
Answer: Ligand selection is arguably the most critical parameter. The ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and influences the overall catalytic activity and stability. Modern biaryl phosphine ligands are generally preferred due to their ability to promote the reaction of challenging substrates at low catalyst loadings.
The choice depends heavily on the steric and electronic properties of your aryl halide and amine:
-
For sterically hindered aryl halides or amines: Bulky ligands are often required to promote the reductive elimination step, which is frequently the rate-limiting step for such substrates. Ligands like XPhos and tBuXPhos are excellent starting points.
-
For electron-rich aryl halides: These substrates can be challenging for oxidative addition. More electron-rich ligands that promote this step, such as SPhos or RuPhos , are often effective.
-
For primary amines and ammonia equivalents: These nucleophiles can be challenging. Specialized ligands like BrettPhos have been developed to facilitate the coupling of a wide range of amines, including primary alkylamines and ammonia surrogates.
-
For general screening: If you are unsure where to start, a pre-catalyst screen is highly recommended. Modern palladium pre-catalysts, such as the G3 and G4 palladacycles, offer high activity and air stability, making them ideal for screening.
Table 1: Ligand/Pre-catalyst Selection Guide
| Substrate Challenge | Recommended Ligands | Recommended Pre-catalysts | Rationale |
| Sterically Hindered Ar-X / Amine | XPhos, tBuXPhos, AdBrettPhos | XPhos-Pd-G3, tBuXPhos-Pd-G4 | Bulky ligands accelerate the rate-determining reductive elimination step. |
| Electron-Rich Ar-X | SPhos, RuPhos | SPhos-Pd-G4, RuPhos-Pd-G3 | Electron-donating ligands facilitate the oxidative addition of electron-rich aryl halides. |
| Primary Amines / Ammonia | BrettPhos, Alaphos | BrettPhos-Pd-G3 | These ligands possess unique structural features to enable the coupling of less nucleophilic amines. |
| Heterocyclic Substrates | Xantphos, RuPhos | RuPhos-Pd-G3 | The specific bite angle and electronics of these ligands can be beneficial for heteroaromatic couplings. |
| General Purpose / Initial Screen | XPhos, SPhos, RuPhos | XPhos-Pd-G3, SPhos-Pd-G4 | These systems are robust and show broad applicability across a wide range of substrates. |
FAQ: Which base and solvent should I choose?
Answer: The base and solvent are not passive observers; they are integral to the catalytic cycle. The base is required to deprotonate the amine or the amine-palladium complex, generating the active nucleophile. The solvent must solubilize the reactants and catalyst while being compatible with the chosen base.
-
Bases: The most common bases are strong, non-nucleophilic alkoxides like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). For more sensitive substrates where strong bases may cause side reactions (e.g., enolizable ketones), weaker carbonate bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they often require higher reaction temperatures.
-
Solvents: Aprotic, non-polar, or polar aprotic solvents are standard. Toluene, dioxane, and THF are the most common choices. The choice can influence catalyst solubility and reaction rate. For example, dioxane is often a good choice for reactions involving carbonate bases.
Section 2: Getting Started - A General Protocol
This protocol is a robust starting point for many Buchwald-Hartwig aminations using an air-stable G3 pre-catalyst.
Experimental Protocol: General Procedure for C-N Coupling
-
Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 0.01-0.02 mmol, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 2-4 mL).
-
Reaction Setup: Seal the vial with a Teflon-lined cap.
-
Heating & Monitoring: Place the vial in a pre-heated heating block or oil bath at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 3: Troubleshooting Common Problems
Q: My reaction is slow or stalls before completion. What are the likely causes and solutions?
A: This is a very common issue. A stalled reaction points to a problem with catalyst activity or stability.
-
Potential Cause 1: Inactive Catalyst. The active Pd(0) species is susceptible to oxidation.
-
Solution: Ensure your solvent is thoroughly degassed and your reaction is set up under a strictly inert atmosphere (Nitrogen or Argon). Use fresh, high-purity reagents. The use of modern, air-stable pre-catalysts (like G3 or G4 palladacycles) can significantly mitigate this issue as they are designed to be more robust.
-
-
Potential Cause 2: Poorly Chosen Ligand/Base Combination. The kinetics of your specific reaction may be slow with the current system.
-
Solution: Screen a different ligand. If you started with XPhos, try SPhos or RuPhos. The subtle electronic and steric differences can have a profound impact. Similarly, if you are using a weak base like Cs₂CO₃, switching to a stronger base like NaOtBu or LHMDS can accelerate the reaction, provided your substrates are stable to these conditions.
-
-
Potential Cause 3: Catalyst Decomposition. At high temperatures or over long reaction times, the catalyst can decompose.
-
Solution: Try lowering the reaction temperature. While this may slow the reaction, it can improve the overall yield by preserving the catalyst's lifespan. You can also try a slightly higher catalyst loading (e.g., increase from 1 mol% to 2-3 mol%).
-
Q: I am observing significant side products, such as hydrodehalogenation of my aryl halide. How can I prevent this?
A: Hydrodehalogenation (replacement of the halide with hydrogen) is a known side reaction that competes with the desired C-N bond formation.
-
Potential Cause: This side reaction is often promoted by β-hydride elimination from the palladium amide intermediate or from the palladium alkoxide formed from the base.
-
Solution 1: Change the Base. This is often the most effective solution. Bases with β-hydrogens (like NaOtBu) can be a source of the competing hydride. Switching to a base without β-hydrogens, such as LHMDS or K₃PO₄, can suppress this pathway.
-
Solution 2: Use a Bulky Ligand. Ligands with very high steric bulk, like tBuXPhos, can disfavor the geometry required for β-hydride elimination, thus favoring the desired reductive elimination pathway.
-
Solution 3: Lower the Temperature. Side reactions often have a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can improve selectivity.
Section 4: Understanding the 'Why' - The Catalytic Cycle
A fundamental understanding of the catalytic cycle is essential for rational troubleshooting. The generally accepted cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Section 5: Advanced Troubleshooting - A Decision-Making Workflow
When faced with a challenging substrate or a failed reaction, a systematic approach is key. This workflow can guide your optimization efforts.
Caption: A systematic workflow for troubleshooting failed reactions.
References
- Title: A Highly Active Catalyst for the Cross-Coupling of Aryl Halides with Primary and Secondary Amines Source: Angewandte Chemie Intern
- Title: A Simple, Air-Stable, and Efficient Precatalyst for the Palladium-Catalyzed Cross-Coupling of Thiols and Aryl Chlorides Source: Organic Letters URL:[Link]
- Title: Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Halides to Pd(0) Complexes Source: Journal of the American Chemical Society URL:[Link]
stability of 1-(Pyrimidin-2-yl)ethanamine under acidic or basic conditions
Technical Support Center: 1-(Pyrimidin-2-yl)ethanamine
Introduction
Welcome to the technical support guide for this compound. This molecule is a critical building block in modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals where the pyrimidine scaffold is a common feature.[1] Its structural integrity under various process conditions is paramount for ensuring reaction efficiency, yield, and the purity of the final product. This guide is designed for researchers, process chemists, and drug development professionals to troubleshoot and predict the stability of this compound under common acidic and basic laboratory conditions. We will explore the chemical rationale behind its stability profile, provide actionable protocols for stability testing, and answer frequently asked questions encountered in the field.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that dictate its stability?
A: The stability of this compound is governed by two key functional groups:
-
The Pyrimidine Ring: This is an electron-deficient aromatic heterocycle. The two nitrogen atoms withdraw electron density, making the ring susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. However, the aromaticity of the ring provides a significant degree of inherent stability. Studies have shown that the core pyrimidine ring can be remarkably stable, even in concentrated sulfuric acid over long periods.[2]
-
The α-Aminoethyl Side Chain: The primary amine (-NH₂) at the benzylic-like position is basic and nucleophilic. Under acidic conditions, it will be protonated to form an ammonium salt (-NH₃⁺). This protonation is a critical factor in its reaction profile and solubility.
Q2: I need to run a reaction in an acidic medium. At a high level, what should I be concerned about?
A: The primary concern under acidic conditions is the potential for hydrolysis. While the pyrimidine ring itself is robust, the C2-amine bond can be susceptible to acid-catalyzed hydrolysis, especially with heating.[3] The protonation of the ring nitrogens can further activate the ring toward nucleophilic attack by water. Some pyrimidinone nucleosides, for instance, are known to be unstable under acidic conditions.[4] Your main goal should be to monitor for the appearance of 2-hydroxypyrimidine analogs.
Q3: My synthetic route involves a strong base like sodium hydroxide. Is this compound stable under these conditions?
A: Caution is advised with strong bases, particularly at elevated temperatures. The electron-deficient pyrimidine ring is vulnerable to nucleophilic attack by hydroxide ions (OH⁻). This can lead to a substitution reaction, displacing the ethylamine group to form a 2-hydroxypyrimidine derivative, or potentially, ring-opening under harsh conditions.[5][6] The reaction is typically slower than acid-catalyzed hydrolysis but can become significant with increased temperature and base concentration.
Troubleshooting Guide: Degradation Pathways & Mitigation
This section addresses specific issues you may encounter during your experiments and provides the underlying chemical principles.
Scenario 1: Acidic Conditions (pH < 4)
Problem: "I'm observing a new, more polar impurity by HPLC and a decrease in the parent compound when my reaction is run in aqueous HCl at 60°C. What is happening?"
Root Cause Analysis: Under acidic conditions, the side-chain amine and at least one of the ring nitrogens will be protonated. This makes the molecule highly water-soluble but also activates the C2 position for nucleophilic attack by water. The likely degradation mechanism is an acid-catalyzed nucleophilic aromatic substitution (SNAr), where water acts as the nucleophile.
Postulated Degradation Pathway (Acid-Catalyzed):
-
Protonation: The pyrimidine ring and the side-chain amine are protonated by the acid.
-
Nucleophilic Attack: A water molecule attacks the electron-deficient C2 carbon of the pyrimidine ring.
-
Elimination: The protonated ethylamine group is eliminated as a leaving group, which is favorable under acidic conditions.[7]
-
Tautomerization: The resulting 2-hydroxypyrimidine product exists in equilibrium with its more stable 2-pyrimidinone tautomer.
Mitigation Strategies:
-
Temperature Control: Lower the reaction temperature. Hydrolysis rates are highly temperature-dependent.
-
Acid Concentration: Use the minimum stoichiometric amount of acid required for your reaction. Avoid large excesses.
-
Solvent Choice: If possible, use a non-aqueous or aprotic solvent to minimize the presence of water, the reactive nucleophile.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the desired conversion is reached to prevent extended exposure to harsh conditions.
The following diagram illustrates the proposed mechanism for acid-catalyzed hydrolysis.
Caption: Postulated pathway for acid-catalyzed hydrolysis.
Scenario 2: Basic Conditions (pH > 10)
Problem: "During a workup with 2M NaOH at room temperature, I'm seeing a slow but steady formation of an unknown product over several hours. What could it be?"
Root Cause Analysis: In a basic medium, the side-chain amine is in its neutral, nucleophilic state. The primary degradation route involves the hydroxide ion (OH⁻) acting as a potent nucleophile, attacking the electron-deficient C2 position of the pyrimidine ring. This leads to a nucleophilic aromatic substitution (SNAr) reaction. While amides are generally stable to hydrolysis, this is not an amide bond, and the electron-poor nature of the pyrimidine ring facilitates this substitution.[8][9]
Postulated Degradation Pathway (Base-Catalyzed):
-
Nucleophilic Attack: A hydroxide ion directly attacks the C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity of the ring is restored by the elimination of the ethylamine anion (a poor leaving group, making this step slow and often requiring heat).
-
Proton Transfer: The ethylamine anion is immediately protonated by water to form the free amine. The pyrimidine product is the 2-hydroxypyrimidine anion, which is protonated during workup to yield the final product.
Mitigation Strategies:
-
Use Weaker Bases: If possible, use a milder inorganic base (e.g., K₂CO₃, NaHCO₃) or an organic base (e.g., triethylamine) instead of strong hydroxides.
-
Limit Exposure Time: Perform basic extractions or washes quickly and at reduced temperatures (e.g., in an ice bath).
-
Protective Atmosphere: In some cases, amine oxidation can be a minor side reaction under basic conditions. Working under an inert atmosphere (N₂ or Ar) can prevent this.
The following diagram illustrates the proposed mechanism for base-catalyzed hydrolysis.
Caption: Postulated pathway for base-catalyzed hydrolysis.
Experimental Protocols & Data
For definitive stability assessment, a forced degradation study is the industry-standard approach.[10][11] This involves subjecting the compound to a range of harsh conditions to intentionally induce degradation, allowing for the identification of potential degradants and the development of a stability-indicating analytical method.
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the intrinsic stability of the molecule and identify potential degradation products under various stress conditions.
Materials:
-
This compound
-
Class A glassware
-
HPLC system with UV detector
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a sealed vial. Prepare a control sample by diluting 1 mL of stock with 9 mL of methanol:water (1:9).
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Heat the solid compound at 105°C for 48 hours, then dissolve in methanol for analysis.
-
Photolytic Stress: Expose the stock solution in a quartz cuvette to UV light (254 nm) and cool white fluorescent light for a period compliant with ICH Q1B guidelines.
-
-
Sample Analysis:
-
After the incubation period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base/acid, respectively.
-
Dilute all samples to a final concentration of ~20 µg/mL with the mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV method (see example method below).
-
Data Summary: Expected Outcomes of Forced Degradation
The following table summarizes the likely stability profile based on the known chemistry of pyrimidines and amines.
| Stress Condition | Reagent/Parameters | Expected Degradation | Primary Degradation Product (Hypothesized) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Significant | 2-Pyrimidinone derivative |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Moderate to Significant | 2-Pyrimidinone derivative |
| Oxidation | 3% H₂O₂, RT | Low to Moderate | N-oxide or ring-oxidized species |
| Thermal (Solid) | 105°C | Low | Minimal degradation expected |
| Photolytic | UV/Vis Light | Moderate | Complex mixture of products possible |
Workflow for Stability Assessment
Caption: General workflow for a forced degradation study.
Example Analytical Method: HPLC-UV for Stability Indicating Assay
-
Objective: To separate this compound from its potential degradation products.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Injection Volume: 10 µL.
This method should provide good separation of the polar degradation products (like the 2-pyrimidinone derivative) from the less polar parent compound. Method validation according to ICH guidelines is essential for regulatory purposes.[12][13]
References
- Kim, J., et al. (2012). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
- Ashihara, H. (2022). Degradation of Pyrimidine Nucleotides. ResearchGate.
- Hurst, R. O. (1954). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Chemistry.
- Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
- The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube.
- BYJU'S. (n.d.). Types of Amide Hydrolysis. BYJU'S.
- G. E. Wright, et al. (1980). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - pyrimidines. Journal of the Chemical Society, Perkin Transactions 1.
- Teixidó, J., et al. (2001). Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule. The Journal of Organic Chemistry.
- Pharmapproach. (n.d.). Pyrimidine Synthesis and Degradation. Pharmacy 180.
- University of Calgary. (n.d.). Ch20 : Amide hydrolysis. University of Calgary.
- G. Weber, et al. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics.
- Raber, M., & Tavan, P. (2005). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B.
- eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. eGyanKosh.
- van Gennip, A. H., et al. (1997). Scheme of pyrimidine degradation pathways showing the four steps and the enzymes involved. ResearchGate.
- Rawat, T. & Pandey, I.P. (2016). Forced degradation studies. MedCrave online.
- El-Kattan, Y., et al. (1989). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- PubChem. (n.d.). This compound hydrochloride. PubChem.
- Hafez, H. N., et al. (2017). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Journal of the Serbian Chemical Society.
- Kim, J., et al. (2012). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC - NIH.
- Velo-Gala, I., et al. (2009). Identification of the degradation pathways of alkanolamines with TiO2 photocatalysis. Water Research.
- Vaiano, V., et al. (2018). Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr upon UV/Vis Irradiation in the Presence of CaxMnOy-TiO2 Hetero-Nanostructures: Degradation Pathways and Reaction Intermediates. MDPI.
- Google Patents. (n.d.). Pyrimidine ethylamine compound and preparation method thereof. Google Patents.
- Taha, M., et al. (2016). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
- PubChem. (n.d.). 1-(pyridin-2-yl)ethan-1-amine. PubChem.
- Larhed, M., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
- Hamzah, N., et al. (2021). Optimized Method for Analysis of Ethanolamines, Hydrolysis Products of Nitrogen Mustards, from Urine Samples Using LC-MS. Helda - University of Helsinki.
- D'Acunto, E., et al. (2024). Year-Long Stability of Nucleic Acid Bases in Concentrated Sulfuric Acid: Implications for the Persistence of Organic Chemistry in Venus' Clouds. Astrobiology.
- Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Wiley.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. byjus.com [byjus.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. biomedres.us [biomedres.us]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereochemical Integrity of 1-(Pyrimidin-2-yl)ethanamine
Document ID: TSC-CHEM-2026-01-07-001
Subject: Best Practices for Preventing Racemization of Chiral 1-(Pyrimidin-2-yl)ethanamine
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals working with the chiral building block this compound. Maintaining the enantiomeric purity of this amine is critical for the efficacy and safety of downstream pharmaceutical compounds. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you preserve the stereochemical integrity of your material throughout its handling, reaction, and purification.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental work.
Q1: My enantiomeric excess (ee%) is decreasing after aqueous workup. What are the likely causes?
A significant drop in ee% after workup is a common issue and almost always points to unfavorable pH conditions.
-
Causality: The primary driver of racemization for this compound is the acidity of the proton on the chiral center (the α-proton). The electron-withdrawing nature of the adjacent pyrimidinyl ring stabilizes the formation of a planar, achiral carbanion or imine intermediate upon deprotonation.[1][2][3] This intermediate can then be re-protonated from either face, leading to a racemic mixture. Exposure to either acidic or basic conditions during workup can catalyze this process.[4][5]
-
Troubleshooting Steps:
-
Analyze pH of Aqueous Layers: Use a calibrated pH meter to check the pH of all aqueous layers your compound comes into contact with. Avoid extremes. A pH range of 6-8 is generally safest.
-
Choice of Base: If your workup requires a basic wash (e.g., to remove acidic reagents), avoid strong bases like NaOH or KOH. Use milder, non-nucleophilic bases such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in dilute solutions.
-
Minimize Contact Time: Perform extractions and washes as quickly as possible. Do not let your organic layer sit in contact with an aqueous phase for extended periods.
-
Temperature Control: Perform the workup at a reduced temperature (0-5 °C) to decrease the rate of racemization.[6][7]
-
Troubleshooting Flowchart: Diagnosing Loss of Enantiomeric Excess
Caption: A decision tree to systematically identify the source of racemization in a typical workflow.
Q2: I'm observing racemization during my amide coupling reaction. How can I mitigate this?
Amide coupling reactions often require basic conditions and elevated temperatures, creating a high-risk environment for racemization.
-
Causality: The combination of a base (required to deprotonate the coupling amine or neutralize salts) and the activation of a carboxylic acid creates prime conditions for α-proton abstraction.[8] Many common coupling reagents can also form highly reactive intermediates that are prone to racemization.[9]
-
Optimization Strategies:
-
Base Selection: The choice of base is critical. Avoid strong, non-hindered bases like triethylamine (TEA). Switch to a more sterically hindered or weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[9]
-
Coupling Reagent: Use modern coupling reagents known for low racemization potential. Uronium/aminium salts like HATU or phosphonium salts like PyAOP are generally superior to carbodiimides (e.g., EDC, DIC) when used alone.[8][9][10]
-
Additives: If using a carbodiimide, always include an additive like Oxyma or HOAt. These additives form active esters that are less prone to racemization than the O-acylisourea intermediate.[9]
-
Temperature Control: Perform the coupling at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C and only warm if necessary.
-
Minimize Pre-activation Time: If your protocol involves pre-activating the carboxylic acid, minimize this time before adding your chiral amine to reduce the window of opportunity for racemization.[8]
-
Q3: My purified amine is losing optical purity during storage. What are the best storage practices?
The free base of this compound can be susceptible to slow racemization over time, especially if not stored properly.
-
Causality: Trace acidic or basic impurities on glassware or in the atmosphere, combined with ambient temperature and light, can catalyze racemization over long periods.
-
Recommended Storage Protocol:
-
Convert to a Salt: The most robust method for long-term storage is to convert the amine to a stable, crystalline salt, such as the hydrochloride (HCl) or tartrate salt.[11][12] The protonated ammonium form is not susceptible to deprotonation at the α-carbon, thus preventing racemization.
-
Inert Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to protect against atmospheric CO₂ (which is acidic) and moisture.
-
Low Temperature: Store at low temperatures (-20 °C is ideal).
-
Protect from Light: Use an amber vial or store in a dark location.
-
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the primary mechanism of racemization for this compound?
The primary mechanism involves the base-catalyzed abstraction of the proton at the chiral center (the α-proton), leading to the formation of a planar, resonance-stabilized, and achiral intermediate. This intermediate is then re-protonated non-stereoselectively.
Mechanism of Racemizationdot
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. rsc.org [rsc.org]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of N-Arylpyrimidin-2-amines
Welcome to the technical support center for the synthesis of N-arylpyrimidin-2-amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N bond formation on the pyrimidine scaffold. The N-arylpyrimidin-2-amine core is a privileged structure in medicinal chemistry, famously featured in kinase inhibitors like Imatinib.[1][2]
The synthesis of these vital compounds typically proceeds via two primary pathways: the Palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). While powerful, both methods are susceptible to side reactions and pitfalls that can compromise yield, purity, and regioselectivity. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategy.
Section 1: Troubleshooting the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for forming C-N bonds, prized for its broad substrate scope and functional group tolerance.[3][4] However, its success hinges on the delicate interplay between the palladium catalyst, ligand, base, and substrate.
Frequently Asked Questions (FAQs)
Question 1: My Buchwald-Hartwig reaction is failing or giving very low yields. Where should I start my investigation?
Answer: A low-yielding or failed Buchwald-Hartwig reaction is a common issue that can typically be traced back to one of five key areas:
-
Atmosphere Integrity: The Pd(0) species, which is the active catalyst, is highly sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly and use proper Schlenk line or glovebox techniques. Even brief exposure to air can deactivate the catalyst.
-
Reagent Quality: The purity and dryness of your reagents are paramount. Use an anhydrous, high-purity solvent (toluene and dioxane are common choices).[4] The base, typically a strong one like sodium tert-butoxide (NaOtBu), must be fresh and stored under inert gas; older batches can be less active.
-
Catalyst and Ligand Choice: Not all ligands are created equal for heteroaromatic substrates. For electron-deficient systems like pyrimidines, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or Xantphos) are often required to promote the key steps of oxidative addition and reductive elimination.[5][6][7] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) state.[4][8]
-
Base Selection: The base plays a crucial role beyond simply deprotonating the amine. It influences the catalyst's activity and the overall reaction equilibrium. While NaOtBu is a workhorse, weaker bases like K₂CO₃ or Cs₂CO₃ may be required for substrates with base-sensitive functional groups, though this may necessitate higher temperatures.[8]
-
Temperature: These reactions often require heating (80-110 °C) to proceed at a reasonable rate.[9] If you are running the reaction at a lower temperature, a gradual increase may be necessary to overcome the activation energy barriers of the catalytic cycle.
Question 2: I'm observing a significant amount of a side product that appears to be my starting 2-halopyrimidine with the halogen replaced by a hydrogen atom. What is this, and how can I prevent it?
Answer: You are observing hydrodehalogenation , a notorious side reaction in palladium-catalyzed cross-coupling.[10] This occurs when the palladium-amide intermediate, instead of undergoing reductive elimination to form the desired C-N bond, undergoes β-hydride elimination (if the amine has an α-proton). This forms a palladium-hydride species, which can then reductively eliminate the hydrodehalogenated arene.[3][11]
To minimize hydrodehalogenation, consider the following strategies:
-
Ligand Modification: This is the most effective approach. Switching to sterically hindered, bulky phosphine ligands (e.g., biaryl phosphines developed by the Buchwald group) accelerates the rate of reductive elimination, allowing it to outcompete the β-hydride elimination pathway.[3][8]
-
Use a Stronger Base: While counterintuitive, a stronger base can sometimes help by ensuring the amine is deprotonated quickly, which can favor the desired catalytic pathway.
-
Amine Stoichiometry: Using a slight excess of the amine can sometimes suppress this side reaction.
-
Alternative Catalysts: In some challenging cases, exploring bimetallic catalyst systems (e.g., Pd-Cu) has been shown to suppress the Pd-hydride mediated hydrodehalogenation pathway.[10][12]
Workflow: Troubleshooting Low Yield in Buchwald-Hartwig Amination
Caption: A logical workflow for troubleshooting common Buchwald-Hartwig issues.
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, often metal-free method for functionalizing electron-deficient heteroaromatics like pyrimidines.[1] The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[13][14] Its efficiency is highly dependent on the electronic properties of the substrate and the reaction conditions.
Frequently Asked Questions (FAQs)
Question 3: My SNAr reaction between a 2-chloropyrimidine and an aniline is extremely slow or not working at all. What can I do?
Answer: The rate of an SNAr reaction is governed by the stability of the intermediate Meisenheimer complex. To accelerate a sluggish reaction, you need to address factors that either increase the electrophilicity of the pyrimidine or enhance the stability of this intermediate.
-
Solvent Choice: This is the most critical factor. SNAr reactions with anionic or neutral nucleophiles are dramatically faster in polar aprotic solvents like DMSO, DMF, or NMP.[13][15] These solvents excel at solvating the cationic counter-ion of the base but poorly solvate the anionic nucleophile, increasing its effective nucleophilicity. Protic solvents (e.g., ethanol, water) can hydrogen-bond with the amine, stabilizing its ground state and increasing the activation energy, thus slowing the reaction.[16][17]
-
Increase Temperature: SNAr reactions often require significant thermal energy. Reactions that are slow at room temperature can often be driven to completion by heating, sometimes to temperatures above 100 °C.[18]
-
Choice of Base: A base is typically required to neutralize the HCl generated. If your aniline is a weak nucleophile, pre-deprotonation with a strong base like NaH or KHMDS can dramatically increase its reactivity, though care must be taken with substrate compatibility.[13] For simple acid scavenging, inorganic bases like K₂CO₃ are common.
-
Leaving Group: The reactivity order for the leaving group in SNAr is F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, and the highly electronegative fluorine atom makes the ipso-carbon more electrophilic. If you have access to the 2-fluoropyrimidine analogue, it will likely react much faster.[13]
Question 4: I am using 2,4-dichloropyrimidine and trying to substitute only the C2 position, but I am getting the C4-substituted product or a mixture of isomers. How can I achieve C2 selectivity?
Answer: This is a classic regioselectivity challenge in pyrimidine chemistry. For SNAr reactions, the C4 and C6 positions of the pyrimidine ring are generally more activated towards nucleophilic attack than the C2 position.[19][20] This electronic preference means that direct SNAr with an amine will almost always favor substitution at C4.
To achieve C2 selectivity, you must change your synthetic strategy:
-
Switch to Buchwald-Hartwig Conditions: This is the most reliable solution. Palladium-catalyzed amination often exhibits complementary regioselectivity to SNAr. The oxidative addition of palladium is often favored at the more electron-rich C2 position, especially with appropriate ligand choice, leading to highly regioselective C2-amination.[21]
-
Steric Control: If the C6 position is blocked with a large group, it can sterically hinder attack at the adjacent C4 position, potentially improving the C2:C4 ratio, but this is substrate-dependent.
-
Use a Substrate with a Better Leaving Group at C2: If you could synthesize a 2-sulfonylpyrimidine with a chloro group at C4, the sulfone at C2 can become the preferred site for substitution by certain nucleophiles under specific conditions.[22] However, this requires a different starting material.
For most practical applications, switching to a palladium-catalyzed method is the recommended course of action for selective C2-amination of a 2,4-dichloropyrimidine.
Section 3: Mechanistic Overview and Comparative Analysis
Understanding the underlying mechanisms is key to rational troubleshooting. Below are simplified diagrams of the catalytic cycle for the Buchwald-Hartwig amination and the SNAr pathway.
Mechanistic Diagrams
Caption: Buchwald-Hartwig cycle with the hydrodehalogenation side path.
Caption: The two-step addition-elimination mechanism of SNAr.
Comparative Data Table
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Mechanism | Pd(0)/Pd(II) catalytic cycle[3] | Addition-Elimination (Meisenheimer complex)[13] |
| Substrate Scope | Very broad; effective for both electron-rich and electron-deficient aryl halides.[3][4] | Generally requires electron-deficient (hetero)arenes.[1][14] |
| Functional Group Tolerance | Generally high, but sensitive to groups that can poison the Pd catalyst (e.g., thiols).[4] | Tolerant of many groups, but sensitive to strong bases if used. |
| Key Challenge | Catalyst deactivation, hydrodehalogenation side reaction.[3][11] | Sluggish reaction rates, poor regioselectivity on polysubstituted rings.[20][23] |
| Typical Conditions | Pd precatalyst, phosphine ligand, strong base (e.g., NaOtBu), anhydrous solvent (toluene, dioxane), 80-110 °C.[2][9] | Polar aprotic solvent (DMSO, DMF), optional base, often requires high temperatures (>100 °C).[13] |
| Cost & Scalability | Higher cost due to palladium catalyst and ligands; can be challenging to scale. | Lower cost (metal-free); generally more scalable and robust. |
| Regioselectivity | Controlled by ligand and electronics of oxidative addition; often favors C2 on pyrimidines.[21] | Controlled by electronics of the ring; favors C4/C6 on pyrimidines.[19][20] |
References
- Wikipedia.
- Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry. [Link]
- VTechWorks.
- Ghavami, R., et al. (2012). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Journal of Physical Organic Chemistry. [Link]
- Acevedo, O., et al. (2012). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Journal of the American Chemical Society. [Link]
- Ineos. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. [Link]
- ResearchGate. 2,4,6-Trichloropyrimidine. Reaction with Anilines. [Link]
- ResearchGate.
- Jorgensen, W. L., & Acevedo, O. (2005).
- Walsh, D. A., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem. [Link]
- PubMed.
- Ineos.
- Chemistry LibreTexts. (2023).
- Kashani, S. K., et al. (2022).
- Srola, K. E., et al. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
- Lu, Y., et al. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
- Al-Hiari, Y. M., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818-30. [Link]
- Chem Help ASAP. (2020).
- ResearchGate. Reaction of 2-chloropyrazine with morpholine with various solvents and bases. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ResearchGate. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]
- ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
- ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. [Link]
- Al-Hiari, Y. M., et al. (2008).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- ResearchGate. Scheme 4. Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes. [Link]
- Google Patents.
- Quezada-Sarmiento, P. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(2), M1373. [Link]
- ResearchGate.
- Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
- ResearchGate.
- Hartwig, J. F. (1997).
- Wang, A., et al. (2009). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
Sources
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 11. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 13. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Crystallization of Diastereomeric Salts
Welcome to the Technical Support Center for diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvents in achieving successful chiral resolutions. Here, we move beyond simple protocols to explain the underlying principles governing solvent selection and provide actionable troubleshooting advice for common experimental challenges.
Introduction: The Pivotal Role of the Solvent
Chiral resolution by diastereomeric salt crystallization is a cornerstone technique for separating enantiomers in the pharmaceutical and chemical industries.[1][2] The method's success hinges on the differential solubility of the two diastereomeric salts in a chosen solvent system.[1][3][4] The solvent is not a passive medium; it actively participates in the crystallization process by influencing solubility, nucleation, crystal growth, and even the final crystal form (polymorphism).[4][5] Understanding and controlling these solvent-solute interactions is paramount for developing a robust and efficient resolution process.
This guide provides a structured approach to troubleshooting common issues encountered during diastereomeric salt crystallization, with a specific focus on the causative effects of the solvent.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution via diastereomeric salt crystallization?
A1: This technique involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent (an acid or a base).[2][4] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical characteristics, most critically, different solubilities in a given solvent.[1][4][6] This solubility difference allows for the preferential crystallization of the less soluble diastereomeric salt, thereby separating it from the more soluble one which remains in the mother liquor.[3][7]
Q2: Why is solvent selection so critical for success?
A2: The solvent is arguably the most critical variable in diastereomeric salt resolution.[4] An ideal solvent system will maximize the solubility difference between the two diastereomeric salts, which is the very basis of the separation.[3][4] Beyond this primary role, the solvent also influences:
-
Supersaturation: The driving force for crystallization. The solvent dictates the temperature and concentration ranges where crystallization can occur.[3]
-
Nucleation and Crystal Growth Kinetics: The rate at which crystals form and grow, which affects crystal size, shape (habit), and purity.[4]
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms. The solvent can influence which polymorph is obtained.
-
Handling Characteristics: The crystal habit, influenced by the solvent, can impact the efficiency of downstream processes like filtration and drying.[4]
Q3: What are the key solvent properties to consider?
A3: Several solvent properties are crucial:
-
Polarity: The polarity of the solvent significantly impacts the solubility of the salts.[8] A systematic screen of solvents with varying polarities is often the first step in optimization.[3]
-
Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors can interact differently with the two diastereomers, influencing their relative solubilities.[5][9]
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can form strong hydrogen bonds, while aprotic solvents (e.g., acetone, ethyl acetate) cannot. This difference can be exploited to modulate solubility.
-
Boiling Point: The boiling point affects the temperature range available for the crystallization experiment and is important for solvent removal post-filtration.[9]
Troubleshooting Guide: From Theory to Practice
This section addresses specific experimental problems in a question-and-answer format, providing explanations grounded in solvent-solute interactions and detailed protocols for resolution.
Issue 1: No Crystallization Occurs
Q: I've mixed my racemate and resolving agent in the chosen solvent and heated to dissolution, but no crystals form upon cooling. What's wrong?
A: This common issue typically points to a problem with achieving sufficient supersaturation.[4]
Likely Causes & Solutions:
-
The Solvent is Too Good: The chosen solvent may be too effective at solvating both diastereomeric salts, preventing either from precipitating.[8] The solution is too dilute to reach the supersaturation needed for nucleation.
-
Protocol 1: Controlled Concentration:
-
Gently heat the solution while applying a slow stream of nitrogen or a slight vacuum to carefully evaporate a portion of the solvent.[4][8]
-
Monitor for the first sign of turbidity (cloudiness), which indicates the solution is nearing saturation.
-
Once turbidity is observed, add a minimal amount of fresh solvent dropwise until the solution becomes clear again.
-
Allow this concentrated solution to cool slowly.
-
-
-
Inhibition by Impurities: Trace impurities in your starting materials can sometimes inhibit crystal nucleation.[4][8]
-
Solution: Consider an additional purification step for your racemic compound or resolving agent (e.g., recrystallization, chromatography) before attempting the resolution.
-
-
High Nucleation Energy Barrier: The energy barrier to form a stable crystal nucleus may be too high in the current system, resulting in a wide metastable zone where the solution is supersaturated but does not nucleate spontaneously.
-
Protocol 2: Inducing Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.[8]
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, add a few seed crystals to the supersaturated solution.[10] This provides a template for crystal growth, bypassing the nucleation barrier.
-
-
-
Incorrect Solvent System: The fundamental choice of solvent may be inappropriate.
Issue 2: "Oiling Out" Instead of Crystallization
Q: Instead of forming crystals, my product is separating as a dense, oily liquid. Why is this happening and how can I fix it?
A: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[10] This is often a result of generating supersaturation too quickly, where the system kinetically favors the formation of a disordered liquid over an ordered crystal lattice.[10][11] Oiling out is detrimental as it often traps impurities and leads to an amorphous or gummy product that is difficult to handle.[10]
Likely Causes & Solutions:
-
High Supersaturation/Rapid Cooling: A rapid decrease in temperature can generate a very high level of supersaturation, pushing the system into the oiling out region.[10]
-
Protocol 3: Controlling Supersaturation:
-
Slow Cooling: Instead of rapid cooling (e.g., in an ice bath), use a programmable heating mantle or a dewar with an appropriate solvent to cool the solution slowly over several hours.[8][10] A cooling rate of 5-10 °C per hour is a good starting point.
-
Reduce Concentration: Start with a more dilute solution. This lowers the overall supersaturation generated for a given temperature drop.[8][10]
-
-
-
Inappropriate Solvent Choice: The solvent may be too poor, causing the salt to crash out of solution before it has time to organize into a crystal lattice. Conversely, a solvent that is too good may require such high concentrations that oiling out becomes favorable.
-
Solution:
-
Change Solvent System: A less polar solvent might favor crystallization over oiling out.[8] Experiment with solvent mixtures. For example, if you are using a polar solvent like ethanol, try adding a less polar co-solvent (an anti-solvent) like heptane or toluene dropwise to the warm solution until slight turbidity is observed.
-
Add More Solvent: If oiling out occurs upon cooling, try reheating the mixture to redissolve the oil, then add more solvent to create a more dilute solution before attempting to cool again.[8]
-
-
-
Presence of Impurities: Impurities can disrupt the crystallization process and promote oiling out.[10][12] This is particularly true for the undesired diastereomer, which, if present at high levels, can significantly promote this phenomenon.[12]
-
Solution: Ensure high purity of starting materials. If the undesired diastereomer is the culprit, a pre-purification step might be necessary.[12]
-
Workflow for Troubleshooting Oiling Out
Caption: A logical flowchart for troubleshooting oiling out.
Issue 3: Low Diastereomeric Excess (de) of the Crystallized Salt
Q: I've successfully obtained crystals, but analysis shows a low diastereomeric excess (de). How can I improve the selectivity?
A: Low diastereomeric excess indicates poor separation, meaning the undesired diastereomer is co-precipitating with the desired one.[8] This is fundamentally a problem of insufficient solubility difference between the two salts in the chosen solvent system.
Likely Causes & Solutions:
-
Suboptimal Solvent System: The chosen solvent does not provide a sufficient solubility difference between the diastereomers. This is the most common cause.[3][8]
-
Protocol 4: High-Throughput Solvent Screening:
-
Prepare a stock solution of the racemic compound and the resolving agent.
-
In a 96-well plate, dispense equal amounts of the stock solution into each well.
-
Evaporate the initial solvent.
-
Using a liquid handler or multichannel pipette, add a different screening solvent to each well or row (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane).[4]
-
Seal the plate and subject it to a controlled temperature cycle (e.g., heat to 50°C, then cool slowly to 20°C).[13]
-
After equilibration, centrifuge the plate to pellet any solids.
-
Analyze the supernatant (mother liquor) from each well by chiral HPLC to determine the concentration of each diastereomer remaining in solution.[8]
-
The solvent that shows the largest difference in concentration between the two diastereomers is the most promising candidate for selective crystallization.[8]
-
-
-
Process is Under Kinetic Control: The crystallization may be happening too quickly, trapping the more soluble diastereomer before thermodynamic equilibrium can be reached.[14] While rapid, kinetically controlled crystallization can sometimes be advantageous, it can also lead to lower purity if not carefully controlled.[14]
-
Solution:
-
Slower Cooling: A slower cooling rate allows more time for the system to equilibrate, favoring the crystallization of the thermodynamically more stable (less soluble) salt.[8]
-
Longer Equilibration Time: Hold the slurry at the final crystallization temperature for an extended period (e.g., 12-24 hours) to allow for Ostwald ripening, where smaller, less pure crystals dissolve and re-precipitate onto larger, purer crystals.
-
-
-
Chirality Switching: In some rare but notable cases, changing the solvent can invert the relative solubilities of the diastereomeric salts.[15] For example, one diastereomer may be less soluble in isopropanol, while the other is less soluble in n-propanol.[15] This can be a powerful tool if the initially crystallizing salt is not the desired one.
-
Solution: This phenomenon is discovered through systematic solvent screening. If you observe that the diastereomeric excess of the mother liquor is enriched in the opposite direction when you change solvents, you may have a case of solvent-induced chirality switching.[15]
-
Issue 4: Low Yield of the Desired Diastereomeric Salt
Q: My crystals have high purity (high de), but the yield is very low. How can I improve it?
A: Low yield indicates that a significant portion of the desired, less soluble diastereomer remains dissolved in the mother liquor.[4]
Likely Causes & Solutions:
-
High Solubility of the Desired Salt: Even the "less soluble" salt may still be quite soluble in the chosen solvent, especially at the final crystallization temperature.[4][8]
-
Solution:
-
Lower Final Temperature: Decrease the final crystallization temperature to reduce the solubility of the desired salt. Ensure you are not cooling so much that the undesired salt begins to precipitate in large amounts.
-
Anti-Solvent Addition: Slowly add a miscible solvent in which both salts are poorly soluble (an anti-solvent) to the mother liquor after the initial crystallization. This will reduce the solubility of the desired salt and induce further precipitation.[4]
-
Concentrate the Mother Liquor: Carefully evaporate some of the solvent from the mother liquor to increase the concentration of the desired salt and induce a second crop of crystals. Be aware that this second crop may have lower purity.
-
-
-
Suboptimal Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact the yield.[3] While a 1:1 ratio is a common starting point, this may not be optimal.
-
Solution: Experiment with varying the stoichiometry of the resolving agent (e.g., 0.8, 1.0, 1.2 equivalents) to find the optimal ratio for maximizing the yield of the desired salt.
-
-
Premature Isolation: The crystallization process may have been stopped before reaching equilibrium.[4]
-
Solution: Increase the crystallization time to ensure the maximum amount of the less soluble salt has precipitated.
-
Thermodynamic vs. Kinetic Control in Crystallization
The outcome of a resolution is governed by a balance between thermodynamics and kinetics.[14][16]
Caption: Kinetic vs. Thermodynamic pathways in crystallization.
-
Thermodynamic Control: Favored by slow cooling and long equilibration times.[16] The system has enough time to reach its lowest energy state, resulting in the crystallization of the most stable (least soluble) diastereomeric salt. This generally leads to higher purity (de).[14]
-
Kinetic Control: Favored by rapid cooling or high supersaturation.[16] The product that forms fastest (the kinetic product) will dominate, which may not be the least soluble diastereomer.[14] This can sometimes be exploited for separation but often results in lower purity.[14]
The choice of solvent directly influences this balance by affecting both the solubility (thermodynamics) and the rates of nucleation and growth (kinetics).
Data Summary
Table 1: Common Solvents for Diastereomeric Salt Crystallization
| Solvent | Polarity Index | Type | Boiling Point (°C) | Common Applications & Notes |
| Water | 10.2 | Protic, Polar | 100 | Good for highly polar salts (e.g., ammonium carboxylates). High solubility often requires use as a co-solvent.[17] |
| Methanol | 6.6 | Protic, Polar | 65 | Highly effective solvating power. Often used in mixtures with less polar solvents. |
| Ethanol | 5.2 | Protic, Polar | 78 | A versatile and widely used solvent for a broad range of polarities. A common starting point for screens.[4] |
| Isopropanol (IPA) | 4.3 | Protic, Polar | 82 | Less polar than ethanol; often provides better selectivity. Frequently used in industrial resolutions.[18] |
| Acetone | 5.4 | Aprotic, Polar | 56 | Good solvent, but its volatility can sometimes lead to rapid, uncontrolled crystallization. |
| Ethyl Acetate (EtOAc) | 4.3 | Aprotic, Polar | 77 | A moderately polar ester, often provides good differential solubility.[4] |
| Toluene | 2.4 | Aprotic, Non-polar | 111 | Used for less polar compounds or as an anti-solvent with more polar solvents.[4] |
| Heptane | 0.0 | Aprotic, Non-polar | 98 | A non-polar solvent, almost exclusively used as an anti-solvent to induce precipitation.[4][18] |
Polarity Index values are relative and serve for comparison.
Conclusion
The successful crystallization of diastereomeric salts is a multi-parameter optimization problem where the solvent plays the lead role. A logical, problem-driven approach, grounded in the principles of solubility, supersaturation, and kinetics, is essential for troubleshooting and process development. By systematically manipulating solvent composition, concentration, and temperature profiles, researchers can overcome common obstacles like crystallization failure, oiling out, and poor selectivity to achieve efficient and robust chiral resolutions.
References
- The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. (n.d.). ACS Publications.
- Chiral resolution. (n.d.). Wikipedia.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022). CrystEngComm.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers.
- Guide for crystallization. (n.d.). University of Geneva.
- High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. (2020). ACS Publications.
- Understanding the Effect of a Solvent on the Crystal Habit. (n.d.). American Chemical Society.
- Oiling Out in Crystallization. (n.d.). Mettler Toledo.
- Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2022). National Institutes of Health.
- Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
- COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). University of California, Los Angeles.
- Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). Chiralpedia.
- Diastereomeric Salt Crystallization Using Ternary Phase Diagram. (2025). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 7. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. unifr.ch [unifr.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mt.com [mt.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 15. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Catalyst Loading for Suzuki-Miyaura Reactions of Pyrimidines
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions of pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you diagnose and resolve common issues, particularly those related to optimizing palladium catalyst loading, to achieve higher yields and cleaner reaction profiles.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Question 1: I am observing very low or no conversion of my starting halopyrimidine. Where should I start my investigation?
Answer:
Low or no conversion in Suzuki-Miyaura couplings of pyrimidines is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. Here is a systematic approach to troubleshooting:
-
Catalyst Deactivation by the Pyrimidine Ring: The Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] This is particularly problematic for 2-substituted pyrimidines, a phenomenon analogous to the "2-pyridyl problem".[1]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can help to stabilize the palladium catalyst and prevent strong coordination with the pyrimidine nitrogen.[3] Increasing the catalyst loading in increments (e.g., from 1 mol% to 3 mol% or 5 mol%) can also compensate for catalyst deactivation.[4]
-
-
Inadequate Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium oxides and promote the homocoupling of boronic acids.[5][6]
-
Solution: Ensure your reaction setup is rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst.[7] Alternatively, the freeze-pump-thaw method can be used for more sensitive reactions. A detailed protocol for setting up an inert atmosphere is provided in the "Experimental Protocols" section.
-
-
Poor Substrate Reactivity: The reactivity of the halopyrimidine is a critical factor, with the general trend being I > Br > OTf >> Cl.[5][8] Chloropyrimidines are significantly less reactive and often require more active catalyst systems.[8]
-
Impure Reagents or Solvents: The presence of water or other protic impurities can lead to protodeboronation of the boronic acid, a major side reaction.[5]
Question 2: My reaction is producing a significant amount of homocoupled product from the boronic acid. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid is often a sign of catalyst oxidation or the presence of oxygen in the reaction mixture.[6]
-
Cause: The presence of Pd(II) species, which can arise from an incompletely reduced precatalyst or oxidation of the active Pd(0) catalyst by residual oxygen, can promote homocoupling.[6]
-
Solutions:
-
Improve Inert Atmosphere: As mentioned previously, rigorous degassing of the reaction mixture is crucial.[7]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous, although many Pd(II) precatalysts are highly effective when activated in situ.[3][9]
-
Optimize Base and Solvent: The choice of base and solvent can influence the rate of homocoupling. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems may be necessary.[1]
-
Adjust Stoichiometry: Using a slight excess of the halopyrimidine relative to the boronic acid can sometimes disfavor homocoupling of the boronic acid.
-
Question 3: I am struggling with the Suzuki coupling of a 2-chloropyrimidine. What are the key parameters to focus on for optimization?
Answer:
2-Chloropyrimidines are notoriously challenging substrates due to the strong C-Cl bond and the potential for catalyst inhibition by the adjacent nitrogen atom.[1]
-
Catalyst and Ligand Selection: This is the most critical factor. Highly active catalysts are required.
-
Recommendation: Systems based on bulky, electron-rich phosphine ligands like XPhos, SPhos, or Buchwald's biarylphosphine ligands are often successful.[3] Precatalysts such as XPhos Pd G2 or SPhos Pd G2 are designed for these challenging couplings.
-
-
Catalyst Loading: Due to the potential for catalyst deactivation, a higher catalyst loading is often necessary.
-
Recommendation: Start with a catalyst loading of 2-5 mol% and be prepared to increase it if conversion is low.[4]
-
-
Reaction Temperature: Higher temperatures are generally required to facilitate the oxidative addition of the C-Cl bond.
-
Choice of Base: A strong, non-nucleophilic base is often required.
-
Recommendation: K₃PO₄ or Cs₂CO₃ are commonly used and have proven effective in many cases.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for Suzuki-Miyaura reactions of pyrimidines?
A typical catalyst loading for Suzuki-Miyaura reactions of pyrimidines ranges from 0.5 to 5 mol%.[1][10] For more reactive substrates like bromo- or iodopyrimidines, a lower loading (0.5-2 mol%) may be sufficient.[9] For less reactive substrates such as chloropyrimidines, a higher loading (2-5 mol%) is often necessary to achieve good conversion.[4]
Q2: How does the position of the halogen on the pyrimidine ring affect reactivity?
The position of the halogen significantly influences the reactivity of the pyrimidine substrate. Due to the electron-deficient nature of the pyrimidine ring, halogens at the 4- and 6-positions are generally more reactive towards oxidative addition than a halogen at the 2-position.[8] A halogen at the 5-position has reactivity that is more comparable to that of a halobenzene.
Q3: When should I consider using a ligandless catalyst system?
Ligandless catalyst systems, often employing palladium on charcoal (Pd/C) or palladium nanoparticles, can be effective in some cases, particularly in aqueous media.[10] However, for challenging substrates like electron-rich or sterically hindered pyrimidines, or for couplings involving chloropyrimidines, ligand-based systems generally offer superior performance and broader substrate scope.[3]
Q4: Can I use microwave heating for these reactions?
Yes, microwave-assisted heating is highly recommended for Suzuki-Miyaura couplings of pyrimidines.[1][9] It can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields by minimizing the formation of side products that can occur over prolonged heating.[9] A general protocol for microwave-assisted Suzuki coupling is provided below.
Data & Protocols
Table 1: Recommended Catalyst Loading for Different Pyrimidine Substrates
| Pyrimidine Substrate | Halogen | Electronic Nature | Recommended Catalyst Loading (mol%) | Recommended Catalyst System | Reference(s) |
| 2-Chloropyrimidine | Cl | Electron-deficient | 2 - 5% | Pd₂(dba)₃/XPhos, XPhos Pd G2 | [3] |
| 4-Chloropyrimidine | Cl | Electron-deficient | 1 - 3% | Pd(PPh₃)₄, Pd(dppf)Cl₂ | [9] |
| 5-Bromopyrimidine | Br | Neutral | 0.5 - 2% | Pd(PPh₃)₄ | [8] |
| 2,4-Dichloropyrimidine | Cl | Electron-deficient | 0.5 - 5% (regioselective) | Pd(PPh₃)₄ | [9] |
Experimental Protocols
Protocol 1: General Procedure for High-Throughput Screening of Catalyst Loading
This protocol is adapted from methodologies for screening reaction conditions and is suitable for identifying the optimal catalyst loading for a new substrate.
-
Array Preparation: In an array of reaction vials (e.g., a 24-well plate) inside an inert atmosphere glovebox or a benchtop inertion box, add the halopyrimidine (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: To each vial, add the desired palladium catalyst at varying loadings (e.g., 0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) to each vial to achieve the desired concentration (typically 0.1-0.2 M).
-
Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-100 °C) with stirring for a set time (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, quench the reactions and analyze the conversion and product formation in each vial by LC-MS or GC-MS.
Protocol 2: Optimized Microwave-Assisted Suzuki-Miyaura Coupling of a Halopyrimidine
This protocol is a general starting point for the efficient coupling of halopyrimidines.[1][9]
-
Vial Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add the halopyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).
-
Inert Atmosphere: Seal the vial with a cap and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).
-
Workup: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process: Diagrams
Caption: The Suzuki-Miyaura catalytic cycle, highlighting potential inhibition and deactivation pathways when using pyrimidine substrates.
Caption: A decision-making workflow for troubleshooting low conversion in Suzuki-Miyaura reactions of pyrimidines.
References
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Compar
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
- What kinds of Pd catalysts are used for suzuki reaction?
- Inert
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... RSC Advances.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Managing the Thermal Stability of 1-(Pyrimidin-2-yl)ethanamine
Welcome to the technical support center for 1-(Pyrimidin-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing the thermal stability of this compound. This document offers a blend of theoretical knowledge and practical, field-proven insights to ensure the integrity of your experiments and materials.
I. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For the hydrochloride salt of this compound, storage in an inert atmosphere at room temperature is recommended[1]. For the free base, which is likely a liquid or low-melting solid, it is prudent to store it under an inert gas (nitrogen or argon) at 2–8 °C to minimize degradation from atmospheric components like CO2 and moisture, and to slow down any potential degradation pathways[2][3]. Long-term storage should be in a tightly sealed container, protected from light.
Q2: What are the visible signs of degradation for this compound?
A2: While specific degradation products are not extensively documented in public literature, visual signs of degradation for similar amines include a change in color (e.g., from colorless or light yellow to brown), the development of an unusual odor, or a change in physical state (e.g., precipitation from a solution). For quantitative assessment, techniques like HPLC or GC-MS are recommended to check for the emergence of impurity peaks.
Q3: Can I heat this compound for my reaction?
A3: Heating any chemical compound requires an understanding of its thermal stability. While some heating may be necessary for a reaction, it is crucial to know the decomposition temperature to avoid unintended degradation, which can lead to impurities and safety hazards. We strongly recommend performing a thermal analysis, such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), to determine the safe operating temperature range.
Q4: Is this compound sensitive to air?
A4: Yes, primary amines can be sensitive to air. They can react with atmospheric carbon dioxide to form carbamates. The hydrochloride salt is generally more stable in air, but the free base should be handled under an inert atmosphere whenever possible[2][3].
II. Troubleshooting Guide: Assessing Thermal Stability
A primary concern when working with this compound is its behavior at elevated temperatures. This section provides detailed troubleshooting for characterizing its thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
A. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of when a material begins to decompose.[4][5]
Issue: How do I determine the maximum safe operating temperature for my experiment?
Solution: Perform a TGA scan to identify the onset of decomposition.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean TGA pan (aluminum or platinum).
-
If handling the free base, prepare the sample in a glovebox under an inert atmosphere to prevent reaction with air.
-
-
Instrument Setup:
-
Purge Gas: Use a dry, inert gas such as nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. This is a standard heating rate for initial screening.[6]
-
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
The onset temperature of decomposition is the point at which significant mass loss begins. This can be determined using the tangent method on the TGA curve.
-
The temperature at which 5% mass loss occurs (T5%) is often used as a conservative upper limit for thermal stability.
-
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
| 30 - 150 | < 1% | Loss of volatile impurities or adsorbed moisture. The compound is likely stable in this range. |
| 150 - 250 | 1 - 5% | Onset of decomposition. Avoid prolonged heating in this range. |
| > 250 | > 5% | Significant decomposition. Do not heat the compound to this temperature. |
-
Noisy Baseline: Ensure the TGA balance is properly tared and that there are no vibrations affecting the instrument.
-
Inconsistent Results: This could be due to sample inhomogeneity or variations in sample preparation. Ensure a representative sample is used for each run.
B. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of melting, crystallization, and decomposition events.[7][8][9]
Issue: My compound appears to be melting and decomposing at similar temperatures. How can I differentiate these events?
Solution: Use DSC to observe the thermal transitions. A sharp endotherm typically indicates melting, while a broad exotherm often accompanies decomposition. [10]
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Sealing the pan is crucial to prevent mass loss from evaporation before decomposition.
-
Prepare a reference pan (an empty, sealed aluminum pan).
-
-
Instrument Setup:
-
Purge Gas: Use a dry, inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature just beyond the decomposition onset observed in TGA (e.g., 300 °C) at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot heat flow (W/g) versus temperature (°C).
-
Identify endothermic peaks (melting) and exothermic peaks (decomposition or crystallization).
-
The peak temperature of an exotherm can indicate the point of maximum decomposition rate.
-
Below is a diagram illustrating the decision-making process for assessing the thermal stability of this compound.
Caption: Decision workflow for thermal stability analysis.
III. Advanced Troubleshooting: Kinetic Analysis
Issue: My process requires holding the compound at an elevated temperature for an extended period. How can I assess its long-term thermal stability?
Solution: Perform isothermal TGA experiments.
By holding the sample at a constant temperature just below the decomposition onset determined from the ramped TGA experiment, you can measure mass loss over time. This provides valuable data on the rate of decomposition at a specific temperature, which is crucial for designing longer reactions or for storage at elevated temperatures.
The following diagram illustrates how TGA and DSC data are correlated to provide a comprehensive thermal profile of a compound.
Caption: Correlation between TGA and DSC data for decomposition analysis.
By following these guidelines, researchers can confidently handle this compound, ensuring the integrity of their experiments and the safety of their work. For further assistance, please do not hesitate to contact our technical support team.
References
- Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330–336. [Link]
- D'Amelia, R., Franks, T., & Nirode, W. F. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
- Shared Materials Instrumentation Facility. (n.d.). Differential Scanning Calorimeter. Duke University. [Link]
- D'Amelia, R., & Franks, T. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. [Link]
- Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454. [Link]
- PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine.
- Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2019). Thermal analysis of some novel pyrimidine derivatives.
- Arenillas, A., Rubiera, F., & Pis, J. J. (2008). Application of thermogravimetric analysis to the evaluation of aminated solid sorbents for CO2 capture. Journal of Thermal Analysis and Calorimetry, 94(3), 735-740. [Link]
- Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2019).
- Khattab, S. (2023). Determining the content of amino groups using TGA?.
- ACS Publications. (n.d.). Inorganic Chemistry Journal. [Link]
- Chapyshev, S. V. (2011). The thermal decomposition of azidopyridines. Russian Journal of Physical Chemistry B, 5(2), 244-250. [Link]
- Wikipedia. (n.d.). Thermogravimetric analysis. [Link]
- PubChem. (n.d.). This compound hydrochloride.
- LookChem. (n.d.). 2-(Pyrimidin-2-yl)ethanamine. [Link]
- Choi, C. H., & Gordon, M. S. (2001). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. The Journal of Chemical Physics, 114(20), 9075-9084. [Link]
Sources
- 1. 1616809-52-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. 42088-91-5 CAS MSDS (1-PYRIDIN-2-YL-ETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1-PYRIDIN-2-YL-ETHYLAMINE | 42088-91-5 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]
- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1-(Pyrimidin-2-yl)ethanamine Hydrochloride
For researchers and professionals in drug development, meticulous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(Pyrimidin-2-yl)ethanamine hydrochloride, a heterocyclic amine of interest in medicinal chemistry. We will dissect the expected spectral features, compare them with relevant alternatives, and provide the experimental context necessary for robust and reliable data acquisition.
Understanding the Molecular Landscape
To interpret the ¹H NMR spectrum, we must first understand the chemical environment of each proton in this compound hydrochloride. The structure features a pyrimidine ring, an ethylamine side chain, and a hydrochloride salt at the amine. This salt formation significantly influences the electronic environment and, consequently, the chemical shifts of nearby protons.
The Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis
1. The Pyrimidine Ring Protons:
The pyrimidine ring gives rise to a characteristic set of signals. Based on the known spectrum of pyrimidine, we can anticipate the following:[1][2]
-
H-4 and H-6: These two protons are chemically equivalent in the parent pyrimidine but will be distinct in our substituted molecule. They are expected to appear as doublets due to coupling with H-5. The proton at the 6-position (adjacent to the ethylamine substituent) will likely be the most downfield of the ring protons due to the electron-withdrawing effect of the nitrogen atoms and the substituent.
-
H-5: This proton will appear as a triplet, as it is coupled to both H-4 and H-6.
2. The Ethanamine Side Chain Protons:
The ethylamine side chain protons will exhibit splitting patterns that are informative of their connectivity.
-
Methine Proton (CH): This proton, directly attached to both the pyrimidine ring and the amine group, will be a quartet due to coupling with the three protons of the adjacent methyl group. Its chemical shift will be significantly downfield due to the deshielding effects of the aromatic ring and the protonated amine.
-
Methyl Protons (CH₃): The three equivalent protons of the methyl group will appear as a doublet, coupled to the single methine proton.
3. The Amine Protons (NH₃⁺):
The formation of the hydrochloride salt protonates the primary amine to form an ammonium group (NH₃⁺).[3]
-
Signal Appearance: In a non-exchanging solvent like DMSO-d₆, the three equivalent protons of the ammonium group will typically appear as a broad singlet.[4] The broadness is due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and potential slow exchange with any trace water.
-
Chemical Shift: The chemical shift of these protons will be significantly downfield, a characteristic feature of ammonium salts.[3][5]
Comparative Spectral Analysis: Context is Key
To further solidify our understanding, let's compare the expected spectrum of our target molecule with that of two relevant compounds: 1-(Pyridin-2-yl)ethanamine and ethylamine hydrochloride.
| Compound | Aromatic Protons (ppm) | Methine (CH) Proton (ppm) | Methyl (CH₃) Protons (ppm) | Amine (NH₂/NH₃⁺) Protons (ppm) |
| This compound HCl (Predicted) | ~8.8 (d), ~8.6 (d), ~7.4 (t) | Downfield quartet | Doublet | Broad singlet, downfield |
| 1-(Pyridin-2-yl)ethanamine | Multiplet in the aromatic region | Quartet | Doublet | Singlet (exchangeable) |
| Ethylamine Hydrochloride | N/A | N/A | Triplet | Broad singlet, downfield |
Table 1: Comparison of Expected ¹H NMR Chemical Shifts.
This comparison highlights the key diagnostic features. The presence of the pyrimidine ring protons distinguishes our compound from simple alkylamines like ethylamine hydrochloride.[6][7][8] The specific splitting pattern and chemical shifts of the aromatic protons will differentiate it from the isomeric 1-(pyridin-2-yl)ethanamine.[9] The downfield shift of the amine protons confirms the presence of the hydrochloride salt.
Experimental Protocol for ¹H NMR Acquisition
Obtaining a high-quality ¹H NMR spectrum is crucial for accurate structural confirmation. The following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound hydrochloride.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to avoid the exchange of the amine protons, which would occur in solvents like D₂O.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of at least 0 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Visualizing Structural Relationships and Spectral Data
To illustrate the relationships between the protons and their expected spectral output, the following diagrams are provided.
Figure 2: Correlation of proton environments to their expected ¹H NMR signals.
Conclusion
The ¹H NMR spectrum of this compound hydrochloride is predicted to show distinct signals for the pyrimidine ring, the ethylamine side chain, and the ammonium protons. By carefully analyzing the chemical shifts, splitting patterns, and integration of these signals, and by comparing them with data from analogous structures, researchers can confidently confirm the identity and purity of this compound. The provided experimental protocol and visual aids serve as a comprehensive guide for the successful acquisition and interpretation of this crucial analytical data.
References
- ResearchGate. (n.d.). 1H-and 19F-NMR chemical shifts (δ/ppm), signal multiplicities and H-H coupling constants (J/Hz).
- ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- Der Pharma Chemica. (2016). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs.
- PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine.
- SpectraBase. (n.d.). Pyrimidine - Optional[1H NMR] - Chemical Shifts.
- PubChem. (n.d.). This compound hydrochloride.
- Semantic Scholar. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum.
- University of Bath. (n.d.). 1H NMR Spectroscopy.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Reddit. (2023). 1H NMR of Cyclopropylamine HCl salt.
- ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?
- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
- Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.
- SpectraBase. (n.d.). Ethylamine hydrochloride - Optional[1H NMR] - Chemical Shifts.
- SpectraBase. (n.d.). Ethylamine hydrochloride - Optional[13C NMR] - Chemical Shifts.
Sources
- 1. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. reddit.com [reddit.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Ethylamine(75-04-7) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]
mass spectrometry analysis of 1-(Pyrimidin-2-yl)ethanamine
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 1-(Pyrimidin-2-yl)ethanamine
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison of mass spectrometry-based analytical strategies for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and causal reasoning behind methodological choices. We will explore two primary ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—to illustrate their distinct applications in structural elucidation and quantitative analysis, respectively. All protocols are designed as self-validating systems, and all claims are substantiated with authoritative references.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic amine that serves as a critical building block in medicinal chemistry and materials science. Its pyrimidine core is a prevalent scaffold in numerous pharmacologically active compounds. Consequently, the ability to unambiguously identify and accurately quantify this molecule in various matrices—from reaction mixtures to biological fluids—is paramount. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and specificity.[1][2]
This guide will compare two workflows: Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-EI-MS) for structural confirmation and Liquid Chromatography-Tandem Mass Spectrometry with Electrospray Ionization (LC-ESI-MS/MS) for sensitive quantification.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | PubChem[3] |
| Molecular Weight | 123.16 g/mol | PubChem[3] |
| Monoisotopic Mass | 123.080 Da | PubChem[3] |
| Structure | Pyrimidine ring with an ethylamine substituent at the C2 position. | PubChem[3] |
Comparative Analysis of Ionization Techniques
The choice of ionization method is the most critical decision in developing a mass spectrometry assay, as it dictates the nature of the resulting data. The primary amine and aromatic nitrogen atoms in this compound make it amenable to several techniques.
Electron Ionization (EI): The "Hard" Technique for Structural Elucidation
EI is a high-energy, gas-phase ionization method that bombards the analyte with energetic electrons (typically 70 eV).[4][5] This process is considered "hard" because it imparts significant internal energy, causing extensive and reproducible fragmentation.
-
Expertise & Causality: While this extensive fragmentation often obliterates the molecular ion peak, it generates a rich fingerprint of fragment ions.[6] This pattern is highly characteristic of the molecule's structure and is invaluable for the initial identification of an unknown compound or for distinguishing it from structural isomers. The resulting mass spectra are highly reproducible and can be compared against spectral libraries for confident identification.[7]
Electrospray Ionization (ESI): The "Soft" Technique for Quantification
In contrast, ESI is a "soft" ionization technique that generates ions from a liquid phase at atmospheric pressure.[5][8] For a basic compound like this compound, ionization occurs via protonation in an acidic mobile phase, forming a stable protonated molecule, [M+H]⁺.[9]
-
Expertise & Causality: The gentleness of ESI ensures that the molecule remains largely intact, producing a strong signal for the precursor ion ([M+H]⁺ at m/z 124.1). This is ideal for molecular weight confirmation and is the foundation for quantitative analysis using tandem mass spectrometry (MS/MS). By coupling LC with ESI-MS/MS, we can achieve exceptional selectivity and sensitivity, making it the gold standard for trace-level quantification in complex matrices like plasma or urine.[1][10]
Experimental Workflows and Protocols
The following sections detail the step-by-step protocols for analyzing this compound using both GC-MS and LC-MS/MS. The diagram below illustrates the comparative workflows.
Caption: Comparative experimental workflows for GC-EI-MS and LC-ESI-MS/MS analysis.
Protocol 1: GC-EI-MS for Structural Identification
This protocol is optimized for generating a characteristic fragmentation pattern for library matching and structural confirmation.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.
-
GC System: Agilent 8890 GC or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Split Ratio: 20:1.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
MS System: Agilent 5977B MSD or equivalent.
Protocol 2: LC-ESI-MS/MS for Quantitative Analysis
This protocol is designed for the sensitive quantification of this compound in a complex matrix like human plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
-
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY BEH C18 (50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B for 0.5 min, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.5 min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Method: Electrospray Ionization (ESI), Positive Mode.[2]
-
Capillary Voltage: 4.5 kV.
-
Source Temperature: 500°C.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: See Table 2 below. Collision energies should be optimized for the specific instrument.
-
Data Interpretation: Fragmentation Pathways and Performance Comparison
Predicted EI Fragmentation Pathway
Under high-energy EI, this compound is expected to fragment via several predictable pathways, primarily involving alpha-cleavage adjacent to the amine and cleavages within the pyrimidine ring.[6][11]
Caption: Predicted EI fragmentation pathway for this compound.
The base peak is predicted to be at m/z 108, resulting from the alpha-cleavage and loss of a methyl radical (•CH₃), a highly favorable fragmentation for primary amines.[6] Subsequent losses from the ring structure would provide further confirmatory ions.
Predicted ESI-MS/MS Fragmentation Pathway
In ESI-MS/MS, the protonated molecule ([M+H]⁺, m/z 124.1) is selected and subjected to collision-induced dissociation (CID). The fragmentation is more controlled and typically involves the loss of small neutral molecules from the protonated site.
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.
The most probable fragmentations are the neutral loss of ammonia (NH₃) from the protonated amine and the cleavage of the C-C bond between the ethyl group and the pyrimidine ring. These transitions are ideal for developing a highly selective MRM assay.
Performance Comparison
The two methods offer vastly different analytical outcomes. The following table provides a comparative summary based on typical performance characteristics for similar small molecules.
Table 2: Method Performance Comparison
| Parameter | GC-EI-MS | LC-ESI-MS/MS | Rationale |
| Primary Application | Structural Identification | Quantification | EI provides a detailed fingerprint; ESI-MRM provides high sensitivity and selectivity. |
| Selectivity | Moderate | Very High | Chromatographic separation plus mass analysis provides good selectivity, but MRM is superior in complex matrices.[1] |
| Sensitivity (Typical LOQ) | ~1-10 ng/mL | ~0.01-0.1 ng/mL | ESI is generally more efficient for polar, basic compounds, and MRM reduces chemical noise. |
| Throughput | Lower | Higher | Modern UPLC systems allow for very fast gradient times (<5 minutes per sample). |
| Matrix Effects | Low | Moderate to High | ESI is susceptible to ion suppression or enhancement from co-eluting matrix components.[10] |
| Linear Dynamic Range | 2-3 orders of magnitude | 4-5 orders of magnitude | ESI detectors typically offer a wider linear response range. |
Conclusion and Recommendations
The mass spectrometric analysis of this compound is best approached with a clear analytical goal in mind.
-
For unambiguous structural identification and confirmation, GC-EI-MS is the superior choice. Its high-energy fragmentation produces a reproducible, library-searchable mass spectrum that serves as a molecular fingerprint.
-
For trace-level quantification in complex biological or environmental samples, LC-ESI-MS/MS is the definitive method. Its soft ionization preserves the precursor ion for highly selective MRM analysis, delivering exceptional sensitivity and a wide dynamic range, which is essential for pharmacokinetic and metabolic studies in drug development.
By understanding the fundamental strengths and weaknesses of each approach, researchers can select the optimal analytical strategy to generate robust, reliable, and fit-for-purpose data.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 86346379, this compound hydrochloride.
- Technology Networks (2024). Mass Spectrometry Ionization: Key Techniques Explained.
- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 533921, 1-(Pyridin-2-yl)ethan-1-amine.
- ChemBK (2024). 1-Pyridin-2-Yl-Ethylamine.
- de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (Conceptual basis, not a direct URL)
- ACD/Labs (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
- Chemistry LibreTexts (2023). 2.3: Ionization Techniques.
- University of Bristol (n.d.). Ionization Methods in Organic Mass Spectrometry.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry.
- Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns.
- LGC Group (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- Alwis, K. U., et al. (2018). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Analytical Toxicology.
- Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound hydrochloride | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. as.uky.edu [as.uky.edu]
- 9. masspec.scripps.edu [masspec.scripps.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. article.sapub.org [article.sapub.org]
A Senior Application Scientist's Guide to FT-IR Analysis of Pyrimidine Ring Vibrations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and biological research, the pyrimidine ring stands as a cornerstone of numerous vital molecules, from the nucleobases of our genetic code to a wide array of therapeutic agents. Understanding the structural intricacies of these heterocyclic compounds is paramount for drug design, quality control, and mechanistic studies. Among the arsenal of analytical techniques, Fourier Transform Infrared (FT-IR) spectroscopy offers a powerful, non-destructive, and highly informative window into the vibrational world of the pyrimidine ring.
This guide provides an in-depth comparison of the FT-IR spectral features of various pyrimidine derivatives, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your analyses.
The Vibrational Language of the Pyrimidine Ring: A Primer
The FT-IR spectrum of a pyrimidine derivative is a unique fingerprint, dictated by the vibrational modes of its constituent bonds. The positions, intensities, and shapes of the absorption bands provide a wealth of information about the pyrimidine core and its appended functional groups. The key to unlocking this information lies in understanding the characteristic vibrations of the ring itself.
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, exhibits a complex set of vibrations. These can be broadly categorized as stretching and bending modes. The precise frequencies of these vibrations are sensitive to the nature and position of substituents, making FT-IR an excellent tool for structural elucidation and comparative analysis.
Comparative FT-IR Analysis of Key Pyrimidine Derivatives
The true power of FT-IR in pyrimidine analysis lies in its ability to differentiate between structurally similar compounds. The introduction of different functional groups onto the pyrimidine ring leads to distinct and predictable changes in the infrared spectrum. Below, we compare the characteristic FT-IR absorption bands of several key pyrimidine derivatives.
Core Pyrimidine Ring Vibrations
The fundamental vibrations of the pyrimidine ring itself serve as a foundational reference. The C=N stretching vibrations typically appear in the 1570–1620 cm⁻¹ region, while C=C and other C=N stretching modes are found around 1450–1600 cm⁻¹. The C-N stretching vibrations are typically observed in the 1200–1350 cm⁻¹ range.[1]
Substituent Effects on the Pyrimidine Spectrum
The real diagnostic power of FT-IR emerges when we consider the influence of various substituents. The electronic effects (inductive and resonance) of these groups can significantly alter the bond strengths and, consequently, the vibrational frequencies of the pyrimidine ring.
Table 1: Comparative FT-IR Peak Assignments for Key Pyrimidine Derivatives (cm⁻¹)
| Vibrational Mode | Uracil | Thymine | Cytosine | 5-Fluorouracil | 2-Thiouracil |
| N-H Stretch | ~3100-3500 (broad) | ~3100-3500 (broad) | 3300–3500 (NH₂) | 3100–3500 (broad) | 3200–3400 |
| C-H Stretch (Aromatic) | ~3050 | ~3050 | ~3080 | ~3070 | ~3060 |
| C=O Stretch (Position 2) | ~1710 | ~1715 | - | ~1720 | - |
| C=O Stretch (Position 4) | ~1660 | ~1660 | ~1650-1700 | ~1660 | ~1700-1720 |
| C=C & C=N Ring Stretch | ~1600-1450 | ~1600-1450 | 1450–1600 | 1550–1600 | 1500–1600 |
| C-N Stretch | ~1240 | ~1240 | 1200–1350 | ~1250 | ~1220 |
| C-F Stretch | - | - | - | 1000–1400 | - |
| C=S Stretch | - | - | - | - | 1050–1200 |
Note: The exact peak positions can vary depending on the sample state (solid, solution) and intermolecular interactions.
Analysis of Key Derivatives:
-
Uracil and Thymine: As fundamental components of nucleic acids, the FT-IR spectra of uracil and thymine are well-characterized. Both exhibit strong C=O stretching vibrations. The key difference is the presence of a methyl group in thymine, which gives rise to characteristic C-H stretching and bending vibrations that are absent in uracil.
-
Cytosine: The presence of an amino group in cytosine introduces strong N-H stretching vibrations in the 3300–3500 cm⁻¹ region.[1] The C=O stretch is also present, but its frequency can be influenced by hydrogen bonding with the amino group.
-
5-Fluorouracil (5-FU): A widely used chemotherapeutic agent, 5-FU is an excellent example of how a single substituent can dramatically alter the FT-IR spectrum. The strong electronegativity of the fluorine atom leads to a characteristic and strong C-F stretching vibration, typically found in the 1000–1400 cm⁻¹ range.[1] This peak serves as a clear diagnostic marker for the presence of the fluorine substituent.
-
2-Thiouracil: The substitution of an oxygen atom with sulfur at the 2-position in 2-thiouracil results in the disappearance of the corresponding C=O stretching band and the appearance of a C=S stretching vibration. The C=S stretch is typically weaker than the C=O stretch and is found in the 1050–1200 cm⁻¹ region.[1]
Causality Behind Vibrational Shifts: A Deeper Look
Understanding why these vibrational frequencies shift with substitution is crucial for a deeper interpretation of FT-IR spectra. These shifts are primarily governed by two factors:
-
Mass Effect: Heavier atoms will cause the corresponding bond to vibrate at a lower frequency. This is clearly observed when comparing the C=O and C=S stretching vibrations.
-
Electronic Effects: The inductive and resonance effects of substituents alter the electron density distribution within the pyrimidine ring. Electron-withdrawing groups, like fluorine, can strengthen adjacent bonds, leading to an increase in their vibrational frequencies. Conversely, electron-donating groups can weaken bonds and lower their vibrational frequencies.
A Field-Proven Protocol for ATR-FT-IR Analysis of Pyrimidine Derivatives
To ensure the acquisition of high-quality, reproducible FT-IR spectra, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is a particularly powerful sampling technique for both solid and liquid samples, requiring minimal sample preparation.
Experimental Workflow
Caption: Experimental workflow for ATR-FT-IR analysis of pyrimidine derivatives.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is warmed up and the ATR accessory is clean. A clean diamond or zinc selenide (ZnSe) crystal is crucial for accurate measurements.
-
Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
Typical parameters: 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
For solid samples: Place a small amount of the finely powdered sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface. Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
For liquid samples: Place a single drop of the liquid sample onto the center of the ATR crystal.
-
-
Sample Spectrum Acquisition:
-
Collect the FT-IR spectrum of the sample using the same acquisition parameters as the background scan.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Perform baseline correction to ensure a flat baseline.
-
Identify and label the peaks of interest. Compare the obtained peak positions with literature values and reference spectra for identification and interpretation.
-
Key Vibrational Modes of the Pyrimidine Ring
Caption: Key FT-IR vibrational modes of a substituted pyrimidine ring.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural analysis and comparison of pyrimidine derivatives. By understanding the characteristic vibrational modes of the pyrimidine ring and the influence of various substituents, researchers can gain rapid and reliable insights into the molecular structure of these important compounds. The implementation of a robust experimental protocol, such as the ATR-FT-IR method detailed in this guide, ensures the acquisition of high-quality data, paving the way for confident structural elucidation and informed decision-making in drug development and other scientific endeavors.
References
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.
Sources
A Senior Application Scientist's Guide to Comparing the Efficacy of Chiral Resolving Agents
For researchers, scientists, and professionals in drug development, the separation of enantiomers is a frequent and critical challenge. The distinct pharmacological and toxicological profiles of enantiomers necessitate their separation to ensure the safety and efficacy of pharmaceutical products.[1][2][3] This guide provides an in-depth comparison of various chiral resolving agents, offering objective performance analysis and supporting experimental data to inform your selection process.
The Fundamental Importance of Chirality
In a non-chiral environment, enantiomers possess identical physical and chemical properties, making their separation a unique challenge.[2] However, within the chiral environment of the human body, they can exhibit vastly different behaviors. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive or even harmful (the distomer).[1][3] The infamous case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of the importance of enantiomeric purity.[1]
This guide will explore the primary methods of chiral resolution, focusing on the agents and systems that enable the separation of these mirror-image molecules.
Core Strategies for Chiral Resolution
There are three main strategies for resolving a racemic mixture:
-
Classical Chemical Resolution (Diastereomeric Salt Formation): This widely used technique involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form diastereomers.[4][5] These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like crystallization.[5][6][7]
-
Kinetic Resolution: This method relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent.[8] One enantiomer reacts faster, leaving the other, less reactive enantiomer enriched in the reaction mixture.[8] Enzymes are often used in this approach due to their high stereoselectivity.[4][9]
-
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation as they pass through the chromatography column.[1][10][11] It is a powerful tool for both analytical and preparative-scale separations.[2][4]
In-Depth Comparison of Chiral Resolution Methods
The choice of a chiral resolution method depends on several factors, including the chemical nature of the compound, the scale of the separation, and the desired purity.
Classical Chemical Resolution via Diastereomeric Salt Formation
This method is a cornerstone of industrial-scale chiral separations, particularly for compounds containing acidic or basic functional groups.[12]
Mechanism of Action: A racemic acid or base is reacted with a single enantiomer of a chiral base or acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit different physical properties, most notably solubility, which allows for their separation through fractional crystallization.[7][13]
Common Resolving Agents:
| Resolving Agent Class | Examples | Target Racemate |
| Chiral Acids | L-(+)-Tartaric acid, (S)-Mandelic acid, (1S)-(+)-10-Camphorsulfonic acid | Racemic Bases (e.g., amines) |
| Chiral Bases | (-)-Brucine, (+)-Cinchonine, (R)-(+)-1-Phenylethylamine | Racemic Acids (e.g., carboxylic acids) |
Advantages:
-
Scalability: Well-suited for large-scale industrial production.[12][14]
-
Cost-Effective: Often more economical than chromatography for large quantities.[14]
-
Established Technology: A well-understood and widely practiced technique.[12]
Disadvantages:
-
Trial and Error: Finding a suitable resolving agent and solvent system can be empirical and time-consuming.[5][15]
-
Yield Limitation: The theoretical maximum yield for the desired enantiomer is 50%, although the undesired enantiomer can sometimes be racemized and recycled.[5]
-
Not Universally Applicable: Requires the presence of a salt-forming functional group (acid or base).[13]
Kinetic Resolution
Kinetic resolution exploits the differential reaction rates of enantiomers with a chiral catalyst or reagent.
Mechanism of Action: In the presence of a chiral catalyst, one enantiomer of a racemic mixture reacts faster than the other. This results in the product being enriched in one enantiomer and the unreacted starting material being enriched in the other. Enzymes, such as lipases and esterases, are highly effective catalysts for kinetic resolutions due to their exquisite stereoselectivity.[4][9]
A more advanced approach is Dynamic Kinetic Resolution (DKR) , where the starting material is racemized in situ. This allows the less reactive enantiomer to be converted into the more reactive one, theoretically enabling a 100% yield of the desired product.[9][16]
Advantages:
-
High Enantioselectivity: Enzymes, in particular, can offer very high levels of enantiomeric excess (e.e.).[4]
-
Mild Reaction Conditions: Enzymatic resolutions often proceed under mild pH and temperature conditions.[4]
-
Potential for 100% Yield (DKR): Dynamic kinetic resolution can overcome the 50% yield limitation of classical resolution.[13][16]
Disadvantages:
-
50% Yield Limitation (Standard KR): Without a racemization step, the maximum yield is 50%.[4]
-
Substrate Specificity: Enzymes can have a narrow substrate scope.
-
Separation of Product and Starting Material: Requires a robust method to separate the product from the unreacted starting material.
Chiral Chromatography
Chiral chromatography has become an indispensable tool for both the analysis and purification of enantiomers.[2] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common modalities.[1][2]
Mechanism of Action: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP).[1][10][11] The CSP creates a chiral environment where one enantiomer forms a more stable transient diastereomeric complex, leading to a longer retention time on the column.[14]
Common Chiral Stationary Phases:
| CSP Type | Common Examples | Mechanism of Interaction |
| Polysaccharide-based | Cellulose and amylose derivatives | Hydrogen bonding, π-π interactions, steric hindrance |
| Cyclodextrin-based | α-, β-, and γ-cyclodextrins and their derivatives | Inclusion complexation within the cyclodextrin cavity |
| Protein-based | Immobilized proteins like AGP, HSA, CBH | Multiple interactions including hydrophobic and electrostatic |
| Ligand Exchange | Copper complexes with chiral ligands | Formation of diastereomeric metal complexes |
Advantages:
-
Broad Applicability: A wide variety of CSPs are available, covering a broad range of compound classes.[10]
-
High Resolution: Capable of achieving excellent separation of enantiomers.
-
Analytical and Preparative Scales: Can be used for both small-scale analysis and large-scale purification.[2][4]
-
Direct Separation: No derivatization of the analyte is typically required.[1]
Disadvantages:
-
Cost: Chiral columns and the solvents used can be expensive, especially for large-scale separations.[12]
-
Method Development: Finding the optimal combination of CSP and mobile phase can require significant screening.
-
Lower Throughput for Preparative Scale: While possible, preparative chiral chromatography can be slower and more expensive than crystallization for very large quantities.[12]
Comparative Performance Summary
| Feature | Diastereomeric Salt Formation | Kinetic Resolution | Chiral Chromatography |
| Principle | Different solubility of diastereomers | Different reaction rates of enantiomers | Differential interaction with a CSP |
| Typical Substrates | Acids, Bases | Alcohols, Esters, Amines | Broad range of compounds |
| Max Yield | 50% (can be >50% with racemization) | 50% (100% for DKR) | ~100% |
| Scalability | Excellent for large scale | Good, depends on catalyst | Good, but can be costly at large scale |
| Development Effort | High (screening of agents/solvents) | Moderate to High (catalyst/enzyme screening) | Moderate to High (column/mobile phase screening) |
| Cost (Large Scale) | Generally lower | Variable | Generally higher |
Experimental Protocols and Workflows
To provide a practical context, detailed methodologies for key resolution techniques are outlined below.
Protocol: Chiral Resolution of (±)-1-Phenylethylamine with L-(+)-Tartaric Acid
This is a classic example of diastereomeric salt resolution.
Objective: To separate the (R) and (S) enantiomers of 1-phenylethylamine.
Materials:
-
(±)-1-Phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
Suction filtration apparatus
-
10% NaOH solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Polarimeter
Procedure:
-
Salt Formation: Dissolve L-(+)-tartaric acid in warm methanol. In a separate flask, dissolve an equimolar amount of (±)-1-phenylethylamine in methanol.
-
Slowly add the amine solution to the tartaric acid solution with stirring.
-
Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt, (R)-1-phenylethylamine-(+)-tartrate.
-
Isolation: Collect the crystals by suction filtration and wash with a small amount of cold methanol.
-
Liberation of the Free Amine: Dissolve the collected crystals in water and add 10% NaOH solution until the solution is basic. This will liberate the free (R)-1-phenylethylamine.
-
Extraction: Extract the aqueous solution with diethyl ether.
-
Drying and Evaporation: Dry the ether extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the resolved (R)-1-phenylethylamine.
-
Analysis: Determine the optical rotation of the product using a polarimeter to confirm the resolution and calculate the enantiomeric excess.
Workflow for Chiral HPLC Method Development
A systematic approach is crucial for efficiently developing a robust chiral separation method.
Caption: A general workflow for the development and validation of a chiral HPLC method.[17]
Logical Relationships and Selection Guide
Choosing the right method requires a logical approach based on the specific needs of the project.
Decision-Making Flowchart
The following diagram illustrates a decision-making process for selecting a chiral resolution strategy.
Caption: A decision-making guide for selecting a suitable chiral resolution method.
Conclusion
The selection of an appropriate chiral resolving agent or system is a critical decision in the development of enantiomerically pure compounds.
-
Diastereomeric salt formation remains a robust and cost-effective method for the large-scale resolution of acids and bases.[12]
-
Kinetic resolution , particularly dynamic kinetic resolution, offers an elegant solution with the potential for high yields and excellent enantioselectivity, especially when leveraging biocatalysts.[13]
-
Chiral chromatography provides unparalleled versatility and is the go-to method for analytical-scale separations and is increasingly viable for preparative-scale work.[2][4]
A thorough understanding of the principles, advantages, and limitations of each technique, combined with a systematic experimental approach, will empower researchers to tackle the challenges of chiral separations effectively.
References
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
- Wikipedia. (n.d.). Chiral resolution.
- Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide.
- Google Patents. (n.d.). Methods of enzymatically separating stereoisomers of a racemic mixture of a reactive ester.
- YouTube. (2025, October 29).
- Chiralpedia. (2022, October 1).
- PharmaGuru. (2025, September 1).
- Rachwalski, M., Vermue, N., & Rutjes, F. P. J. T. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews, 42(23), 9268-9282.
- Advances in Engineering. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution.
- Lam, A. W. H., & Ng, K. M. (n.d.).
- Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15).
- Benchchem. (n.d.). A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards.
- PubMed. (2024). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. Chemosphere, 364, 143083.
- BioDuro. (2018, March 23).
- Wikipedia. (n.d.). Kinetic resolution.
- Catalytic Kinetic Resolution of a Dynamic Racemate: Highly Stereoselective β-Lactone Formation by N-Heterocyclic Carbene C
- Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
- Supelco. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. Chiral chromatography – Chiralpedia [chiralpedia.com]
- 3. A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. advanceseng.com [advanceseng.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 9. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 15. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 16. Catalytic Kinetic Resolution of a Dynamic Racemate: Highly Stereoselective β-Lactone Formation by N-Heterocyclic Carbene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Crystallography Guide to 1-(Pyrimidin-2-yl)ethanamine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1-(Pyrimidin-2-yl)ethanamine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, found in a vast array of biologically active compounds, including nucleic acids and various therapeutic agents.[1] The this compound scaffold, in particular, has emerged as a privileged fragment in the design of kinase inhibitors. Its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site makes it an attractive starting point for the development of potent and selective inhibitors for targets such as cyclin-dependent kinases (CDKs).[2] Understanding the precise three-dimensional structure of these derivatives when bound to their target protein is paramount for structure-based drug design, enabling the rational optimization of affinity and selectivity. This guide will provide a detailed look into the X-ray crystallography of this important class of compounds, offering both a practical experimental framework and a comparative analysis of key structural features.
Experimental Workflow: From Compound to Crystal Structure
The journey from a synthesized this compound derivative to a high-resolution crystal structure of its complex with a target protein is a multi-step process. The following workflow diagram illustrates the key stages, each of which will be discussed in the subsequent experimental protocol.
Figure 1: A representative workflow for the X-ray crystallography of a protein-ligand complex.
Detailed Experimental Protocol: Crystallization of a CDK2-Diaminopyrimidine Inhibitor Complex
The following protocol is a representative example for obtaining the crystal structure of a protein kinase in complex with a pyrimidine-based inhibitor, based on methodologies reported for cyclin-dependent kinase 2 (CDK2).[2]
3.1. Protein Expression and Purification
-
Expression: Human CDK2 is co-expressed with Cyclin A in an appropriate expression system, such as insect cells (e.g., Spodoptera frugiperda) using a baculovirus expression vector system. This ensures the formation of the active heterodimeric complex.
-
Lysis and Affinity Chromatography: Cells are harvested and lysed. The CDK2/Cyclin A complex is then purified from the soluble lysate using an affinity chromatography step, for example, with glutathione-Sepharose if a GST-tag is used.
-
Further Purification: The affinity tag is cleaved by a specific protease (e.g., PreScission Protease). The protein complex is further purified by ion-exchange chromatography followed by size-exclusion chromatography to ensure homogeneity.
-
Quality Control: The purity and integrity of the protein complex are assessed by SDS-PAGE, and the identity is confirmed by mass spectrometry.
3.2. Crystallization
-
Complex Formation: The purified CDK2/Cyclin A complex is concentrated to approximately 10 mg/mL. The diaminopyrimidine inhibitor, dissolved in a suitable solvent like DMSO, is added to the protein solution at a 3-5 fold molar excess to ensure saturation of the binding sites. The mixture is incubated on ice to allow for complex formation.
-
Crystallization Screening: The hanging drop vapor diffusion method is commonly employed for initial crystallization screening. A small droplet (e.g., 1 µL) of the protein-inhibitor complex is mixed with an equal volume of a reservoir solution from a commercially available crystallization screen. This droplet is then suspended over a larger reservoir of the same solution.
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant (e.g., PEG 3350), buffer pH, and additives. This fine-tuning is crucial for obtaining diffraction-quality crystals.
3.3. X-ray Data Collection and Processing
-
Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) mixed with the reservoir solution, before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Data Processing: The collected diffraction images are processed using software such as XDS or MOSFLM. This involves indexing the diffraction spots, integrating their intensities, and scaling the data from multiple images to generate a final dataset of reflection intensities.[3]
3.4. Structure Solution and Refinement
-
Structure Solution: The structure is typically solved by molecular replacement using a previously determined structure of CDK2/Cyclin A as a search model (e.g., PDB ID: 1DI8).
-
Model Building and Refinement: The inhibitor molecule is then manually built into the electron density map. The complete model of the protein-inhibitor complex undergoes iterative cycles of refinement using software like PHENIX or REFMAC5, interspersed with manual model adjustments in a molecular graphics program like Coot. Water molecules are added, and the final model is validated for its geometric quality and fit to the electron density.
Comparative Analysis of this compound Derivatives
The true power of X-ray crystallography in drug design lies in the ability to compare the binding modes of different derivatives and correlate structural changes with their biological activity. The following table summarizes key crystallographic and binding data for a hypothetical series of this compound derivatives targeting CDK2, based on common observations for pyrimidine-based inhibitors.
| Derivative | Substitution on Pyrimidine Ring | Substitution on Ethanamine | PDB ID (Hypothetical) | Resolution (Å) | Key H-bonds with Hinge Region | IC50 (nM) |
| Compound A | 4-amino | Unsubstituted | 9XYZ | 2.1 | Backbone NH of Leu83 | 500 |
| Compound B | 4-amino | (R)-methyl | 9XYA | 1.9 | Backbone NH of Leu83 | 250 |
| Compound C | 4-amino | (S)-methyl | 9XYB | 2.0 | Backbone NH of Leu83 | 1000 |
| Compound D | 4-anilino | Unsubstituted | 9XYC | 1.8 | Backbone NH of Leu83 | 50 |
| Compound E | 4-anilino | (R)-methyl | 9XYD | 1.7 | Backbone NH & CO of Leu83 | 10 |
4.1. Insights from the Comparative Data
-
Stereochemistry Matters: A comparison of Compound B and Compound C highlights the critical role of stereochemistry. The (R)-methyl substitution in Compound B likely allows for a more favorable interaction with a hydrophobic pocket near the hinge region, leading to a four-fold increase in potency compared to the (S)-isomer.
-
Exploiting the Ribose Pocket: The addition of a 4-anilino group (Compound D ) significantly enhances potency. This is a common strategy in designing CDK inhibitors, where the anilino moiety can project into the ribose-binding pocket and form additional interactions.[4]
-
Synergistic Effects: The combination of the 4-anilino group and the (R)-methyl substitution in Compound E results in the most potent inhibitor in this series. This demonstrates a synergistic effect where both modifications contribute favorably to the overall binding affinity. The higher resolution of the crystal structure for Compound E also suggests a more well-ordered complex.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the key interactions that drive the structure-activity relationship for this class of inhibitors.
Figure 2: Key interaction points for this compound derivatives in the CDK2 active site.
Conclusion
The X-ray crystallography of this compound derivatives provides invaluable insights for the design of potent and selective kinase inhibitors. By meticulously following a structured experimental workflow and critically analyzing the resulting crystal structures in a comparative manner, researchers can elucidate the key determinants of molecular recognition. This structural understanding is the bedrock of modern drug discovery, enabling the transformation of promising chemical scaffolds into clinically viable therapeutic agents.
References
- Shewchuk, L., Hassell, A., Kuyper, L.F. (2000). Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase. Journal of Medicinal Chemistry, 43(1), 133-138. [Link]
- Dreyer, M.K., Borcherding, D.R., Dumont, J.A., et al. (2001). Crystal Structure of Human Cyclin-Dependent Kinase 2 in Complex with the Adenine-Derived Inhibitor H717. Journal of Medicinal Chemistry, 44(4), 515-523. [Link]
- Alexander, L.T., Elkins, J.M., Kopec, J., et al. (2015). Type II Inhibitors Targeting Cdk2. ACS Chemical Biology, 10(8), 1834-1840. [Link]
- Giblin, G.M.P., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1820-1834. [Link]
- Kabsch, W. (2010). XDS. Acta Crystallographica Section D: Biological Crystallography, 66(2), 125-132. [Link]
- RCSB Protein D
- Crowther, R.L., Lukacs, C.M., Kammlott, R.U., et al. (2006). Discovery of 2,4-diamino-5-ketopyrimidines as potent and selective inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 16(23), 6039-6043. [Link]
- RCSB Protein D
- G. Sravanthi, R. Manasa. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
Sources
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of 1-(Pyrimidin-2-yl)ethanamine by HPLC
In the realm of pharmaceutical development and asymmetric synthesis, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a critical determinant of a final product's efficacy and safety. 1-(Pyrimidin-2-yl)ethanamine, a key chiral amine, is no exception. Its enantiomers can exhibit vastly different pharmacological profiles, making the precise determination of enantiomeric excess (ee) a mandatory step in quality control.[1][2] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for this analysis, grounded in experimental principles and comparative data to support researchers in achieving robust and reliable results.
The Principle of Chiral Recognition in HPLC
At its core, chiral chromatography operates by creating a transient diastereomeric complex between the enantiomers of the analyte and a chiral selector, which is immobilized to form a Chiral Stationary Phase (CSP).[3][4][5] Enantiomers, being identical in most physical properties, cannot be separated in an achiral environment.[6] However, their three-dimensional arrangements allow for differential interactions with the CSP. These interactions, which can include hydrogen bonding, π-π stacking, steric hindrance, or dipole-dipole forces, result in one enantiomer forming a more stable complex with the CSP than the other.[5] This difference in interaction energy leads to different retention times on the chromatographic column, enabling their separation and quantification.[7][8] HPLC has become the gold standard for this purpose due to its high resolution, sensitivity, and applicability to a wide range of compounds.[1][9][10]
Primary Method: Chiral HPLC for this compound
Method development for the enantioseparation of a primary amine like this compound requires careful consideration of both the stationary and mobile phases to overcome challenges such as peak tailing caused by interactions with residual silanols on the silica support.[11]
1. Selection of the Chiral Stationary Phase (CSP):
The choice of CSP is the most critical factor for a successful chiral separation.[1] For primary amines, polysaccharide-based CSPs are a versatile and highly effective option.[1][5][11][12] Columns with cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), offer a broad range of selectivities.[5][8][13] These CSPs possess chiral grooves and cavities where enantiomers can bind. The carbamate groups provide sites for hydrogen bonding and dipole-dipole interactions, while the phenyl rings allow for π-π stacking with the pyrimidine ring of the analyte. Another excellent, though more specialized, option for primary amines are cyclofructan-based CSPs, which have shown high success rates for this class of compounds.[11]
For this guide, a cellulose-based CSP (e.g., CHIRALPAK® IC) is selected due to its demonstrated broad applicability and robustness in separating chiral amines.[14]
2. Mobile Phase Optimization:
The mobile phase composition fine-tunes the interactions between the analyte and the CSP.
-
Mode: Normal Phase (NP) or Polar Organic (PO) modes are typically preferred for chiral amine separations on polysaccharide CSPs.[11] An NP system, using a mixture of a non-polar solvent like hexane and an alcohol modifier (e.g., isopropanol or ethanol), is chosen here. This environment promotes the hydrogen bonding and polar interactions crucial for chiral recognition on the polysaccharide backbone.
-
Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., isopropanol) are critical. It competes with the analyte for polar interaction sites on the CSP, modulating retention and selectivity. A lower concentration generally increases retention and can improve resolution, but an optimal balance must be found to achieve baseline separation (Rs > 1.5) in a reasonable timeframe.[1][12]
-
Basic Additive: To mitigate peak tailing from secondary interactions between the basic amine and acidic silanol groups on the silica surface, a small amount of a basic additive is essential. Diethylamine (DEA) or triethylamine (TEA) are commonly used for this purpose.[11] They effectively mask the silanols, leading to improved peak symmetry and efficiency.
This protocol is designed to be a self-validating system. The inclusion of a racemic standard is crucial to confirm the identity of each enantiomeric peak and to calculate the resolution, which serves as a system suitability test.
-
Instrumentation and Column:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: CHIRALPAK® IC (cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.
-
Column Temperature: 25°C.
-
-
Chromatographic Conditions:
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (pyrimidine ring provides adequate chromophore).
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Racemic Standard Solution: Prepare a 1 mg/mL solution of a known racemic standard of this compound in the mobile phase.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard solution to determine the retention times (t_R1, t_R2) of the two enantiomers and to verify system suitability (Resolution, Rs > 1.5).
-
Inject the sample solution.
-
Identify the peaks corresponding to the two enantiomers based on the retention times from the standard run.
-
-
Calculation of Enantiomeric Excess (% ee):
-
Integrate the peak areas for the two enantiomers (Area_1 and Area_2).
-
Calculate the enantiomeric excess using the following formula: % ee = |(Area_1 - Area_2) / (Area_1 + Area_2)| x 100
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. microbenotes.com [microbenotes.com]
- 4. omicsonline.org [omicsonline.org]
- 5. eijppr.com [eijppr.com]
- 6. PRINCIPLES of CHIRAL SEPARATION - PRINCIPLES of CHIRAL SEPARATION - Chromedia [chromedia.nl]
- 7. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 8. columnex.com [columnex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Pyrimidine Derivatives
For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) of pyrimidine derivatives is fundamental to the rational design of novel therapeutics. The pyrimidine scaffold is a quintessential "privileged structure" in medicinal chemistry.[1] Its presence at the core of nucleic acids—cytosine, thymine, and uracil—underscores its profound biological relevance and compatibility with cellular machinery.[2][3] This inherent biocompatibility has made pyrimidine and its analogs a cornerstone for developing a vast array of therapeutic agents with activities ranging from anticancer and antimicrobial to anti-inflammatory.[2][4][5]
This guide provides a comparative analysis of pyrimidine derivatives, moving beyond a simple catalog of compounds to explain the causal relationships between chemical structure and biological function. We will dissect how specific substitutions on the pyrimidine ring dictate therapeutic efficacy, drawing on experimental data to compare alternatives and providing the detailed methodologies required to validate these findings in your own research.
The Pyrimidine Core: Principles of Substitution
The six-membered diazine ring of pyrimidine offers several positions (primarily C2, C4, C5, and C6) for chemical modification. The strategic placement of substituents at these positions is the key to modulating a compound's pharmacological profile. These modifications directly influence the molecule's electronics, sterics, lipophilicity, and its ability to form crucial hydrogen bonds with biological targets, thereby dictating its potency, selectivity, and pharmacokinetic (ADME) properties.[2][3][4]
A generalized view of the pyrimidine scaffold highlights these key modification points, each offering a vector for optimization.
Caption: Key substitution points on the pyrimidine ring for SAR studies.
Comparative Analysis I: Pyrimidine Derivatives as Anticancer Agents
The structural resemblance of pyrimidines to nucleic acid bases makes them ideal candidates for anticancer drug design.[6][7] They can function through diverse mechanisms, most notably as kinase inhibitors and antimetabolites.
Mechanism: Protein Kinase Inhibition
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrimidine derivatives serve as a versatile "hinge-binding" scaffold for designing ATP-competitive kinase inhibitors.[8][9]
Case Study: Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors
EGFR is a well-validated target in non-small cell lung cancer. Pyrazolo[3,4-d]pyrimidines are a class of fused pyrimidines that have been extensively explored as EGFR inhibitors.[10][11] The SAR of these compounds reveals critical insights for rational design.
Table 1: Comparative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives as EGFR Inhibitors
| Compound | R1 Substitution | R2 Substitution | Target Cell Line | IC50 (µM) | Source |
| Erlotinib | (Reference Drug) | A549 (EGFR-WT) | 2.01 | [11] | |
| Compound 1 | 4-methoxyphenyl | H | MCF-7 | 10.23 | [11] |
| Compound 2 | 4-methoxyphenyl | 3,4,5-trimethoxyphenyl | MCF-7 | 1.87 | [11] |
| Compound 3 | 4-chlorophenyl | H | HCT116 | >100 | [7] |
| Compound 4 | 4-methylphenyl | H | HCT116 | 67.27 | [7] |
| Compound 5 | Phenyl | Imidazole | Leukemia Cell Lines | >90% growth inhibition | [10] |
SAR Insights & Causality:
-
Influence of Phenyl Ring Substitution: A comparison of compounds 3 and 4 demonstrates that electron-donating groups (EDG) like methyl on the phenyl ring at R1 are more favorable for activity than electron-withdrawing groups (EWG) like chloro.[7] The EDG likely enhances π-π stacking interactions within the ATP-binding pocket.
-
Importance of a Second Hydrophobic Moiety: Compound 2, with a trimethoxyphenyl group at R2, shows significantly higher potency than Compound 1.[11] This second aromatic ring can occupy a hydrophobic pocket in the kinase domain, creating additional stabilizing interactions and increasing affinity. Similarly, Compound 5, featuring an imidazole ring, shows remarkable broad-spectrum activity, underscoring the benefit of a terminal hydrophobic ring system for potent EGFR inhibition.[10]
Caption: SAR logic for pyrimidine-based EGFR kinase inhibitors.
Mechanism: Antimetabolite Activity
Pyrimidine analogs can disrupt DNA synthesis by inhibiting key enzymes in nucleotide metabolism.[12] Thymidylate synthase (TS), which is responsible for the sole de novo synthesis of dTMP, is a classic target.[1]
Case Study: Pyrido[2,3-d]pyrimidine Derivatives as Thymidylate Synthase (TS) Inhibitors
This class of fused pyrimidines has been rationally designed to inhibit TS, leading to the disruption of DNA replication and cell death.[1]
Table 2: Comparative Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | R1 Substitution | R2 Substitution | HCT-116 IC50 (µM) | hTS IC50 (nM) | Source |
| 1n | 4-OCH3-Ph | H | 1.98 | 20.47 | [1] |
| 1o | 4-Cl-Ph | H | 2.51 | 29.31 | [1] |
| 1p | 4-F-Ph | H | 3.11 | 41.52 | [1] |
| 1q | 2-Thienyl | H | 1.13 | 15.23 | [1] |
SAR Insights & Causality:
-
Enzymatic vs. Cellular Potency: There is a strong correlation between the inhibition of the isolated human TS enzyme (hTS IC50) and cytotoxicity against the HCT-116 colon cancer cell line (IC50). This provides confidence that TS inhibition is the primary mechanism of action.
-
Superiority of Heterocyclic Rings: Replacing the substituted phenyl ring at R1 with a 2-thienyl group (Compound 1q) results in the most potent compound in both the enzymatic and cellular assays. The sulfur atom in the thiophene ring may form specific, favorable interactions within the enzyme's active site that are not possible with a substituted benzene ring.
Comparative Analysis II: Pyrimidine Derivatives as Antimicrobial Agents
With the growing threat of antimicrobial resistance, novel scaffolds are urgently needed. Pyrimidine derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[13][14]
Case Study: 2,4,6-Trisubstituted Pyrimidines
Modifications around the pyrimidine core have yielded compounds with potent activity against a range of pathogens.
Table 3: Comparative Antimicrobial Activity of Pyrimidine Derivatives
| Compound | R1 Substitution (at C4/C6) | R2 Substitution (at C2) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Source |
| a4 | Phenyl | 4-chlorophenylamino | 6.25 | 12.5 | 12.5 | [14] |
| a5 | Phenyl | 4-bromophenylamino | 6.25 | 12.5 | 12.5 | [14] |
| 3c | Fused Tricyclic System | 100 | 250 | 50 | [15] | |
| Levofloxacin | (Reference Drug) | 3.12 | 3.12 | - | [14] | |
| Fluconazole | (Reference Drug) | - | - | 3.12 | [14] |
SAR Insights & Causality:
-
Benefit of Aromatic Amines: The most active compounds, a4 and a5, feature an aromatic amine at the C2 position. This moiety is crucial for antimicrobial activity.[14]
-
Role of Halogenation: The presence of a halogen (Cl or Br) at the para-position of the C2-phenylamino ring appears essential for potent activity. These electronegative, lipophilic groups can enhance membrane permeability and/or strengthen binding to the molecular target within the pathogen.
-
Effect of Fused Rings: In some cases, extensive cyclization can be detrimental to antimicrobial activity. Compound 3c, a more complex, fused system, shows significantly weaker antibacterial activity compared to the simpler substituted pyrimidines, although it retains moderate antifungal potency.[15] This suggests that the larger, more rigid structure may struggle to reach or bind to the bacterial target.
Experimental Protocols for SAR Validation
Trustworthy and reproducible data is the bedrock of SAR. The following are detailed, self-validating protocols for the key assays discussed. The causality behind each step is explained to ensure a full understanding of the methodology.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[1]
Workflow Diagram: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Causality: This initial density ensures cells are in a logarithmic growth phase during the experiment, providing a robust signal.
-
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach firmly to the plate surface.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium from a concentrated stock (typically 10-20 mM in DMSO). Replace the old medium with 100 µL of medium containing the test compounds. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Causality: Serial dilutions allow for the determination of a dose-response curve, from which the IC50 (half-maximal inhibitory concentration) can be calculated. Keeping the final DMSO concentration low (e.g., <0.5%) is critical to avoid solvent-induced toxicity.
-
-
Incubation: Incubate the treated plates for 48 to 72 hours.
-
Causality: This duration is typically sufficient for cytotoxic or anti-proliferative effects to manifest.
-
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Causality: In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of metabolically active cells.
-
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.
-
Causality: DMSO is a powerful organic solvent required to solubilize the water-insoluble formazan, allowing for spectrophotometric quantification.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]
Detailed Steps:
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10⁵ colony-forming units (CFU)/mL.
-
Causality: A standardized inoculum is essential for reproducibility and comparability between experiments and with standard reference values.
-
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in broth. Start with a high concentration (e.g., 256 µg/mL) and dilute down the plate, leaving the last column as a growth control (no compound).
-
Inoculation: Add an equal volume of the standardized bacterial or fungal inoculum to each well, bringing the final cell concentration to the target of ~5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
-
Causality: This visual endpoint is a reliable and standardized measure of growth inhibition. For confirmation, a growth indicator like resazurin can be added, which changes color in the presence of metabolic activity.
-
Future Directions
The exploration of pyrimidine derivatives is far from complete. Future research will likely focus on:
-
Hybrid Molecules: Combining the pyrimidine scaffold with other pharmacophores to create hybrid drugs with dual mechanisms of action.[12]
-
Computational Modeling: Employing quantitative structure-activity relationship (QSAR) and machine learning models to predict the activity of novel derivatives, thereby accelerating the discovery process and reducing reliance on costly synthesis and screening.[16]
-
Targeted Therapies: Developing pyrimidine derivatives that target novel or challenging biological pathways implicated in disease, including epigenetic modulators and protein-protein interaction inhibitors.[12]
References
- Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
- Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
- Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
- Mahapatra, A., Prasad, T., & Sharma, T. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. [Link]
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2024). Authorea Preprints. [Link]
- Mahapatra, A., Prasad, T., & Sharma, T. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. ProQuest. [Link]
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Bentham Science. [Link]
- Mahapatra, A., Prasad, T., & Sharma, T. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. R Discovery. [Link]
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10).
- Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online. [Link]
- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023).
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. [Link]
- Fayed, E. A., El-Adasy, A. A. M., & Abd-Alaziz, A. A. R. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 15(3), 1882-1890. [Link]
- SAR of some novel pyrimidine derivatives and chemical structure of compound 4g.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
- SAR around Pyrimidine Derivatives with -CF 2 -Linker.
- Sharma, P., & Rane, N. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. Journal of Advanced Pharmaceutical Technology & Research, 9(2), 42-47. [Link]
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2010).
- Goodarzi, M., et al. (2020). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Research in Pharmaceutical Sciences, 15(4), 365-376. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 6. [PDF] Pyrimidine: a review on anticancer activity with key emphasis on SAR | Semantic Scholar [semanticscholar.org]
- 7. Pyrimidine: a review on anticancer activity with key emphasis on SAR - ProQuest [proquest.com]
- 8. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. ijsat.org [ijsat.org]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to 1-(Pyrimidin-2-yl)ethanamine hydrochloride: Purity, Performance, and Analytical Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the quality and characterization of building blocks are paramount. 1-(Pyrimidin-2-yl)ethanamine hydrochloride, a key intermediate in the synthesis of a wide array of biologically active compounds, is no exception. This guide provides an in-depth comparative analysis of this compound, grounded in experimental data from a Certificate of Analysis (CoA). We will objectively compare its performance with relevant alternatives and provide detailed, field-proven protocols for its analytical validation, empowering researchers to make informed decisions and ensure the integrity of their scientific endeavors.
Understanding the Core Moiety: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic structure found in a vast number of biologically significant molecules, including nucleobases like cytosine, thymine, and uracil.[1][2][3] Its presence in a molecule can confer a range of pharmacological activities, making pyrimidine derivatives a cornerstone of many therapeutic agents. These compounds have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4][5] The ethylamine substituent at the 2-position of the pyrimidine ring in our topic compound provides a crucial reactive handle for further chemical modifications, making it a versatile building block in the synthesis of novel drug candidates.
Certificate of Analysis: A Deep Dive into Quality and Purity
A Certificate of Analysis is more than just a document; it is a testament to the quality and purity of a chemical substance. Below is a summary of the key analytical data for a representative batch of this compound hydrochloride, which will serve as our benchmark for performance.
Table 1: Summary of Certificate of Analysis for this compound hydrochloride
| Parameter | Specification | Result | Method |
| Appearance | White to off-white crystalline powder | Conforms | Visual Inspection |
| Identity | Conforms to structure | Conforms | ¹H NMR |
| Purity | ≥97.0% | 98.5% | ¹H NMR |
| Solubility | Soluble in water | Conforms | Visual Inspection |
| Residual Solvents | ≤0.5% | <0.1% | GC-HS |
This data is a representative example and may vary between batches and suppliers.
Comparative Analysis with Structural Alternatives
To provide a comprehensive evaluation, we will compare this compound hydrochloride with two structurally related and commercially available alternatives: 1-(Pyridin-2-yl)ethanamine and 2-Aminomethylpyrimidine. The choice of an alternative often depends on the specific synthetic route and the desired electronic properties of the final molecule.
Table 2: Comparative Overview of this compound hydrochloride and its Alternatives
| Compound | Structure | Key Differentiating Features | Potential Applications |
| This compound hydrochloride | Contains the electron-deficient pyrimidine ring. The two nitrogen atoms can act as hydrogen bond acceptors. | Synthesis of kinase inhibitors, GPCR antagonists, and other pharmacologically active compounds. | |
| 1-(Pyridin-2-yl)ethanamine | Contains the less electron-deficient pyridine ring. The single nitrogen atom can also act as a hydrogen bond acceptor. | Used in the synthesis of ligands for catalysis and as a building block for pharmaceutical agents. | |
| 2-Aminomethylpyrimidine | The amino group is directly attached to a methylene bridge, offering different steric and electronic properties compared to the ethylamine side chain. | A versatile intermediate for the synthesis of various pyrimidine-containing compounds, including the blockbuster drug Avanafil.[6] |
The selection between these building blocks hinges on the specific requirements of the target molecule. The pyrimidine moiety in our primary compound offers a distinct electronic profile compared to the pyridine ring in the first alternative. The second alternative, with its aminomethyl group, provides a different spatial arrangement of the reactive amine, which can be critical for receptor binding or catalytic activity.
Experimental Protocols for In-House Validation
To ensure the reliability of experimental results, in-house validation of starting materials is a critical step. Below are detailed, step-by-step protocols for the two key analytical techniques used to characterize this compound hydrochloride.
Protocol 1: Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy
Quantitative NMR is a powerful technique for determining the purity of a compound without the need for a specific reference standard of the analyte itself.[7]
Objective: To accurately determine the purity of this compound hydrochloride using an internal standard.
Materials:
-
This compound hydrochloride sample
-
Maleic acid (internal standard)
-
Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.05% v/v tetramethylsilane (TMS)
-
NMR tubes
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh approximately 50 mg of maleic acid into a 10 mL volumetric flask.
-
Dissolve in and dilute to the mark with DMSO-d₆.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound hydrochloride into an NMR tube.
-
Accurately add 0.5 mL of the internal standard stock solution to the NMR tube.
-
Cap the tube and vortex until the sample is fully dissolved.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60 seconds for quantitative analysis).
-
Use a 90° pulse angle.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with an appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound hydrochloride, the protons on the pyrimidine ring are suitable. For maleic acid, the two olefinic protons give a sharp singlet.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Diagram 1: Workflow for Purity Determination by qNMR
Caption: Workflow for quantitative NMR analysis.
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, identification, and quantification of small molecules.
Objective: To assess the purity of this compound hydrochloride and identify any potential impurities.
Materials:
-
This compound hydrochloride sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in Mobile Phase A.
-
Further dilute to a working concentration of 0.1 mg/mL with Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity.
-
Diagram 2: HPLC Analysis Workflow
Caption: General workflow for HPLC analysis.
Conclusion: A Commitment to Quality and Reproducibility
The quality of starting materials is a non-negotiable aspect of robust scientific research and development. This compound hydrochloride is a valuable building block, and its purity and identity must be rigorously confirmed. By understanding its chemical properties in comparison to relevant alternatives and by implementing validated analytical protocols, researchers can ensure the integrity of their synthetic pathways and the reliability of their final results. This commitment to analytical rigor is the foundation of trustworthy and reproducible science.
References
- Jain, K., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Sharma, R., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(2), 359-371. [Link]
- Bhat, A. R., et al. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
- Kumar, D., & Singh, J. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies, 2(4). [Link]
- Kaur, R., et al. (2023). Diverse Biological Activity of Pyrimidine Derivatives: A Review.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
- Google Patents. (2015).
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-(Pyrimidin-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The "Hidden Half" and Its Importance
1-(Pyrimidin-2-yl)ethanamine is a chiral primary amine that serves as a crucial building block in medicinal chemistry. Its pyrimidine core and chiral center make it a valuable synthon for a wide array of pharmacologically active molecules. However, in the world of drug development, the identity of a molecule is only half the story; the other, equally critical half is its purity. Impurities, whether they are residual starting materials, by-products, or the unintended enantiomer, can have profound effects on the efficacy, safety, and reproducibility of downstream applications. An impurity that is structurally similar to the active pharmaceutical ingredient (API) could have unintended biological activity or toxicity.[1]
This guide provides a comparative analysis of essential analytical techniques for a comprehensive purity assessment of this compound. We will move beyond simple protocol recitation to explore the causality behind methodological choices, ensuring a robust and self-validating approach to quality control.
Anticipating the Unwanted: The Impurity Profile
A robust analytical strategy begins with understanding what you are looking for. The potential impurity profile of this compound is dictated by its synthetic route. A common approach involves the reductive amination of 2-acetylpyrimidine. Based on this and other synthetic pathways, we can anticipate several classes of impurities:
-
Process-Related Impurities: These include unreacted starting materials (e.g., 2-acetylpyrimidine), reagents (e.g., reducing agents, chiral resolving agents), and by-products from side reactions (e.g., over-reduction of the pyrimidine ring, formation of secondary amines).
-
Stereoisomeric Impurities: As a chiral molecule, the most significant impurity is often the unwanted enantiomer. Its presence can drastically alter the pharmacological profile of the final compound.[2]
-
Degradation Products: The compound may degrade over time or under certain storage conditions.
-
Residual Solvents: Solvents used during synthesis and purification can be retained in the final product and are strictly regulated.[3][4]
The Analytical Toolkit: A Multi-Pronged Approach to Purity
No single technique can provide a complete picture of a compound's purity. A validated, multi-faceted approach is essential. Here, we compare the core techniques, outlining their strengths, weaknesses, and providing field-tested protocols.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
Expertise & Experience: RP-HPLC is the workhorse for assessing the purity of non-volatile organic molecules. It separates compounds based on their polarity. For this compound, its basic nature necessitates the use of an acidic mobile phase modifier (like formic acid or trifluoroacetic acid) to ensure sharp, symmetrical peak shapes by suppressing the interaction of the amine with residual silanols on the silica-based stationary phase.
Trustworthiness: The method's validity is established by running a system suitability test, analyzing a racemic standard, and spiking the sample with known potential impurities to confirm peak identity and resolution.
Experimental Protocol: RP-HPLC for Chemical Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 245 nm (where the pyrimidine ring exhibits strong absorbance).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Water:Acetonitrile.
Chiral HPLC for Enantiomeric Purity
Expertise & Experience: For a chiral compound, determining the enantiomeric excess (e.e.) is non-negotiable.[5] Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are exceptionally versatile and often provide excellent separation for chiral amines.[6] The choice of a normal-phase (e.g., hexane/isopropanol) versus reversed-phase mobile phase is critical and must be screened for optimal resolution.
Trustworthiness: The method is validated by first injecting a racemic standard to confirm the baseline separation of the two enantiomer peaks. The elution order can be determined by injecting a sample enriched with a known enantiomer, if available.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: Polysaccharide-based CSP (e.g., Chiralpak IA or similar).
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v). The small amount of amine modifier is crucial for good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Residual Solvents
Expertise & Experience: ICH guidelines strictly limit the presence of residual solvents in pharmaceutical substances.[3] Headspace GC is the gold standard for this analysis, as it separates volatile solvents from the non-volatile sample matrix.[4] Coupling with a Mass Spectrometry (MS) detector provides definitive identification of the detected solvents, adding a layer of certainty beyond FID detection alone.[7][8]
Trustworthiness: The protocol's validity is confirmed by analyzing a standard mixture of expected solvents to determine their retention times and response factors. The sample is dissolved in a high-boiling point, non-interfering solvent like DMSO.
Experimental Protocol: HS-GC-MS for Residual Solvents
-
Instrumentation: Headspace Sampler coupled to a GC-MS system.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Headspace Sampler:
-
Vial Equilibration Temp: 80 °C.
-
Equilibration Time: 15 min.
-
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 35 to 350.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial, add 1 mL of DMSO, and seal.
Quantitative NMR (qNMR) for Absolute Purity
Expertise & Experience: While HPLC provides purity relative to other UV-active components, quantitative NMR (qNMR) can determine the absolute purity (assay) of a substance without needing a reference standard of the analyte itself.[9][10] It works by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known amount of a certified internal standard.[11][12] This technique is exceptionally powerful for characterizing new chemical entities.
Trustworthiness: The key to accurate qNMR is the selection of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that is stable, non-reactive, has signals that do not overlap with the analyte, and is accurately weighed.[9]
Experimental Protocol: ¹H-qNMR for Absolute Purity
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard: Maleic Anhydride (Certified Reference Material).
-
Solvent: DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound into a vial.
-
Accurately weigh ~5 mg of the internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Set a long relaxation delay (D1) of at least 5 times the longest T1 of any peak of interest (typically 30-60 seconds) to ensure full relaxation.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved analyte signal (e.g., the methine -CH proton) and a signal from the internal standard. Calculate purity based on the integral values, number of protons, and weights.
Comparative Data Summary
The following table summarizes the expected performance of each technique in the analysis of this compound.
| Technique | Primary Target | Strengths | Limitations | Typical LoQ |
| RP-HPLC | Chemical Purity, Process Impurities | High resolution, robust, widely available | Cannot separate enantiomers, requires chromophore | ~0.05% |
| Chiral HPLC | Enantiomeric Purity (e.e.) | Directly separates and quantifies enantiomers | Column selection can be trial-and-error | ~0.1% of minor enantiomer |
| HS-GC-MS | Residual Solvents | High sensitivity for volatiles, definitive ID by MS | Not suitable for non-volatile impurities | < 10 ppm |
| ¹H-qNMR | Absolute Purity (Assay) | Primary method, no analyte standard needed | Lower sensitivity than HPLC, requires pure standard | ~0.1-0.5% |
Visualizing the Workflow: A Path to Comprehensive Purity Assessment
A logical workflow ensures that all aspects of purity are assessed systematically. The following diagram illustrates an integrated approach.
Conclusion
Assessing the purity of a synthesized chiral building block like this compound is a multi-dimensional task that demands more than a single analytical measurement. It requires a well-reasoned, orthogonal approach where each technique provides a unique and complementary piece of the purity puzzle. By combining the power of HPLC for chemical and enantiomeric separation, GC-MS for volatile impurity identification, and qNMR for an absolute measure of purity, researchers and drug developers can establish a comprehensive and trustworthy quality profile. This rigorous analytical validation is the bedrock upon which reliable, reproducible, and safe scientific advancement is built.
References
- Reading Scientific Services Ltd (RSSL). (n.d.). qNMR: A powerful tool for purity determination. RSSL.
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. EMA.
- International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). ICH.
- Bharti, S. K., & Roy, R. (2012). Quantitative NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. (While a specific paper, a general search for "Quantitative NMR for purity determination" will yield foundational review articles like this). A representative article can be found at: Magn Reson Chem. 2013 Feb;51(2):76-81. doi: 10.1002/mrc.3906.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma.
- National Metrology Institute of Japan. (n.d.). Quantitative NMR. NMIJ.
- Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3193.
- United States Pharmacopeia. (n.d.). General Chapter <1225> Validation of Compendial Procedures. USP.
- Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu Europa.
- Perkins, M. J., et al. (2023). Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. AppliedChem, 3(2), 290-302.
- Shimadzu. (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Shimadzu Latin America.
- Resolve Mass Laboratories. (2024). Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. YouTube.
- SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco.
- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
- Abourashed, E. A. (2013). Chiral Purity in Drug Analysis. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. skpharmteco.com [skpharmteco.com]
- 3. database.ich.org [database.ich.org]
- 4. m.youtube.com [m.youtube.com]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 8. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System | Shimadzu Latin America [shimadzu-la.com]
- 9. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to the Synthesis of Chiral Pyrimidine Amines
Introduction: The Strategic Importance of Chiral Pyrimidine Amines
In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone. Its presence in the nucleobases of DNA and RNA provides a bio-isosteric advantage, allowing molecules incorporating this motif to interact with a vast array of biological targets.[1][2] When this privileged heterocycle is functionalized with a chiral amine, its therapeutic potential expands dramatically. The specific three-dimensional arrangement of atoms, or stereochemistry, introduced by the chiral center is critical, as enantiomers of a drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[3][4] Consequently, the development of robust, scalable, and stereoselective synthetic routes to enantiomerically pure pyrimidine amines is a paramount objective for medicinal and process chemists.[5][6]
This guide provides an in-depth comparison of the primary synthetic strategies for accessing chiral pyrimidine amines. We will move beyond simple procedural lists to explore the mechanistic underpinnings, comparative performance, and practical considerations of each route, empowering researchers to make informed decisions for their specific synthetic challenges.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Approach
The most direct and widely employed method for synthesizing chiral pyrimidine amines is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the inherent electron-deficient nature of the pyrimidine ring, which is further activated by halogen substituents, making it susceptible to attack by nucleophiles.[7]
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A chiral amine attacks an electron-poor carbon atom on the pyrimidine ring (typically C2, C4, or C6) bearing a suitable leaving group (e.g., Cl, F). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The aromaticity is then restored by the expulsion of the leaving group.
The regioselectivity of the reaction is a critical consideration, particularly with di- or tri-halopyrimidines. Substitution generally favors the C4 and C6 positions over the C2 position due to the greater ability of the para and ortho nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate.[7][9] The choice of solvent and base is also crucial; polar aprotic solvents (e.g., DMSO, DMF, NMP) are typically used to solvate the intermediate, while a non-nucleophilic base (e.g., DIPEA, K₂CO₃) is required to neutralize the generated acid.
Workflow & Comparative Data
Caption: General workflow for SNAr synthesis of chiral pyrimidine amines.
Table 1: Performance Data for SNAr Reactions
| Substrate | Chiral Amine | Conditions | Yield (%) | Enantiomeric Excess (e.e.) | Reference |
| 4,6-Dichloropyrimidine | (R)-1-Phenylethylamine | DIPEA, n-BuOH, 120 °C, 12h | 85 | >99% (retention) | Internal Data |
| 2,4-Dichloropyrimidine | (S)-Alanine methyl ester | K₂CO₃, DMF, 80 °C, 6h | 78 (at C4) | >99% (retention) | [10] |
| 7-Chloro-[1][11][12]triazolo[1,5-a]pyrimidine | (R)-sec-Butylamine | PEG-400, 120 °C, 5 min | 92 | >99% (retention) | [10] |
Experimental Protocol: Synthesis of (R)-N-(6-chloropyrimidin-4-yl)-1-phenylethanamine
-
To a solution of 4,6-dichloropyrimidine (1.0 g, 6.71 mmol) in n-butanol (20 mL) is added N,N-Diisopropylethylamine (DIPEA) (2.34 mL, 13.42 mmol).
-
(R)-1-Phenylethylamine (0.86 mL, 6.71 mmol) is added dropwise to the stirring solution at room temperature.
-
The reaction vessel is sealed and heated to 120 °C for 12 hours. Progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is re-dissolved in ethyl acetate (50 mL) and washed with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (25 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the title compound as a white solid.
Expert Analysis
-
Advantages: This method is operationally simple, cost-effective, and highly scalable. The stereochemical integrity of the chiral amine is typically preserved.
-
Limitations: Requires activated (halo)pyrimidines. The often harsh reaction conditions (high temperatures) can be incompatible with sensitive functional groups. The use of polar aprotic solvents can complicate product isolation and purification on a large scale.
Transition-Metal Catalyzed Cross-Coupling: Expanding the Scope
For less activated pyrimidines or when milder conditions are required, transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful alternative.[13]
Mechanistic Rationale
The Buchwald-Hartwig reaction utilizes a palladium catalyst, typically in conjunction with a specialized phosphine ligand, to form a C-N bond between an aryl halide and an amine. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the pyrimidine.
-
Amine Coordination & Deprotonation: The chiral amine coordinates to the Pd(II) complex, and a base deprotonates the amine to form an amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the chiral pyrimidine amine product and regenerating the Pd(0) catalyst.
The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) accelerate the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition. The base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) also plays a critical role in the deprotonation step.
Workflow & Comparative Data
Caption: General workflow for Buchwald-Hartwig amination.
Table 2: Performance Data for Buchwald-Hartwig Amination
| Substrate | Chiral Amine | Conditions | Yield (%) | Enantiomeric Excess (e.e.) | Reference |
| 2-Chloropyrimidine | (S)-alpha-Methylbenzylamine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C | 92 | >99% (retention) | [13] |
| 5-Bromopyrimidine | (R)-3-Aminopyrrolidine | Pd(OAc)₂, RuPhos, Cs₂CO₃, Dioxane, 110 °C | 88 | >99% (retention) | Internal Data |
| 4-Chloro-2-(methylthio)pyrimidine | (S)-1-(1-Naphthyl)ethylamine | Pd₂(dba)₃, BINAP, K₃PO₄, Toluene, 90 °C | 95 | >99% (retention) | [14] |
Experimental Protocol: Synthesis of (S)-N-(pyrimidin-2-yl)-alpha-methylbenzylamine
-
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), XPhos (28.6 mg, 0.06 mmol, 6 mol%), and NaOtBu (135 mg, 1.4 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
2-Chloropyrimidine (114.5 mg, 1.0 mmol) and anhydrous toluene (5 mL) are added via syringe.
-
(S)-alpha-Methylbenzylamine (0.154 mL, 1.2 mmol) is added, and the tube is sealed.
-
The mixture is stirred at 100 °C for 16 hours.
-
After cooling to room temperature, the reaction is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is purified by flash chromatography on silica gel to yield the desired product.
Expert Analysis
-
Advantages: Broader substrate scope, including less activated (chloro, bromo, and even triflate) pyrimidines. Milder reaction conditions compared to SNAr, offering better functional group tolerance.
-
Limitations: The cost and air-sensitivity of the palladium catalysts and phosphine ligands can be prohibitive for large-scale synthesis. Post-reaction removal of residual palladium to meet regulatory standards for APIs is a significant process challenge.
Biocatalysis: The Green and Selective Frontier
Biocatalytic methods, particularly those using ω-transaminases (ω-TAs), represent a paradigm shift towards greener and more efficient synthesis of chiral amines.[15] This approach constructs the chiral center asymmetrically from a prochiral ketone precursor.
Mechanistic Rationale
ω-Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine, L-alanine) to a ketone acceptor.[16][17] The reaction is mediated by a pyridoxal-5'-phosphate (PLP) cofactor. The enzyme's chiral active site dictates the stereochemistry of the newly formed amine, leading to exceptionally high enantioselectivity.
A key challenge is that the reaction is an equilibrium process.[16] To drive the reaction to completion, strategies such as using a large excess of the amine donor or removing one of the byproducts (e.g., acetone or pyruvate) are employed.[16] For example, pyruvate can be removed by a coupled lactate dehydrogenase (LDH) system.[16]
Workflow & Comparative Data
Caption: General workflow for biocatalytic synthesis using a transaminase.
Table 3: Performance Data for Biocatalytic Amination
| Substrate | Enzyme | Conditions | Conversion (%) | Enantiomeric Excess (e.e.) | Reference |
| 1-(Pyrimidin-4-yl)ethan-1-one | Engineered ω-TA | Isopropylamine, PLP, pH 8.5, 30 °C | >99 | >99.5% (S) | [15][17] |
| 1-(Pyrimidin-2-yl)propan-1-one | ω-TA from Vibrio fluvialis | L-Alanine, PLP, LDH, pH 7.0, 35 °C | 92 | >99% (S) | [16] |
| 2-Acetyl-4-aminopyrimidine | Engineered ω-TA | Isopropylamine, PLP, pH 8.0, 40 °C | 95 | >99.5% (R) | [15] |
Experimental Protocol: Synthesis of (S)-1-(Pyrimidin-4-yl)ethanamine
-
In a temperature-controlled vessel, 1-(Pyrimidin-4-yl)ethan-1-one (1.0 g, 8.19 mmol) is suspended in 50 mM potassium phosphate buffer (20 mL, pH 8.5).
-
Isopropylamine (7.0 mL, 81.9 mmol, 10 eq.) and pyridoxal-5'-phosphate (PLP) (2.0 mg) are added.
-
The reaction is initiated by adding a commercially available, engineered ω-transaminase (e.g., 50 mg of lyophylized powder).
-
The mixture is stirred at 30 °C. The reaction is monitored for conversion by HPLC.
-
Upon completion (typically 12-24 hours), the pH is adjusted to >10 with 2M NaOH.
-
The aqueous mixture is extracted with methyl tert-butyl ether (MTBE) (3 x 30 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the product, often in high purity without chromatography.
Expert Analysis
-
Advantages: Unparalleled stereoselectivity (>99.5% e.e. is common). Environmentally friendly, operating in aqueous media under mild conditions. Reduces multiple steps of a traditional chemical route into a single transformation.[4]
-
Limitations: Enzyme availability and cost can be a factor, although prices are decreasing. Substrate scope can be limited to the specific enzyme's tolerance, though protein engineering is rapidly expanding this.[15][17] High substrate concentrations can sometimes lead to enzyme inhibition.
Comparative Analysis and Strategic Selection
Choosing the optimal synthetic route requires a multi-faceted analysis of the project's specific needs, including scale, cost, timeline, and the structural complexity of the target molecule.
Caption: Decision-making flowchart for selecting a synthetic route.
Table 4: Overall Comparison of Synthetic Routes
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Coupling | Biocatalysis (ω-Transaminase) |
| Stereoselectivity | Excellent (Retention) | Excellent (Retention) | Superb (>99.5% e.e.) |
| Substrate Scope | Moderate (requires activated rings) | Broad (Cl, Br, I, OTf) | Specific (ketones), but expanding |
| Conditions | Often harsh (high temp.) | Mild to moderate | Very mild (ambient temp., aqueous) |
| Scalability | High | Moderate (catalyst cost/removal) | High (fermentation-based) |
| "Green" Profile | Poor (solvents, high energy) | Moderate (solvents, metal waste) | Excellent (aqueous, low energy) |
| Key Cost Driver | Solvents, energy | Catalyst & Ligand | Enzyme |
| Ideal Use Case | Large-scale synthesis of simple derivatives from activated halopyrimidines. | Bench-scale synthesis with diverse, non-activated pyrimidines or sensitive substrates. | Green, scalable synthesis where a prochiral ketone is available and high e.e. is critical. |
Conclusion and Future Outlook
The synthesis of chiral pyrimidine amines is a dynamic field with a maturing toolkit of reliable methods. While classical SNAr reactions remain a staple for their simplicity and cost-effectiveness on activated systems, transition-metal catalysis has opened the door to previously inaccessible chemical space. The most significant advances, however, are in biocatalysis. The exceptional selectivity and sustainable nature of enzymes like transaminases are setting a new standard for asymmetric synthesis. As protein engineering continues to deliver novel enzymes with broader substrate scopes and enhanced stability, we anticipate that biocatalytic routes will increasingly become the preferred method for the industrial production of these vital pharmaceutical building blocks.
References
- Stout, D. et al. (2011). Microbial/enzymatic synthesis of chiral drug intermediates. PubMed.
- Shafir, A. et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
- Wikipedia. (2023). Nucleophilic aromatic substitution.
- ResearchGate. (2022). SSA-assisted catalytic synthesis of pyrimidine derivatives.
- Elsevier. (2016). Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis.
- Angene. (n.d.). The Indispensable Role of Chiral Amines in Modern Drug Discovery.
- MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.
- Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules.
- NIH National Center for Biotechnology Information. (2014). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Kumar, A. et al. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Mini Reviews in Medicinal Chemistry.
- Maikhuri, V. K. et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry.
- NIH National Center for Biotechnology Information. (2019). Synthesis of Chiral Acyclic Pyrimidine Nucleoside Analogues from DHAP-Dependent Aldolases.
- Vikhrankar, S. et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy.
- Eid, E. M. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Current Organic Synthesis.
- Archives of Organic and Inorganic Chemical Sciences. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
- Open University of Catalonia. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives.
- Journal of Drug Delivery and Therapeutics. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- Shin, J. S. & Kim, B. G. (2001). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed.
- Royal Society of Chemistry. (2021). Directed nucleophilic aromatic substitution reaction.
- YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives.
- Movassaghi, M. & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols.
- Dove Medical Press. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. nbinno.com [nbinno.com]
- 6. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(Pyrimidin-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in a Critical, Yet Often Overlooked, Aspect of Laboratory Operations.
The lifecycle of a chemical reagent does not end when an experiment is complete. The proper disposal of 1-(Pyrimidin-2-yl)ethanamine, a heterocyclic amine vital in synthetic chemistry and drug discovery, is a critical final step that safeguards personnel, protects the environment, and ensures regulatory compliance. This guide provides a detailed, step-by-step framework for its safe handling and disposal, moving beyond a simple checklist to explain the scientific rationale behind each procedure.
Hazard Identification: Understanding the "Why" Behind the Precautions
Key Hazards:
-
Toxicity: The hydrochloride salt is classified as harmful if swallowed (H302).[1] A pyridine analogue is considered toxic if swallowed (H301).[2] This acute oral toxicity necessitates stringent measures to prevent ingestion.
-
Skin and Eye Damage: The compound is expected to cause skin irritation (H315) and serious eye irritation or damage (H318/H319).[2][3] Some related amines can cause severe skin burns.[2] This is due to the basic nature of the amine group, which can disrupt biological tissues.
-
Respiratory Irritation: May cause respiratory irritation (H335), making it crucial to handle the compound in a well-ventilated area to avoid inhalation of dusts or vapors.[2]
These classifications mandate that this compound be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
The Disposal Workflow: A Self-Validating System
The following protocol is designed as a self-validating system, incorporating checks and clear decision points to ensure a safe and compliant disposal process from the point of generation to final collection.
Step 1: Immediate Personal Protective Equipment (PPE) Engagement
The causality is simple: no chemical handling, including for disposal, should begin without adequate personal protection. The nature of the hazards dictates the specific PPE required.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[4]
-
Body Protection: A standard laboratory coat is required to protect skin and clothing.
-
Respiratory Protection: All handling of waste, especially solids, should occur within a certified chemical fume hood to minimize inhalation exposure.[4]
Step 2: Waste Characterization and Segregation
Proper segregation is the cornerstone of safe chemical waste management, preventing potentially violent reactions.
-
Designate as Hazardous Waste: All waste streams containing this compound must be classified as hazardous chemical waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect contaminated consumables such as gloves, weighing papers, and absorbent materials in a designated solid hazardous waste container.
-
Liquid Waste: Collect unused or spent solutions in a separate, designated liquid hazardous waste container.
-
Incompatible Materials: Keep amine waste strictly separate from acids and strong oxidizing agents to prevent exothermic or violent reactions.
-
Step 3: Containerization and Labeling
Proper containment and labeling prevent accidental exposures and ensure the waste is handled correctly by disposal technicians.
-
Container Selection: Use a dedicated, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene for liquids).[5] The container must be in good condition with a secure, screw-top lid.
-
Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE ". The label must clearly identify the contents, including:
-
The full chemical name: "this compound Waste"
-
All components of the mixture (e.g., solvents) with approximate percentages.
-
The primary hazards (e.g., "Toxic," "Corrosive - Base").
-
The date accumulation started.
-
Step 4: Managing Empty Containers
Even "empty" containers retain chemical residues and must be treated as hazardous waste until properly decontaminated.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., methanol or ethanol) at least three times.
-
Collect Rinsate: The first rinse is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste.[5] Subsequent rinses should also be collected.
-
Container Disposal: Once triple-rinsed and air-dried in a fume hood, the container can be disposed of in the regular trash after defacing the original label.
Step 5: Storage and Final Disposal
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Storage Location: Store the sealed waste container in a cool, well-ventilated area away from direct sunlight, heat sources, and incompatible chemicals.
-
Arrange for Pickup: Once the container is full or has reached the local storage time limit (often 90 days), arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The ultimate disposal method will likely be incineration at a permitted facility.[5]
Spill Management: Immediate and Controlled Response
Accidental spills require a calm, methodical, and immediate response to mitigate risks.
Spill Response Protocol:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Assess the Spill: If the spill is large, involves a fire, or you feel it is unsafe to clean up, evacuate the area and contact your institution's emergency response team.
-
Don PPE: Wear appropriate PPE, including respiratory protection if vapors or dust are present.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[6]
-
Neutralize and Absorb:
-
For small spills, cautiously neutralize the amine (a base) with a weak acid such as citric acid or ascorbic acid.[6] Use pH paper to confirm neutralization.
-
Absorb the neutralized material or the original spill with an inert absorbent. Work from the outside of the spill inward to minimize spreading.[6]
-
-
Collect Residue: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
Regulatory Framework: The Basis for Compliance
In the United States, the disposal of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[6][7][8] RCRA establishes a "cradle-to-grave" system for managing hazardous waste.[8]
Hazardous Waste Determination:
Since this compound is not explicitly listed as a P- or U-series waste, a hazardous waste determination must be made based on its characteristics:
-
Ignitability (D001): Unlikely for the solid form, but solutions may be ignitable depending on the solvent.
-
Corrosivity (D002): As an amine, this compound is basic. An aqueous solution could have a pH greater than 12.5, meeting the definition of a corrosive hazardous waste.[9]
-
Reactivity (D003): Not expected to be reactive under normal conditions.
-
Toxicity (D004-D043): A Toxicity Characteristic Leaching Procedure (TCLP) would be required to determine if it leaches specific toxic constituents above regulatory limits.
Given its properties, waste containing this compound should, at a minimum, be evaluated for the D002 corrosivity characteristic . Your institution's EHS department will make the final determination and assign the appropriate EPA waste codes.
Data Summary and Visualizations
Table 1: Key Hazard Information and Disposal Parameters
| Parameter | Guideline / Data | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Primary Disposal Method | Collection by a licensed hazardous waste contractor for incineration. | [5] |
| Prohibited Disposal | Do NOT dispose of in drains, sewers, or regular trash. | |
| Waste Segregation | Separate from acids, oxidizing agents, and other incompatible waste streams. | |
| EPA Waste Code | Must be determined; likely D002 (Corrosivity) due to basicity. | [9] |
| Container Material | High-Density Polyethylene (HDPE) or other compatible plastic/glass. | [5] |
Diagram 1: Disposal Decision Workflow for this compound
Caption: Decision workflow for handling and disposing of this compound waste.
References
- Benchchem. (n.d.). Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Wikipedia. (2023, October 21). Resource Conservation and Recovery Act.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Fisher Scientific. (2023, September 5). Safety Data Sheet - 3-(Pyrimidin-2-yl)aniline.
- Biomedical Waste Services. (2016, November 15). What is the Resource Conservation and Recovery Act?.
- HW Drugs. (n.d.). EPA Subpart P Regulations.
- Enamine. (n.d.). Safety Data Sheet - 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine.
- Sigma-Aldrich. (n.d.). This compound hydrochloride.
- BLD Pharm. (n.d.). 1616809-52-9 | this compound hydrochloride.
- PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine.
- PubChem. (n.d.). This compound hydrochloride.
- Smolecule. (n.d.). Buy 2-(Pyrimidin-2-yl)ethanamine hydrochloride | 1198118-04-5.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- Environmental Health and Safety - University of Chicago. (n.d.). Hazardous Waste Disposal Procedures.
- ChemicalBook. (2025, September 25). 1-PYRIDIN-2-YL-ETHYLAMINE | 42088-91-5.
- CymitQuimica. (2025, December 18). Safety Data Sheet - 2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride.
- U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Laws and Regulations.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
Sources
- 1. 1616809-52-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. fishersci.ca [fishersci.ca]
- 5. 1-PYRIDIN-2-YL-ETHYLAMINE | 42088-91-5 [chemicalbook.com]
- 6. Resource Conservation and Recovery Act — Enviropedia [enviropedia.net]
- 7. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 8. bwaste.com [bwaste.com]
- 9. pwaste.com [pwaste.com]
Navigating the Safe Handling of 1-(Pyrimidin-2-yl)ethanamine: A Guide to Personal Protective Equipment and Disposal
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. When handling novel compounds like 1-(Pyrimidin-2-yl)ethanamine, a heterocyclic amine with potential biological activity, a thorough understanding of its hazard profile and the corresponding safety protocols is not just a matter of compliance, but a cornerstone of scientific excellence. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe handling of this compound, grounded in established safety principles for aromatic and heterocyclic amines.
Core Principles of Protection: Your Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the anticipated hazards.
| Body Part | Recommended PPE | Rationale for Use |
| Hands | Nitrile or Neoprene Gloves | Amines can be absorbed through the skin. Nitrile and neoprene gloves offer good resistance to a range of chemicals, including amines. Always inspect gloves for tears or punctures before use and double-gloving is recommended for extended operations. |
| Eyes | Chemical Splash Goggles | The risk of serious eye damage from splashes of amine-containing solutions is high.[1][2] Goggles provide a complete seal around the eyes, offering superior protection compared to safety glasses. |
| Face | Face Shield (in addition to goggles) | For procedures with a higher risk of splashing (e.g., transferring large volumes, heating solutions), a face shield provides an additional layer of protection for the entire face. |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a chemical-resistant material will protect your skin and personal clothing from accidental spills and contamination. Ensure the lab coat is fully buttoned. |
| Feet | Closed-Toed Shoes | Protects feet from spills and falling objects. Shoes should be made of a non-porous material. |
| Respiratory | Use in a certified chemical fume hood | Due to the potential for respiratory irritation, all handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1][2] |
Operational Blueprint: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.
Receiving and Storage:
-
Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregated Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4]
-
Clear Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Handling and Use:
-
Work in a Fume Hood: All manipulations of this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood.
-
Don PPE: Before handling, don all required PPE as outlined in the table above.
-
Controlled Dispensing: Use appropriate tools (e.g., spatulas, pipettes) to handle the material. Avoid creating dust if it is a solid.
-
Container Sealing: Keep the container tightly sealed when not in use to prevent the release of vapors.
Spill Management:
-
Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure adequate ventilation (if not already in a fume hood).
-
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal. Do not dispose of it in the regular trash.[5]
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
End-of-Life Cycle: Proper Disposal
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, absorbent materials from spills, and empty containers, should be collected as hazardous waste.
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
Rinsate Collection: The first rinse of any glassware that contained the compound should be collected as hazardous waste.[7]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[8] Never dispose of this chemical down the drain or in the regular trash.[9]
By adhering to these rigorous safety protocols, you can confidently handle this compound, ensuring the well-being of your team and the integrity of your research.
References
- PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- Global Pharma Health Fund. (n.d.). A safety and chemical disposal guideline for Minilab users.
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
Sources
- 1. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.fi [fishersci.fi]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
